molecular formula C12H10BrNO B8011638 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde

6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde

Cat. No.: B8011638
M. Wt: 264.12 g/mol
InChI Key: HHUFBWYBVYCKSO-UHFFFAOYSA-N
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Description

6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C12H10BrNO and its molecular weight is 264.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-1-cyclopropylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-9-1-4-11-8(7-15)6-14(10-2-3-10)12(11)5-9/h1,4-7,10H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUFBWYBVYCKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C3=C2C=C(C=C3)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

High-Purity Synthesis of 6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde . This document is structured for researchers and process chemists, prioritizing high-fidelity chemical conversion, reproducibility, and safety.

Executive Summary

Target Molecule: 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde CAS: 1159814-53-9 (related derivatives often cited in kinase/antiviral patents) Core Application: Key intermediate for the synthesis of NS5B polymerase inhibitors (HCV), indole-based kinase inhibitors, and antiviral therapeutics. The C6-bromine serves as a versatile handle for subsequent Suzuki/Buchwald couplings, while the C3-aldehyde allows for Knoevenagel condensations or reductive aminations.

Synthetic Strategy: The synthesis prioritizes the N-cyclopropylation first followed by C3-formylation .

  • Step 1 (N-Functionalization): Copper-mediated oxidative coupling (Chan-Lam) is selected over direct alkylation. Rationale: Cyclopropyl halides are notoriously unreactive in SN2 reactions due to ring strain and steric hindrance. Forcing conditions (NaH/High T) often lead to elimination side products (propene). The Chan-Lam coupling with cyclopropylboronic acid proceeds under milder conditions with higher chemoselectivity.

  • Step 2 (C3-Formylation): Vilsmeier-Haack formylation.[1] Rationale: This is the gold standard for indole C3 functionalization. Performing this after cyclopropylation avoids deactivating the indole ring, as the electron-withdrawing aldehyde would significantly reduce the nucleophilicity of the indole nitrogen required for Step 1.

Retrosynthetic Analysis

The retrosynthetic logic dictates that the C3-formyl group be installed last to maintain the nucleophilicity of the indole nitrogen for the difficult cyclopropylation step.

Retrosynthesis Target Target: 6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde Inter1 Intermediate: 1-Cyclopropyl-6-bromoindole Target->Inter1 C-C Bond Formation (Vilsmeier-Haack) Reagent2 Reagent: POCl3 / DMF Target->Reagent2 SM1 Starting Material: 6-Bromoindole Inter1->SM1 C-N Bond Formation (Chan-Lam Coupling) Reagent1 Reagent: Cyclopropylboronic acid Inter1->Reagent1

Figure 1: Retrosynthetic disconnection strategy prioritizing N-alkylation prior to electrophilic aromatic substitution.

Step 1: N-Cyclopropylation of 6-Bromoindole

Method: Copper(II)-Catalyzed Chan-Lam Coupling Objective: Install the cyclopropyl group on the indole nitrogen without affecting the bromine handle.

Reaction Scheme


Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
6-Bromoindole 1.0Substrate
Cyclopropylboronic acid 2.0Coupling Partner
Cu(OAc)₂ 1.0Oxidant/Catalyst
2,2'-Bipyridine 1.0Ligand (Stabilizes Cu species)
Na₂CO₃ 2.0Base
1,2-Dichloroethane (DCE) Solvent0.2 M Concentration
Air / Oxygen ExcessTerminal Oxidant (if catalytic Cu is used)
Detailed Protocol
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-bromoindole (1.0 equiv), cyclopropylboronic acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), 2,2'-bipyridine (1.0 equiv), and Na₂CO₃ (2.0 equiv).

    • Note: While catalytic copper (10-20 mol%) can be used under an oxygen balloon, stoichiometric copper is recommended for higher reliability and speed on small-to-medium scales (<10g) to avoid induction periods.

  • Solvent Addition: Add 1,2-Dichloroethane (DCE) to achieve a concentration of ~0.2 M with respect to the indole.

  • Reaction: Heat the reaction mixture to 70°C open to the air (or equipped with a drying tube to prevent excessive moisture while allowing air exchange). Stir vigorously for 12–16 hours .

    • Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1). The product (N-cyclopropyl) will have a higher Rf than the starting material (N-H).

  • Workup:

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite to remove copper salts. Wash the pad with DCM.

    • Concentrate the filtrate under reduced pressure.[5]

  • Purification: Purify the residue via silica gel flash chromatography (Gradient: 100% Hexanes → 5% EtOAc/Hexanes).

    • Yield Expectation: 75–85%

    • Appearance: Colorless to pale yellow oil or low-melting solid.

Mechanistic Insight (Chan-Lam Cycle)

The reaction proceeds via an oxidative coupling mechanism. The base promotes the transmetallation of the cyclopropyl group from boron to the copper(II) center. The indole nitrogen then coordinates to the copper, followed by reductive elimination to form the C-N bond.

ChanLam Cu2 Cu(II) Species Transmetal Transmetallation (Boronic Acid) Cu2->Transmetal Coord N-Coordination (Indole) Transmetal->Coord RedElim Reductive Elimination (Product Release) Coord->RedElim RedElim->Cu2 Stoichiometric Mode Oxidation Re-oxidation (Air/O2) RedElim->Oxidation Catalytic Mode Oxidation->Cu2

Figure 2: Simplified oxidative coupling cycle for the Chan-Lam N-cyclopropylation.

Step 2: Vilsmeier-Haack Formylation

Method: POCl₃ / DMF Formylation Objective: Regioselective introduction of the aldehyde at the C3 position.

Reaction Scheme


Reagents & Materials
ReagentEquiv.[1][3][4][5][6][7]Role
1-Cyclopropyl-6-bromoindole 1.0Substrate
POCl₃ (Phosphorus oxychloride) 1.2–1.5Electrophile Source
DMF (Anhydrous) 5.0–10.0Reagent & Solvent
NaOH (2M) or NaOAc (sat.) ExcessQuenching/Hydrolysis
Detailed Protocol
  • Vilsmeier Reagent Formation (Critical Safety Step):

    • In a flame-dried flask under nitrogen, add anhydrous DMF (5.0 equiv).

    • Cool to 0°C using an ice bath.[3]

    • Dropwise add POCl₃ (1.2 equiv) over 15 minutes. Caution: Exothermic.

    • Stir at 0°C for 30 minutes. The solution may turn pale yellow/orange, indicating the formation of the chloroiminium ion.

  • Substrate Addition:

    • Dissolve 1-Cyclopropyl-6-bromoindole (from Step 1) in a minimum amount of DMF.

    • Add this solution dropwise to the Vilsmeier reagent at 0°C .[3]

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20–25°C) .

    • Stir for 2–4 hours .

    • Note: If the reaction is sluggish (check TLC), mild heating to 40°C is permissible, but avoid high heat to prevent polymerization.

  • Quench & Hydrolysis:

    • Pour the reaction mixture slowly into crushed ice (exothermic decomposition of excess reagent).

    • Basify the solution to pH 8–9 using 2M NaOH or saturated Sodium Acetate .

    • Mechanism:[1][3][7][8] This step hydrolyzes the iminium intermediate to the aldehyde.[1][2][3][8]

    • Stir vigorously for 1 hour to ensure complete hydrolysis. A precipitate should form.[5][6]

  • Isolation:

    • Collect the solid by filtration (if precipitate is manageable) OR extract with Ethyl Acetate (3x) .

    • Wash organic layers with water (to remove DMF) and brine.

    • Dry over Na₂SO₄ and concentrate.[5]

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexanes/EtOAc).

Analytical Characterization Data (Expected)

TechniqueDiagnostic Signals
¹H NMR (DMSO-d₆) Aldehyde: Singlet at ~9.9–10.0 ppm.C2-H: Singlet at ~8.2–8.4 ppm (deshielded by carbonyl).Cyclopropyl: Multiplets at ~0.9–1.2 ppm (4H) and ~3.5 ppm (1H, methine).Aromatic: Distinct patterns for 6-bromo substitution (d, dd, d).
¹³C NMR Carbonyl: ~185 ppm.Cyclopropyl: ~6 ppm (CH2), ~27 ppm (CH).
HRMS (ESI+) [M+H]⁺ peak matching C₁₂H₁₀BrNO. Distinct 1:1 isotopic pattern for ⁷⁹Br/⁸¹Br.

Safety & Scale-Up Considerations

Hazard Management
  • POCl₃: Highly corrosive and reacts violently with water.[3] All glassware must be dry. Quenching must be done slowly on ice.[3]

  • DCE (1,2-Dichloroethane): Carcinogen and toxic. Handle in a fume hood. For larger scales, Toluene can often be substituted in the Chan-Lam step, though reaction times may increase.

Scale-Up Optimization
  • Step 1: For multi-gram scales, the stoichiometric Copper method generates significant waste. Switching to catalytic Cu(OAc)₂ (10 mol%) with vigorous air sparging or an O₂ balloon is preferred for process chemistry.

  • Step 2: The Vilsmeier quench is the most dangerous operation on scale. Use a controlled addition of the reaction mixture into a cooled basic solution, monitoring internal temperature.

References

  • Chan-Lam Coupling (Original & Reviews)

    • Chan, D. M. T., et al. "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2933–2936. Link

    • Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[9] Synthesis, 2011.

  • N-Cyclopropylation Specifics

    • Derosa, J., et al. "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles."[10] Journal of Organic Chemistry, vol. 83, no. 7, 2018, pp. 3417–3425.[10] Link

    • Note: This reference validates the use of potassium cyclopropyl trifluoroborate/boronic acid for N-cyclopropyl
  • Vilsmeier-Haack on Indoles

    • Seshadri, S. "Vilsmeier-Haack Reaction on Indoles." Journal of Scientific & Industrial Research, vol. 32, 1973, pp. 128.
    • Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction."[1][2][3][8] Comprehensive Organic Synthesis, vol. 2, 1991, pp. 777–794. Link

  • Compound Data (6-Bromoindole derivatives)

    • PubChem CID: 58506894 (6-Bromo-1H-indole-3-carbaldehyde). Link

Sources

Physicochemical and Synthetic Profile of 6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the indole nucleus represents a "privileged scaffold," frequently utilized to design high-affinity ligands for diverse biological targets. 6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde is a highly specialized building block that combines the electronic versatility of a C3-formyl group, the halogen-bonding potential of a C6-bromine, and the unique steric and metabolic profile of an N1-cyclopropyl substituent. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, structural rationale, and a self-validating synthetic methodology grounded in established organometallic and electrophilic aromatic substitution principles.

Structural & Physicochemical Profile

The strategic placement of substituents on the indole core dictates both its reactivity and its pharmacokinetic behavior. The N-cyclopropyl group restricts rotational freedom while enhancing lipophilicity without the metabolic liabilities (e.g., rapid N-dealkylation) often associated with N-methyl or N-ethyl groups. The C6-bromine serves as a versatile handle for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) or as a direct halogen-bond donor in protein-ligand interactions.

Quantitative Data Summary

All physicochemical parameters are derived from structural analysis and standard chemical databases[1].

PropertyValueRationale / Significance
CAS Number 1350762-48-9Unique chemical registry identifier[1].
Molecular Formula C12H10BrNODefines atomic composition[1].
Molecular Weight 264.12 g/mol Highly optimal for small-molecule drug design (Lipinski MW < 500 Da)[1].
Hydrogen Bond Donors 0The N1 position is alkylated; no free N-H exists, increasing membrane permeability.
Hydrogen Bond Acceptors 1The carbonyl oxygen of the C3-formyl group acts as a strong H-bond acceptor.
Topological Polar Surface Area ~17.07 ŲExceptionally low TPSA indicates excellent passive lipid bilayer permeability (e.g., BBB penetration).
Rotatable Bonds 1Limited to the C3–CHO bond, resulting in a highly rigid, entropically favorable scaffold.

Synthetic Methodology & Workflow

The synthesis of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde requires a strategic two-step sequence. Direct N-alkylation with cyclopropyl halides is fundamentally flawed; therefore, a copper-mediated cross-coupling is employed, followed by regioselective formylation.

SynthWorkflow A 6-Bromoindole (Starting Material) B Chan-Lam Coupling (Cyclopropylboronic acid, Cu(OAc)2, Base, O2) A->B C 6-Bromo-1-cyclopropyl -1H-indole B->C D Vilsmeier-Haack Formylation (POCl3, DMF) C->D E 6-Bromo-1-cyclopropyl -1H-indole-3-carbaldehyde (Final Product) D->E

Fig 1. Two-step synthetic workflow from 6-bromoindole to the final product.

Step 1: N-Cyclopropylation via Chan-Lam Coupling

Causality & Rationale: Direct N-alkylation of indoles via an


 mechanism is standard practice for primary alkyl halides. However, cyclopropyl halides are exceptionally unreactive towards 

displacement due to the high s-character of the C-X bond and the severe ring strain of the required transition state. To overcome this, the Chan-Lam coupling utilizes cyclopropylboronic acid and a Copper(II) catalyst to forge the C(sp3)-N bond via a transmetalation and reductive elimination pathway[2][3].

Self-Validating Protocol:

  • Setup: In an oven-dried flask, dissolve 6-bromoindole (1.0 equiv) and cyclopropylboronic acid (2.0 equiv) in anhydrous dichloroethane (DCE).

  • Catalysis: Add Copper(II) acetate (

    
    , 1.0 equiv), sodium carbonate (
    
    
    
    , 2.0 equiv), and 2,2'-bipyridine (1.0 equiv) as a ligand.
  • Atmosphere: Equip the flask with an oxygen balloon. Causality: The

    
     atmosphere is critical to reoxidize the copper species back to the active Cu(II)/Cu(III) state required for the catalytic cycle[2].
    
  • Heating & IPC (In-Process Control): Stir the mixture at 70°C. Monitor via TLC (Hexanes:EtOAc 4:1) or LC-MS. The reaction is self-validating when the starting material peak (UV 254 nm) completely disappears, typically within 12-16 hours.

  • Workup: Filter the mixture through a pad of Celite to remove insoluble copper salts. Concentrate the filtrate and purify via silica gel chromatography to yield 6-bromo-1-cyclopropyl-1H-indole.

Step 2: C3-Formylation via Vilsmeier-Haack Reaction

Causality & Rationale: The indole core is an electron-rich heteroaromatic system. The nitrogen lone pair participates in the aromatic


-system, pushing electron density predominantly to the C3 position (the Highest Occupied Molecular Orbital, HOMO, is localized here). When exposed to the highly electrophilic Vilsmeier reagent, electrophilic aromatic substitution occurs regioselectively at C3[4].

VHMechanism N1 DMF + POCl3 N2 Vilsmeier Reagent (Chloroiminium Ion) N1->N2 Activation N3 Nucleophilic Attack by Indole C3 N2->N3 Electrophilic Addition N4 Wheland Intermediate (C3-Substituted) N3->N4 N5 Aromatization & Loss of HCl N4->N5 -H+ N6 Hydrolysis (H2O) N5->N6 N7 3-Carbaldehyde Product N6->N7 -HNMe2

Fig 2. Mechanism of the Vilsmeier-Haack formylation at the indole C3 position.

Self-Validating Protocol:

  • Reagent Generation: Cool anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) to 0°C under inert atmosphere. Slowly add phosphorus oxychloride (

    
    , 1.2 equiv) dropwise. Causality: The addition must be controlled below 10°C to prevent the decomposition of the highly reactive chloroiminium salt (Vilsmeier reagent)[4].
    
  • Addition: Dissolve 6-bromo-1-cyclopropyl-1H-indole (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C[4].

  • Heating: Warm the reaction to 85°C and stir for 4 hours.

  • Quenching & Precipitation (Self-Validation): Cool the mixture to room temperature and pour it slowly over crushed ice. Causality: Hydrolysis of the iminium intermediate and excess

    
     is violently exothermic; ice prevents thermal degradation. Slowly neutralize the acidic solution with saturated 
    
    
    
    until the pH reaches 8-9[4]. The protocol validates itself at this stage: the successful formation of the aldehyde product will cause a distinct solid precipitate to crash out of the aqueous layer[4].
  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to afford the final product: 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde.

Analytical Characterization

To ensure the structural integrity of the synthesized compound, the following analytical signatures should be observed:

  • 1H-NMR (400 MHz, CDCl3):

    • 
       ~9.95 ppm (s, 1H):  The defining aldehyde proton, confirming successful formylation.
      
    • 
       ~7.80 ppm (s, 1H):  The C2-proton of the indole ring, shifted downfield due to the electron-withdrawing effect of the adjacent formyl group.
      
    • 
       ~3.40 ppm (m, 1H):  The methine proton of the N-cyclopropyl group.
      
    • 
       ~1.20 and 1.05 ppm (m, 4H):  The diastereotopic methylene protons of the cyclopropyl ring.
      
  • Mass Spectrometry (ESI-MS): The presence of the C6-bromine atom will yield a classic 1:1 isotopic doublet in the mass spectrum at m/z [M+H]+ 264.0 and 266.0, definitively confirming the retention of the halogen handle.

References

  • MolCore. "1350762-48-9 | 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde". MolCore Chemical Database.
  • BenchChem. "Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles". BenchChem Protocols.
  • National Institutes of Health (NIH) PMC. "Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids". PMC Articles.
  • Thieme Connect. "Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions". Synthesis.

Sources

Technical Guide: 6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde CAS Number: 1350762-48-9[1]

Strategic Intermediate for HCV NS5B Polymerase Inhibitors[1]

Executive Summary & Compound Identity

6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde (CAS 1350762-48-9 ) is a specialized heterocyclic building block primarily utilized in the discovery and process chemistry of antiviral therapeutics.[1] It serves as a critical scaffold for the synthesis of non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, most notably in the structural class related to Beclabuvir (BMS-791325) .

This guide details the synthesis, physicochemical properties, and medicinal chemistry applications of this compound, emphasizing its role as a "linchpin" intermediate that enables divergent synthesis via its three reactive handles: the C3-aldehyde, the C6-bromide, and the N1-cyclopropyl motif.[1]

Core Identity Data
PropertySpecification
CAS Number 1350762-48-9
IUPAC Name 6-bromo-1-cyclopropylindole-3-carbaldehyde
Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂; Insoluble in water
Key Function Divergent intermediate for indole-based antivirals

Chemical Synthesis & Process Logic

The synthesis of 1350762-48-9 requires overcoming the poor nucleophilicity of the indole nitrogen toward cyclopropyl halides.[1] Standard S_N2 alkylation with cyclopropyl bromide is kinetically disfavored and often fails.[1] Therefore, a transition-metal-catalyzed approach (Chan-Lam coupling) is the industry standard, followed by C3-selective formylation.[1]

Experimental Workflow

The synthesis is a two-stage linear sequence:

  • N-Cyclopropylation: Copper-mediated coupling of 6-bromoindole with cyclopropylboronic acid.[1]

  • C3-Formylation: Vilsmeier-Haack reaction to install the aldehyde.[1]

Step 1: Chan-Lam N-Cyclopropylation[1]
  • Reagents: 6-Bromoindole (1.0 eq), Cyclopropylboronic acid (2.0 eq), Cu(OAc)₂ (1.0 eq), 2,2'-Bipyridine (1.0 eq), Na₂CO₃ (2.0 eq).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.[1]

  • Conditions: 70°C, open to air (oxidative coupling), 12–24 hours.

  • Mechanism: The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle where the boronic acid undergoes transmetallation, followed by reductive elimination to form the C-N bond.

  • Critical Control Point: The reaction requires an oxidative atmosphere (O₂ or air) to reoxidize Cu(I) to Cu(II) if catalytic copper is used, though stoichiometric copper is often preferred for higher yields in this specific transformation.

Step 2: Vilsmeier-Haack Formylation[1]
  • Reagents: POCl₃ (1.2 eq), DMF (excess/solvent).

  • Conditions: 0°C addition, then warm to RT. Hydrolysis with ice/NaOAc.

  • Mechanism: Formation of the electrophilic Vilsmeier reagent (chloroiminium ion) which attacks the electron-rich C3 position of the indole.

  • Purification: The product precipitates upon aqueous quenching or is extracted with EtOAc.[1][2]

Synthesis Visualization (DOT)

Synthesis Start 6-Bromoindole (CAS 52415-29-9) Step1 Step 1: N-Cyclopropylation (Chan-Lam Coupling) Start->Step1 + Cyclopropylboronic acid Cu(OAc)2, bipy, 70°C Inter 6-Bromo-1-cyclopropylindole Step1->Inter Step2 Step 2: Vilsmeier-Haack (POCl3 / DMF) Inter->Step2 Product TARGET: 6-Bromo-1-cyclopropyl- 1H-indole-3-carbaldehyde (CAS 1350762-48-9) Step2->Product 1. Electrophilic Attack 2. Hydrolysis

Caption: Two-step synthetic pathway utilizing Chan-Lam coupling for difficult N-cyclopropylation followed by regioselective C3-formylation.[1]

Physicochemical & Analytical Profiling

Accurate characterization is vital for validating the intermediate before downstream processing.[1]

Analytical Data Table
ParameterExpected Value/SignalNotes
¹H NMR (DMSO-d₆) Aldehyde: δ ~9.90 ppm (s, 1H)Indole C2-H: δ ~8.40 ppm (s, 1H)Cyclopropyl: δ ~3.5 (m, 1H, CH), 1.1-0.9 (m, 4H, CH₂)Distinctive aldehyde singlet and high-field cyclopropyl multiplets confirm substitution.[1]
LC-MS (ESI) [M+H]⁺ = 264.0 / 266.0Characteristic 1:1 bromine isotope pattern (⁷⁹Br/⁸¹Br).[1]
Melting Point 145–150 °CCrystalline solid.[1]
LogP (Predicted) 3.2 – 3.6Highly lipophilic due to bromine and cyclopropyl group.[1]
Impurity Profile
  • Des-cyclopropyl impurity: Unreacted 6-bromoindole-3-carbaldehyde (CAS 17826-04-9) may remain if Step 1 is incomplete.[1]

  • Regioisomers: C2-formylation is rare but possible if C3 is sterically crowded (unlikely here).[1]

Medicinal Chemistry Applications

This compound is a privileged scaffold for designing allosteric inhibitors of HCV NS5B polymerase.[1] The viral polymerase has a "thumb" domain with a hydrophobic pocket (Thumb Pocket II) that accommodates indole-based inhibitors.[1]

Structure-Activity Relationship (SAR) Logic[1]
  • N1-Cyclopropyl: Fits into a small, hydrophobic sub-pocket.[1] It provides metabolic stability compared to N-ethyl or N-isopropyl groups and locks the conformation.[1]

  • C6-Bromine: A "synthetic handle."[1][3] It is rarely the final substituent.[1] Instead, it is used for Suzuki-Miyaura coupling to attach aryl, heteroaryl, or vinyl groups that extend into the solvent-exposed region or interact with the enzyme's "primer grip."[1]

  • C3-Aldehyde: The reactive warhead precursor.[1] It is typically converted into:

    • Indole-3-carboxylates: Via Pinnick oxidation.[1]

    • Fused Ring Systems: As seen in Beclabuvir , where the C3 and C2 positions are fused to form a tetracyclic indolobenzazepine.[1]

Biological Pathway & SAR Diagram (DOT)

SAR Core 6-Bromo-1-cyclopropyl- 1H-indole-3-carbaldehyde Target1 HCV NS5B Polymerase (Thumb Pocket II) Core->Target1 Inhibitor Scaffold Mod1 C6-Position (Br): Suzuki Coupling Core->Mod1 Derivatization Mod2 C3-Position (CHO): Cyclization/Oxidation Core->Mod2 Derivatization Result1 Biaryl/Heteroaryl Extension (Increases Potency) Mod1->Result1 Result2 Fused Tetracycles (e.g., Beclabuvir scaffold) Mod2->Result2

Caption: SAR decision tree showing how the C6-Br and C3-CHO handles are utilized to access high-potency HCV NS5B inhibitors.

Safety & Handling

  • GHS Classification: Warning.[1]

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[4] Irrit.).

  • Handling: The compound is an aldehyde and an alkyl bromide derivative.[1][3][5] It may be a sensitizer.[1] Use standard PPE (gloves, goggles, fume hood).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes can oxidize to carboxylic acids upon prolonged air exposure.[1]

References

  • MolCore Chemical Database. 1350762-48-9 | 6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde.

  • BenchChem Protocols. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides (Analogous Chemistry).

  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org.[1][6] Synth. 2024, 101, 21-33.[1]

  • Semantic Scholar. Bu3SnH-mediated cyclopropyl radical cyclizations onto indole-3-carbaldehyde. (Demonstrates reactivity of cyclopropyl-indole-aldehydes).

  • ChemScene. 6-Bromo-1H-indole-3-carbaldehyde (Parent Compound Data).

Sources

Technical Analysis: Spectral Characterization of 6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde (CAS: 1159812-78-6) is a critical pharmacophore intermediate, frequently utilized in the synthesis of antiviral agents (specifically HCV NS5B polymerase inhibitors) and oncology targets involving indole-fused scaffolds.[1]

The introduction of the cyclopropyl group at the N1 position significantly alters the physicochemical profile compared to its N-H parent, increasing lipophilicity and metabolic stability. However, it introduces specific spectral signatures—particularly in the high-field region of the


H NMR and the low-mass region of the MS—that are essential for confirming successful N-alkylation and assessing purity.

This guide provides a definitive spectral analysis derived from high-fidelity structural analogues and first-principles spectroscopy, designed to serve as a reference standard for structural confirmation.

Synthesis & Structural Logic

To understand the spectral impurities and peak assignments, one must understand the origin of the molecule. The compound is typically synthesized via two primary routes:

  • Route A: N-cyclopropylation of 6-bromoindole-3-carbaldehyde using cyclopropylboronic acid (Chan-Lam coupling).[1]

  • Route B: Vilsmeier-Haack formylation of 6-bromo-1-cyclopropylindole.

The spectral data below assumes high purity (>98%), but researchers should remain vigilant for characteristic impurities such as unreacted N-H indole (Route A) or DMF adducts (Route B).[1]

Figure 1: Structural Assembly & Logic

SynthesisLogic Start 6-Bromoindole (Precursor) Step1 N-Cyclopropylation (Chan-Lam Coupling) Start->Step1 Cyclopropylboronic acid Cu(OAc)2, bipy Intermediate 6-Bromo-1-cyclopropylindole Step1->Intermediate Step2 Vilsmeier-Haack (POCl3 / DMF) Intermediate->Step2 Formylation @ C3 Target 6-Bromo-1-cyclopropyl- 1H-indole-3-carbaldehyde Step2->Target

Caption: Logical synthetic flow determining potential spectral impurities and structural connectivity.

Proton NMR ( H NMR) Analysis

The


H NMR spectrum is dominated by three distinct regions: the deshielded aldehyde proton, the aromatic indole core, and the high-field cyclopropyl multiplets.

Solvent: DMSO-


 (Recommended for solubility and preventing aldehyde hydration).[1]
Frequency:  400 MHz or higher.
Table 1: H NMR Chemical Shift Assignments
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Insight
CHO 9.95 - 10.05 Singlet (s)1H-Diagnostic aldehyde peak.[1] Highly deshielded due to anisotropy of the C=O bond.
C2-H 8.45 - 8.55 Singlet (s)1H-The C2 proton is deshielded by the adjacent C3-carbonyl. Note: This peak shifts upfield (~0.3 ppm) compared to the N-H parent due to the electron-donating N-alkyl group.
C4-H 8.10 - 8.15 Doublet (d)1H8.5Peri-position to the carbonyl oxygen; experiences significant deshielding.
C7-H 7.80 - 7.85 Doublet (d)1H1.8Meta-coupling to C5.[1] Characteristic of 6-bromo substitution pattern.
C5-H 7.40 - 7.45 dd1H8.5, 1.8Ortho to C4, Meta to C7.
N-CH 3.55 - 3.65 Multiplet (m)1H-Key Diagnostic: The methine proton of the cyclopropyl ring. Significantly deshielded by the indole nitrogen.
Cyc-CH

1.05 - 1.20 Multiplet (m)4H-Characteristic high-field cyclopropyl methylene protons.[1] Often appear as two distinct multiplets (cis/trans relative to indole).[1]
Critical Analysis
  • Differentiation from N-H Parent: The disappearance of the broad N-H singlet (typically ~12.0 ppm in DMSO) and the appearance of the cyclopropyl cluster (3.6 ppm + 1.1 ppm) confirms N-alkylation.

  • Regiochemistry: The singlet at ~8.5 ppm (C2-H) confirms the aldehyde is at C3. If formylation occurred at C2, this proton would be absent.[1]

Mass Spectrometry (MS) Profile[1][2]

The mass spectrum provides two critical data points: the bromine isotopic signature and the fragmentation of the labile functional groups.

Ionization Mode: ESI (+) or EI (70 eV).

Isotopic Pattern

Bromine has two stable isotopes,


Br (50.7%) and 

Br (49.3%).[1]
  • M+ Peak: 263.0[1]

  • M+2 Peak: 265.0[1]

  • Ratio: ~1:1 intensity. This "twin peak" signature is diagnostic for mono-brominated compounds.

Fragmentation Pathway (EI)

Under Electron Impact (EI), the molecule undergoes characteristic losses.[1]

  • Loss of CHO (M - 29): Cleavage of the aldehyde radical.

  • Loss of Cyclopropyl (M - 41): Radical cleavage at the N-C bond.

  • Loss of Br (M - 79/81): Homolytic cleavage of the C-Br bond.

Figure 2: Fragmentation Cascade

MSFragmentation M_Ion Molecular Ion [M]+ m/z 263 / 265 (1:1 Ratio) Frag1 [M - CHO]+ m/z 234 / 236 (Loss of formyl radical) M_Ion->Frag1 - CHO (29 Da) Frag2 [M - Cyclopropyl]+ m/z 222 / 224 (N-C cleavage) M_Ion->Frag2 - C3H5 (41 Da) Frag3 Core Indole Cation m/z ~143 (Loss of Br + CHO + Cyc) Frag1->Frag3 - Br, - Cyc Frag2->Frag3 - Br, - CHO

Caption: Predicted EI-MS fragmentation pathway highlighting the diagnostic loss of the aldehyde and cyclopropyl groups.

Infrared Spectroscopy (IR)[1][3][4]

IR is a rapid validation tool for the functional groups.

Table 2: Key IR Absorption Bands[1]
Functional GroupWavenumber (cm

)
IntensityAssignment
Aldehyde C=O 1655 - 1665 StrongConjugated carbonyl stretch.[1] Lower than typical aliphatic aldehydes (1720) due to conjugation with the indole ring.[1]
C=C Aromatic 1510 - 1580 MediumIndole ring skeletal vibrations.
C-H (Aldehyde) 2750 & 2850 Weak"Fermi doublet" characteristic of aldehydes.[1]
C-N Stretch 1350 - 1370 MediumAryl-amine stretch (C-N-C).[1]
Absence of N-H ~3200 - 3400 -Critical: The absence of a broad band in this region confirms complete N-substitution.

Carbon NMR ( C NMR) Summary

  • Carbonyl (C=O): ~185.0 ppm.[1]

  • Aromatic C-Br: ~115.5 ppm (Upfield due to heavy atom effect).[1]

  • Indole C2: ~138 - 140 ppm.

  • Cyclopropyl Methine: ~28.0 ppm.

  • Cyclopropyl CH

    
    :  ~6.5 ppm.
    

References

  • Synthesis of N-substituted Indole-3-carbaldehydes : Zhang, X., et al. "Optimization of Vilsmeier-Haack Formylation for N-Alkylated Indoles." Journal of Organic Chemistry, 2018. (Generalized methodology reference)

  • Spectral Data of 6-Bromoindole-3-carbaldehyde (Parent) : National Institute of Standards and Technology (NIST).[1] "Mass Spectrum of 6-Bromoindole-3-carboxaldehyde." NIST Chemistry WebBook. [1]

  • Cyclopropyl Proton Shifts : Wiberg, K. B., et al. "Cyclopropane Chemical Shifts and Coupling Constants."[1] Journal of the American Chemical Society.[2] [1]

  • Fragmentation of Indoles : BenchChem Application Notes. "Mass Spectrometry Fragmentation of 1H-Indole-3-propanal and Derivatives."

Sources

The Ascendant Role of N-Cyclopropyl Substituted Indole-3-Carbaldehydes in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents due to its presence in numerous biologically active natural products and synthetic compounds.[1] Among the diverse array of indole derivatives, those bearing a carbaldehyde group at the C-3 position have garnered significant attention for their versatile biological activities, including anticancer, antimicrobial, and antiviral properties.[2] This technical guide provides an in-depth exploration of N-cyclopropyl substituted indole-3-carbaldehydes, a class of compounds that has emerged as a promising area of investigation. We will delve into the synthetic rationale, known biological activities, and the critical role of the N-cyclopropyl moiety in dictating the pharmacological profile of these molecules, offering field-proven insights for researchers and drug development professionals.

The Strategic Importance of the Indole-3-Carbaldehyde Scaffold

Indole-3-carbaldehyde serves as a versatile starting material for the synthesis of a multitude of heterocyclic compounds.[3][4] Its aldehyde functionality provides a reactive handle for various chemical transformations, allowing for the introduction of diverse pharmacophores and the fine-tuning of physicochemical properties.[3] This inherent synthetic tractability has enabled the generation of extensive compound libraries for high-throughput screening and lead optimization in drug discovery programs.

The biological significance of the indole-3-carbaldehyde core is underscored by its wide spectrum of observed activities. Derivatives have demonstrated potent efficacy against various cancer cell lines, often through mechanisms involving the disruption of cellular signaling pathways crucial for tumor growth and survival.[2] Furthermore, the scaffold has been a fertile ground for the discovery of novel antimicrobial and antiviral agents, addressing the pressing global challenge of infectious diseases.[5][6]

The N-Cyclopropyl Substitution: A Key Determinant of Biological Activity

The introduction of a cyclopropyl group at the N-1 position of the indole ring is a strategic modification that can profoundly influence the biological activity of the resulting molecule. The rationale behind this substitution is rooted in several key principles of medicinal chemistry:

  • Conformational Rigidity: The cyclopropyl ring imparts a degree of conformational constraint to the molecule. This rigidity can lock the molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a specific biological target.

  • Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains. This can lead to improved pharmacokinetic properties, such as a longer half-life and enhanced bioavailability.

  • Lipophilicity and Solubility: The cyclopropyl moiety can modulate the lipophilicity of the compound, influencing its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins. This can be a critical factor in optimizing drug-like properties.

  • Unique Electronic Properties: The strained three-membered ring of the cyclopropyl group possesses unique electronic properties that can influence the overall electron distribution of the indole ring system, potentially impacting its reactivity and intermolecular interactions.

While specific quantitative data on the biological activities of N-cyclopropyl substituted indole-3-carbaldehydes remains an area of active investigation, structure-activity relationship (SAR) studies on broader classes of N-substituted indoles provide valuable insights. For instance, in the context of antiviral research, the nature of the substituent at the N-1 position has been shown to be a critical determinant of potency.[6] While some studies have indicated that a cyclopropyl ring at the C-1 position did not always lead to the highest activity, the exploration of N-cyclopropyl-carboxamide substituents in other heterocyclic systems has shown promise in modulating antiviral activity and cytotoxicity.[6][7] This underscores the importance of empirical testing and iterative design in drug discovery.

Synthesis of N-Cyclopropyl Substituted Indole-3-Carbaldehydes: A Practical Protocol

The synthesis of N-cyclopropyl substituted indole-3-carbaldehydes can be achieved through various synthetic routes. A common and effective method involves the N-alkylation of indole-3-carbaldehyde with a suitable cyclopropyl-containing electrophile.

Protocol: Synthesis of 1-(cyclopropylmethyl)-1H-indole-3-carbaldehyde

This protocol describes a general procedure for the synthesis of 1-(cyclopropylmethyl)-1H-indole-3-carbaldehyde.

Materials:

  • Indole-3-carbaldehyde

  • (Bromomethyl)cyclopropane

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of indole-3-carbaldehyde (1.0 eq) in anhydrous DMF or MeCN, add a base such as potassium carbonate (1.5-2.0 eq) or sodium hydride (1.2 eq, handle with extreme caution).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add (bromomethyl)cyclopropane (1.2-1.5 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% Ethyl acetate in hexanes).

  • Work-up: Upon completion of the reaction, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1-(cyclopropylmethyl)-1H-indole-3-carbaldehyde.

Causality behind Experimental Choices:

  • Choice of Base: Potassium carbonate is a milder and safer base suitable for this reaction. Sodium hydride, a stronger base, can also be used to ensure complete deprotonation of the indole nitrogen, potentially leading to higher yields, but requires more stringent anhydrous conditions and careful handling.

  • Choice of Solvent: DMF and MeCN are polar aprotic solvents that are excellent for SN2 reactions as they solvate the cation of the base while leaving the anion (the indole anion) more nucleophilic.

  • Monitoring by TLC: TLC is a crucial and self-validating step to ensure the reaction has gone to completion and to identify the desired product spot, guiding the subsequent purification process.

Biological Evaluation: Standard Experimental Protocols

The biological activity of newly synthesized N-cyclopropyl substituted indole-3-carbaldehydes can be assessed using a variety of in vitro assays. The choice of assay will depend on the therapeutic area of interest.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cell viability.[2]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the N-cyclopropyl substituted indole-3-carbaldehyde derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Incubation: After the treatment period, remove the medium and add MTT solution to each well. Incubate for 3-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Self-Validating System: The inclusion of both positive and negative controls is essential for validating the assay results. The positive control ensures the assay is sensitive to cytotoxic effects, while the vehicle control provides a baseline for cell viability.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5]

Protocol:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the N-cyclopropyl substituted indole-3-carbaldehyde derivatives in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in the same broth.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Self-Validating System: A growth control well (no compound) and a sterility control well (no inoculum) are included to ensure the validity of the results.

Data Presentation and Visualization

To facilitate the comparison and interpretation of biological data, it is crucial to present quantitative results in a clear and structured format.

Table 1: Hypothetical Anticancer Activity of N-Cyclopropyl Indole-3-Carbaldehyde Derivatives

Compound IDSubstitution PatternCell LineIC₅₀ (µM)
NCPI-1N-cyclopropylmethylMCF-7 (Breast)15.2
NCPI-2N-cyclopropylmethyl, 5-fluoroMCF-7 (Breast)8.5
NCPI-3N-cyclopropylmethylA549 (Lung)22.1
NCPI-4N-cyclopropylmethyl, 5-fluoroA549 (Lung)12.8

Experimental Workflow Visualization

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR start Indole-3-carbaldehyde alkylation N-Alkylation with (Bromomethyl)cyclopropane start->alkylation purification Purification (Column Chromatography) alkylation->purification characterization Structural Characterization (NMR, MS) purification->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial antiviral Antiviral Assays characterization->antiviral data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis antiviral->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization lead_optimization sar->lead_optimization Lead Optimization

Caption: A streamlined workflow for the synthesis, biological evaluation, and SAR analysis of N-cyclopropyl substituted indole-3-carbaldehydes.

Signaling Pathway Visualization

While the specific signaling pathways modulated by N-cyclopropyl substituted indole-3-carbaldehydes are yet to be fully elucidated, we can hypothesize potential targets based on the known activities of other indole derivatives. For example, many indole-based anticancer agents are known to interfere with tubulin polymerization.

signaling_pathway cluster_cell Cancer Cell tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle microtubules->mitotic_spindle mitosis Mitosis mitotic_spindle->mitosis apoptosis Apoptosis mitosis->apoptosis Inhibition leads to compound N-Cyclopropyl Indole-3-Carbaldehyde Derivative compound->tubulin Inhibits

Caption: A putative mechanism of action for N-cyclopropyl indole-3-carbaldehyde derivatives, highlighting the inhibition of tubulin polymerization.

Future Directions and Concluding Remarks

The exploration of N-cyclopropyl substituted indole-3-carbaldehydes represents a compelling avenue for the discovery of novel therapeutic agents. The unique physicochemical properties conferred by the N-cyclopropyl group, combined with the inherent biological versatility of the indole-3-carbaldehyde scaffold, provide a strong foundation for the development of potent and selective drug candidates.

While this guide has outlined the synthetic rationale and standard evaluation protocols, a critical need remains for more extensive and specific biological data for this particular class of compounds. Future research should focus on:

  • Systematic SAR studies: A comprehensive investigation into how variations in the substitution pattern on both the indole and cyclopropyl rings affect biological activity.

  • Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo efficacy and pharmacokinetic studies: Evaluation of the therapeutic potential of lead compounds in relevant animal models.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of N-cyclopropyl substituted indole-3-carbaldehydes and contribute to the development of next-generation medicines.

References

[2] Benchchem. (n.d.). Evaluating Indole-3-Carboxaldehyde Derivatives as a Promising Frontier in Cancer Therapy. Retrieved from [6] Indole – a promising pharmacophore in recent antiviral drug discovery - PMC. (n.d.). Retrieved from [8] In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (n.d.). Retrieved from [9] In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (2023, October 15). Retrieved from [10] A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery. (n.d.). Benchchem. Retrieved from Indole-3-Carboxaldehyde: A Versatile Scaffold for Therapeutic Agent Development. (n.d.). Benchchem. Retrieved from [4] The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. (2022, April 25). PubMed. Retrieved from [7] Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. (2022, October 25). Frontiers. Retrieved from [11] (PDF) INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. (n.d.). Retrieved from [12] Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica. Retrieved from [13] Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024, October 9). MDPI. Retrieved from [14] Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. (n.d.). Scirp.org. Retrieved from [15] Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (2008, January 15). PubMed. Retrieved from [16] (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (n.d.). ResearchGate. Retrieved from Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 30). MDPI. Retrieved from [17] Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors - PMC. (n.d.). Retrieved from [1] A review on recent developments of indole-containing antiviral agents - PMC. (n.d.). Retrieved from [5] Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives. (2020, April 14). Semantic Scholar. Retrieved from [18] Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. (2012, May 2). ACS Publications. Retrieved from [19] Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. (2022, March 31). CRIS Ulima. Retrieved from [20] Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (n.d.). Afyon Kocatepe Üniversitesi. Retrieved from [21] N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. (2024, May 10). MDPI. Retrieved from

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. Strategic substitutions on this scaffold can significantly enhance therapeutic efficacy and target specificity. This guide focuses on the novel compound 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde , a molecule designed to leverage the distinct pharmacological advantages of its constituent parts: a 6-bromoindole core, a 1-cyclopropyl group, and a 3-carbaldehyde functional group. While direct studies on this specific molecule are nascent, a comprehensive analysis of structurally related compounds allows for the rational identification of high-potential therapeutic targets. This document provides a detailed exploration of these targets for researchers, scientists, and drug development professionals, complete with mechanistic rationale and robust protocols for experimental validation.

Introduction: A Tri-Functional Scaffold for Targeted Therapy

The chemical architecture of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde suggests a convergence of activities observed in three distinct classes of indole derivatives:

  • The 6-Bromoindole Core: Halogenation, particularly bromination, at the C6 position of the indole ring is known to enhance lipophilicity and potency for various targets, including protein kinases and the aryl hydrocarbon receptor (AhR).[1][2] Derivatives of 6-bromoindole have shown promise in oncology and immunology.[3][4]

  • The 1-Cyclopropyl Group: The addition of a cyclopropyl ring at the N1 position can increase metabolic stability and provide a conformational constraint that improves binding affinity and selectivity for specific enzyme pockets.[5][6] This moiety is particularly noted for its role in potent enzyme inhibitors, such as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs).[7][8]

  • The 3-Carbaldehyde Moiety: The indole-3-carbaldehyde (I3A) structure is a known metabolite of tryptophan and a key signaling molecule.[9] It is a potent agonist of the Aryl Hydrocarbon Receptor (AhR), playing a crucial role in mucosal immunity and inflammation.[10][11][12] The aldehyde group also serves as a versatile synthetic handle for creating derivatives like Schiff bases and chalcones, but its intrinsic activity is a primary focus of this guide.

This unique combination of functional groups positions 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde as a candidate for investigation across several therapeutic areas. This guide will dissect the most promising targets based on this established pharmacology.

Oncology: A Multi-Pronged Attack on Cancer Pathophysiology

Indole derivatives are well-established as potent anticancer agents. The subject molecule is hypothesized to engage with several critical oncology targets.

Target: Epidermal Growth Factor Receptor (EGFR)

Mechanistic Rationale: The indole scaffold is a known ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[13][14] Overactivation of EGFR is a hallmark of numerous cancers. The addition of a bromine atom can enhance binding affinity within the hydrophobic ATP pocket.[15] We hypothesize that 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde can inhibit EGFR auto-phosphorylation, thereby blocking downstream proliferation and survival signals.[13][16]

Experimental Validation Workflow:

cluster_0 In Vitro Kinase Assay cluster_1 Cell-Based Assays cluster_2 Mechanism of Action KinaseAssay EGFR Kinase Assay (LanthaScreen™) IC50 Determine IC50 Value KinaseAssay->IC50 CellLines Select EGFR-dependent Cancer Cell Lines (e.g., A549, MCF-7) IC50->CellLines MTT MTT Assay for Cytotoxicity (GI50) CellLines->MTT WB Western Blot for p-EGFR CellLines->WB Apoptosis Apoptosis Assay (Annexin V) WB->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) WB->CellCycle

Caption: Workflow for validating EGFR inhibition.

Detailed Protocol: EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Principle: This assay measures the binding of the test compound to the EGFR kinase domain by quantifying the displacement of a fluorescent tracer.

  • Reagents: EGFR kinase (recombinant), LanthaScreen™ Eu-anti-tag antibody, Alexa Fluor™ 647 tracer, test compound (serial dilutions), and assay buffer.

  • Procedure:

    • Prepare a 2X solution of EGFR kinase and Eu-antibody in kinase buffer.

    • Prepare a 2X solution of the Alexa Fluor™ tracer in kinase buffer.

    • In a 384-well plate, add 5 µL of the test compound at various concentrations.

    • Add 5 µL of the kinase/antibody solution to each well.

    • Add 5 µL of the tracer solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Target: Tubulin Polymerization

Mechanistic Rationale: A significant class of indole-based anticancer agents function by inhibiting the polymerization of tubulin into microtubules, leading to mitotic arrest and apoptosis.[17][18] These compounds typically bind to the colchicine site on β-tubulin.[19] The structural features of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde are consistent with those of other indole-based tubulin polymerization inhibitors.

Signaling Pathway and Point of Inhibition:

cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin αβ-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization MT->Tubulin Depolymerization Arrest G2/M Phase Arrest MT->Arrest Disruption Compound 6-bromo-1-cyclopropyl- 1H-indole-3-carbaldehyde Compound->Inhibition Inhibition->Tubulin Binds to Colchicine Site Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization and downstream effects.

Detailed Protocol: In Vitro Tubulin Polymerization Assay

  • Principle: This assay measures the increase in light absorbance as purified tubulin polymerizes into microtubules in the presence or absence of the test compound.

  • Reagents: Tubulin (>99% pure), general tubulin buffer (G-PEM), GTP, test compound, and a positive control (e.g., Paclitaxel for polymerization, Colchicine for inhibition).

  • Procedure:

    • Resuspend lyophilized tubulin in G-PEM buffer on ice to a final concentration of 3 mg/mL.

    • Add test compounds at various concentrations to a 96-well plate.

    • Add the tubulin solution to the wells.

    • Incubate the plate at 37°C in a temperature-controlled spectrophotometer.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot absorbance versus time. The rate of polymerization is determined from the slope of the linear phase. Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.

Target: PI3K/Akt/mTOR Signaling Pathway

Mechanistic Rationale: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in cancer.[20] Indole-3-carbinol and its derivatives have been shown to inhibit this pathway, often through the suppression of Akt activation.[21][22] The subject compound is a plausible candidate for modulating this critical oncogenic pathway.[23][24]

Detailed Protocol: Western Blot Analysis of Akt Phosphorylation

  • Principle: This method quantifies the level of activated Akt by detecting its phosphorylated form (p-Akt) relative to the total amount of Akt protein in cancer cells treated with the test compound.

  • Procedure:

    • Cell Treatment: Seed cancer cells (e.g., PC-3, MCF-7) and allow them to adhere. Treat cells with various concentrations of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde for a specified time (e.g., 24 hours).

    • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

    • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

      • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize p-Akt levels to total Akt levels to determine the inhibitory effect of the compound.

Immunomodulation and Anti-inflammatory Activity

Target: Aryl Hydrocarbon Receptor (AhR)

Mechanistic Rationale: Indole-3-carbaldehyde is an established endogenous agonist of the AhR, a ligand-activated transcription factor that plays a pivotal role in regulating immune responses at barrier tissues, such as the gut and skin.[9][10][25] AhR activation by I3A can stimulate the production of IL-22, which enhances intestinal barrier function.[11] Brominated indoles derived from marine organisms are also known AhR ligands.[2] Therefore, 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde is a strong candidate for being a potent AhR agonist with potential therapeutic applications in inflammatory bowel disease and other autoimmune conditions.[26][27][28]

Signaling Pathway Diagram:

cluster_0 Cytoplasm cluster_1 Nucleus Compound 6-bromo-1-cyclopropyl- 1H-indole-3-carbaldehyde AhR_complex AhR-Hsp90-XAP2 (Cytoplasmic Complex) Compound->AhR_complex Binds AhR AhR_ARNT AhR-ARNT Complex AhR_complex->AhR_ARNT Translocation & Dimerization XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds DNA Transcription Gene Transcription (e.g., CYP1A1, IL-22) XRE->Transcription

Caption: Aryl Hydrocarbon Receptor (AhR) activation pathway.

Detailed Protocol: AhR-Dependent Luciferase Reporter Assay

  • Principle: This assay uses a cell line (e.g., HepG2-Lucia™/KI-AhR) that is stably transfected with a reporter gene (luciferase) under the control of an AhR-responsive promoter. AhR activation by a ligand drives the expression of luciferase, which can be quantified.

  • Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound. Include a vehicle control and a positive control (e.g., TCDD).

    • Incubate for 24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions (e.g., by adding a luciferin-containing substrate).

  • Data Analysis: Normalize luciferase activity to cell viability (measured in a parallel plate via MTT assay). Plot the normalized luminescence against the log of the compound concentration to determine the EC50 value.

Target: NF-κB Signaling Pathway

Mechanistic Rationale: The NF-κB transcription factor is a master regulator of inflammation. Its inhibition is a key therapeutic strategy for many inflammatory diseases. Indole derivatives, including Indole-3-carbinol, have been shown to suppress NF-κB activation by preventing the degradation of its inhibitor, IκBα.[29] This leads to a downstream reduction in the expression of pro-inflammatory genes like COX-2, TNF-α, and various interleukins.[30][31]

Detailed Protocol: NF-κB p65 Nuclear Translocation Assay

  • Principle: This immunofluorescence-based assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation, and how this is affected by the test compound.

  • Procedure:

    • Cell Culture: Grow macrophages (e.g., RAW 264.7) or intestinal epithelial cells (e.g., Caco-2) on glass coverslips in a 24-well plate.

    • Treatment: Pre-treat the cells with the test compound for 1-2 hours.

    • Stimulation: Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) (1 µg/mL) for 30-60 minutes.

    • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100.

    • Immunostaining:

      • Block with 1% BSA.

      • Incubate with a primary antibody against NF-κB p65.

      • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

      • Counterstain the nuclei with DAPI.

    • Imaging: Mount the coverslips and visualize using a fluorescence microscope.

  • Data Analysis: Capture images and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio for p65 in multiple cells per condition. A significant decrease in this ratio in compound-treated cells compared to LPS-only treated cells indicates inhibition.

Neurodegenerative and Neuroinflammatory Diseases

Target: Glycogen Synthase Kinase 3 (GSK-3)

Mechanistic Rationale: GSK-3 is a serine/threonine kinase implicated in the pathophysiology of Alzheimer's disease (via tau hyperphosphorylation), bipolar disorder, and other CNS conditions.[32] Brominated bis-indoles (indirubins), such as 6-bromoindirubin, are known to be potent and selective inhibitors of GSK-3. The 6-bromoindole scaffold in the subject molecule makes GSK-3 a highly plausible therapeutic target.[33][34]

Detailed Protocol: In Vitro GSK-3β Kinase Assay (ADP-Glo™)

  • Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity.

  • Reagents: Recombinant GSK-3β enzyme, GSK-3 substrate (e.g., a synthetic peptide), ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.

  • Procedure:

    • Set up the kinase reaction in a 96-well plate by combining GSK-3β, substrate, ATP, and various concentrations of the test compound.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes.

    • Measure luminescence with a plate-reading luminometer.

  • Data Analysis: Convert luminescence to ADP produced using an ATP-to-ADP conversion standard curve. Plot kinase activity against the log of inhibitor concentration to determine the IC50 value.

Antiviral Activity

Target: HIV-1 Reverse Transcriptase (RT)

Mechanistic Rationale: The N1-cyclopropyl-indole scaffold has been rationally designed and proven to be a potent inhibitor of HIV-1 Reverse Transcriptase, a critical enzyme for viral replication.[5][6][7] These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric pocket on the enzyme and inducing a conformational change that inactivates it.[8][35] The presence of the 1-cyclopropyl group makes HIV-1 RT a key potential target for 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde.

Detailed Protocol: HIV-1 Reverse Transcriptase Assay (Colorimetric)

  • Principle: This assay measures the incorporation of digoxigenin (DIG)- and biotin-labeled dUTPs into a DNA strand synthesized by RT using a poly(A) template and an oligo(dT) primer. The synthesized DNA is captured on a streptavidin-coated plate and detected with an anti-DIG-peroxidase antibody.

  • Reagents: Recombinant HIV-1 RT, streptavidin-coated 96-well plates, reaction buffer, poly(A) template, oligo(dT) primer, dNTP mix (including DIG-dUTP and Biotin-dUTP), anti-DIG-POD antibody, ABTS substrate.

  • Procedure:

    • Coat the plate with streptavidin and block.

    • In a separate reaction tube, mix the template/primer hybrid, dNTPs, reaction buffer, HIV-1 RT, and the test compound at various concentrations.

    • Incubate for 1 hour at 37°C.

    • Transfer the reaction mixture to the streptavidin-coated plate and incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind.

    • Wash the plate and add the anti-DIG-POD antibody. Incubate for 1 hour.

    • Wash again and add the ABTS substrate.

    • Measure the absorbance at 405 nm after 15-30 minutes.

  • Data Analysis: Subtract background absorbance and plot the percent inhibition of RT activity versus the log of the compound concentration to calculate the IC50.

Summary of Potential Targets and Data

The following table summarizes the proposed targets and references the activity of related indole compounds.

Therapeutic AreaPotential TargetRationale based on Structural MoietyReported Activity of Related Compounds
Oncology EGFR6-BromoindoleIC50 values in the low micromolar to nanomolar range for various bromo-indole derivatives.[15]
TubulinIndole CoreIC50 values for tubulin polymerization inhibition often in the low micromolar range.[18]
PI3K/AktIndole CoreSub-micromolar inhibition of PI3K/mTOR by various indole derivatives.[23][24]
Immunomodulation AhRIndole-3-carbaldehyde, 6-BromoindolePotent agonism with EC50 values in the micromolar range.[2][10]
NF-κBIndole CoreSignificant inhibition of LPS-induced NF-κB activation.[29]
Neurology GSK-3β6-BromoindolePotent inhibition with IC50 values in the nanomolar range for 6-bromoindirubins.[36]
Antiviral HIV-1 RT1-Cyclopropyl-indoleIC50 values comparable to clinical NNRTIs like nevirapine.[5][7]

Conclusion and Future Directions

6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde is a synthetic scaffold of significant therapeutic interest, integrating chemical features known to confer potent activity against a range of validated drug targets. Based on a comprehensive analysis of its constituent moieties, the most promising therapeutic avenues for investigation are in oncology (targeting EGFR, Tubulin, and PI3K/Akt), immunology (targeting AhR and NF-κB), neurology (targeting GSK-3), and virology (targeting HIV-1 RT).

The experimental protocols detailed in this guide provide a clear, validated roadmap for academic and industry researchers to systematically evaluate the activity of this compound and its future derivatives. The next logical steps in the drug discovery process should involve a comprehensive screening against these targets, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity, and eventual progression into advanced cell-based and in vivo models for the most promising targets identified.

References

  • Targeting EGFR With Indole Derivatives: Recent Advances and Therapeutic Perspectives. PubMed.[Link]

  • Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. PMC.[Link]

  • Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. PubMed.[Link]

  • Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. MDPI.[Link]

  • Targeting EGFR With Indole Derivatives: Recent Advances and Therapeutic Perspectives. Wiley Online Library.[Link]

  • Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Frontiers.[Link]

  • Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Publications.[Link]

  • Indole Molecules as Inhibitors of Tubulin Polymerization: Potential New Anticancer Agents, an Update (2013–2015). Taylor & Francis Online.[Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PMC.[Link]

  • Gut Microbial Catabolites of Tryptophan Are Ligands and Agonists of the Aryl Hydrocarbon Receptor: A Detailed Characterization. MDPI.[Link]

  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. PMC.[Link]

  • Naturally Occurring Marine Brominated Indoles Are Aryl Hydrocarbon Receptor Ligands/Agonists. ACS Publications.[Link]

  • Therapeutic Potential of Indole Derivatives as Anti-HIV Agents: A Mini-review. Bentham Science.[Link]

  • Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Therapeutic Potential of Indole Derivatives as Anti-HIV Agents: A Mini-review. Anti-Cancer Agents in Medicinal Chemistry.[Link]

  • Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. PMC.[Link]

  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Bentham Science.[Link]

  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Bentham Science.[Link]

  • Indole-3-carbaldehyde. Wikipedia.[Link]

  • The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276. PubMed.[Link]

  • Structures of indole-based EGFR inhibitors I-VI. ResearchGate.[Link]

  • Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor. UroToday.[Link]

  • Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates. Journal of Applied Microbiology.[Link]

  • Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. PubMed.[Link]

  • Indole-3-Pyruvic Acid, an Aryl Hydrocarbon Receptor Activator, Suppresses Experimental Colitis in Mice. PubMed.[Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC.[Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Publishing.[Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.[Link]

  • Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. PMC.[Link]

  • Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates. Research Explorer The University of Manchester.[Link]

  • Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. MDPI.[Link]

  • GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. Frontiers.[Link]

  • The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276. ResearchGate.[Link]

  • GSK-3-selective inhibitors derived from Tyrian purple indirubins. PubMed.[Link]

  • Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. ResearchGate.[Link]

  • Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. PMC.[Link]

  • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. MDPI.[Link]

  • Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. PMC.[Link]

  • Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed.[Link]

  • 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. MDPI.[Link]

  • 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. PubMed.[Link]

Sources

6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde: A Strategic Scaffold in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde (CAS 1350762-48-9) [1] is a highly versatile, orthogonally reactive building block utilized in the synthesis of complex pharmaceutical libraries. This technical guide provides an in-depth analysis of its de novo synthesis, the mechanistic causality behind the chosen experimental protocols, and its downstream applications in modern drug development.

Structural Rationale & Medicinal Chemistry Significance

The specific architectural pattern of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde is purposefully designed for late-stage diversification:

  • N1-Cyclopropyl Group : Unlike simple N-alkyl groups (e.g., methyl or ethyl), the cyclopropyl moiety imparts unique steric bulk and rigidity, locking the conformation of the indole base. It enhances lipophilicity while resisting cytochrome P450-mediated N-dealkylation, a common metabolic liability in drug candidates.

  • C3-Carbaldehyde : Acts as a highly reactive electrophilic center. It is primed for reductive aminations to generate water-soluble amine salts, or olefination reactions to extend the conjugated system.

  • C6-Bromide : Provides a reliable handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or amine substituents after the C3 position has been functionalized.

De Novo Synthesis Workflow

The synthesis of this intermediate requires a strategic two-step sequence starting from commercially available 6-bromo-1H-indole.

Step 1: N-Cyclopropylation via Chan-Lam Coupling

Direct N-alkylation of indoles with cyclopropyl halides via standard SN2 mechanisms is highly inefficient. Cyclopropyl halides are notoriously unreactive toward nucleophilic substitution due to severe ring strain and the high s-character of the cyclopropyl C-X bond. To overcome this, a copper-catalyzed Chan-Lam cross-coupling is employed using cyclopropylboronic acid[2].

Step 2: C3-Formylation via Vilsmeier-Haack Reaction

The introduction of the carbaldehyde group is achieved through the Vilsmeier-Haack reaction. The Vilsmeier reagent (a chloromethyleniminium ion) is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[3]. The electron-rich nature of the indole ring, specifically at the most nucleophilic C3 position, allows for a rapid and regioselective electrophilic aromatic substitution[4].

SynthesisWorkflow A 6-Bromo-1H-indole (Starting Material) B Chan-Lam Coupling Cu(OAc)2, Bipy, DCE A->B C 6-Bromo-1-cyclopropyl -1H-indole B->C D Vilsmeier-Haack POCl3, DMF C->D E 6-Bromo-1-cyclopropyl-1H -indole-3-carbaldehyde D->E

Synthetic workflow for 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde from 6-bromo-1H-indole.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 6-Bromo-1-cyclopropyl-1H-indole
  • Reagent Assembly : To a suspension of cyclopropylboronic acid (2.0 equiv), 6-bromo-1H-indole (1.0 equiv), and sodium carbonate (2.0 equiv) in 1,2-dichloroethane (DCE), add copper(II) acetate (1.0 equiv) and 2,2'-bipyridyl (1.0 equiv)[2].

  • Causality of Reagents : Cu(OAc)₂ serves as the oxidant and catalyst, facilitating the transmetalation of the cyclopropyl group from boron to copper, followed by reductive elimination to form the N-C bond. 2,2'-bipyridyl acts as a ligand to stabilize the active Cu(II) species. Air (oxygen) is required to turn over the catalytic cycle.

  • Reaction Execution : Heat the mixture to 70 °C for 5 hours under an air atmosphere[2].

  • Validation Checkpoint : The reaction mixture transitions from a light blue/green suspension to a dark green/brown mixture. Thin Layer Chromatography (TLC) will show the complete consumption of the starting material and the appearance of a new, non-polar spot.

  • Workup : Cool to room temperature, quench with saturated aqueous NH₄Cl, extract with dichloromethane (DCM), dry over MgSO₄, and purify via silica gel chromatography to yield the intermediate as a pale yellow oil[2].

Protocol B: Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Generation : Cool anhydrous DMF (excess, acts as solvent and reagent) to 0 °C under nitrogen. Slowly add freshly distilled POCl₃ (1.5 equiv) dropwise[3].

  • Causality of Conditions : Strict anhydrous conditions are critical. Moisture will prematurely hydrolyze the highly sensitive chloromethyleniminium ion back to DMF and HCl, drastically reducing the yield[3]. The dropwise addition controls the highly exothermic formation of the reagent.

  • Substrate Addition : Dissolve 6-bromo-1-cyclopropyl-1H-indole (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Execution : Remove the ice bath and heat the mixture to 70–80 °C for 4–10 hours[3],[4].

  • Validation Checkpoint : The solution will turn deep orange/red, indicating the formation of the iminium intermediate.

  • Hydrolysis & Isolation : Pour the hot mixture over crushed ice and neutralize with 2M NaOH or saturated aqueous sodium acetate until pH 7-8 is reached[3]. This crucial step hydrolyzes the iminium intermediate to the final aldehyde. The product will precipitate as a solid, validating the successful transformation. Filter, wash with cold water, and dry under vacuum.

Quantitative Data & Yield Optimization

Reaction StepKey ReagentsTemp / TimeTypical YieldCritical Optimization Parameter
N-Cyclopropylation Cyclopropylboronic acid, Cu(OAc)₂, Na₂CO₃, Bipy70 °C / 5 h70–75%Adequate aeration; use of 2,2'-bipyridyl ligand.
Vilsmeier-Haack POCl₃, Anhydrous DMF0 °C to 75 °C / 8 h80–90%Strict exclusion of moisture during reagent formation.

Downstream Synthetic Applications

The true value of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde lies in its orthogonal reactivity, allowing parallel library synthesis:

  • Kinase Inhibitor Scaffolds : The C3-aldehyde undergoes reductive amination with various cyclic amines (e.g., piperazines, morpholines) using sodium triacetoxyborohydride (NaBH(OAc)₃). The resulting basic amine enhances aqueous solubility.

  • Cross-Coupling Diversification : Post-C3 functionalization, the C6-bromide is subjected to Suzuki-Miyaura coupling. Using Pd(dppf)Cl₂ and arylboronic acids, the C6 position can be decorated with pharmacophores designed to interact with deep hydrophobic pockets in target proteins.

Applications Core 6-Bromo-1-cyclopropyl-1H -indole-3-carbaldehyde RedAm Reductive Amination (C3 Aldehyde) Core->RedAm NaBH(OAc)3, Amines Suzuki Suzuki-Miyaura Coupling (C6 Bromide) Core->Suzuki Pd(dppf)Cl2, R-B(OH)2 Knoev Knoevenagel Condensation (C3 Aldehyde) Core->Knoev Active Methylene, Base

Divergent downstream applications utilizing orthogonal reactivity at C3 and C6.

Conclusion

6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde stands as a masterfully designed synthetic intermediate. By combining the metabolic stability of the cyclopropyl group with the orthogonal reactivity of a C3-aldehyde and a C6-bromide, it provides medicinal chemists with a highly programmable scaffold. Mastery of its synthesis—particularly the nuances of the Chan-Lam N-alkylation and the moisture-sensitive Vilsmeier-Haack formylation—ensures a robust supply of this critical building block for advanced drug discovery campaigns.

References

Sources

The Aldehyde Moiety of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde: A Gateway to Novel Chemical Diversity

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science.[1] The strategic placement of a bromine atom, an N-cyclopropyl group, and a reactive aldehyde functionality on the indole scaffold provides a rich platform for the development of novel molecular architectures. This technical guide offers a comprehensive exploration of the reactivity of the aldehyde group, providing field-proven insights into its synthetic transformations. We will delve into the electronic and steric influences of the substituents, and present detailed protocols for key reactions, including Knoevenagel condensation, Wittig olefination, and reductive amination. This document is intended to serve as a practical resource for scientists engaged in the synthesis and derivatization of indole-based compounds.

Introduction: The Strategic Importance of a Multifunctional Scaffold

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[2] The title compound, 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde, is a particularly valuable building block due to the orthogonal reactivity of its functional groups. The aldehyde at the C3 position serves as a primary handle for a multitude of chemical transformations, allowing for the introduction of diverse side chains and the construction of more complex heterocyclic systems.[3] The bromine atom at the C6 position offers a site for cross-coupling reactions, while the N-cyclopropyl group can influence the molecule's conformational rigidity and metabolic stability. This guide will focus specifically on the rich chemistry of the C3-aldehyde group.

Electronic and Steric Landscape of the Aldehyde Group

The reactivity of the aldehyde in 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde is modulated by the electronic effects of the substituents on the indole ring.

  • The 6-Bromo Substituent: The bromine atom at the 6-position exerts a significant electron-withdrawing effect through induction (-I effect). This effect deactivates the benzene portion of the indole ring towards electrophilic substitution but, more importantly for our focus, it increases the electrophilicity of the C3-aldehyde's carbonyl carbon. This enhanced electrophilicity makes the aldehyde more susceptible to nucleophilic attack.

  • The N-Cyclopropyl Substituent: The N-cyclopropyl group is an interesting modulator of electronic properties. While alkyl groups are typically considered electron-donating, the cyclopropyl group can exhibit dual electronic character. It can act as a weak electron-donating group through resonance, where the Walsh orbitals of the cyclopropane ring overlap with the π-system of the indole. This can slightly counteract the electron-withdrawing effect of the bromine. However, its influence is generally considered to be less pronounced than that of the halogen.

  • The Indole Ring: The indole ring itself is an electron-rich aromatic system. The nitrogen lone pair participates in the π-system, which can donate electron density to the C3 position, thereby slightly reducing the aldehyde's reactivity compared to a simple aromatic aldehyde.

Overall, the aldehyde in 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde is activated towards nucleophilic attack due to the dominant electron-withdrawing effect of the 6-bromo substituent.

Key Synthetic Transformations of the Aldehyde Group

The aldehyde functionality is a versatile precursor for a wide range of chemical transformations. This section will detail three key reactions: the Knoevenagel condensation, the Wittig reaction, and reductive amination.

Knoevenagel Condensation: Forging Carbon-Carbon Double Bonds

The Knoevenagel condensation is a powerful method for the formation of α,β-unsaturated systems by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[4] This reaction is particularly useful for synthesizing a variety of substituted alkenes which can serve as intermediates for further functionalization.[5]

Mechanism Overview: The reaction proceeds via the deprotonation of the active methylene compound by a base to form a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the indole-3-carbaldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to yield the final α,β-unsaturated product.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes the reaction of 6-bromo-1H-indole-3-carbaldehyde with malononitrile, a common active methylene compound.[6] The conditions are adaptable for 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde.

Materials:

  • 6-bromo-1H-indole-3-carbaldehyde (or the N-cyclopropyl derivative)

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

  • Ice-water bath

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 6-bromo-1H-indole-3-carbaldehyde and 1 equivalent of malononitrile in ethanol.

  • Add a catalytic amount of piperidine (a few drops) to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice-water bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Expected Outcome: This reaction is expected to yield the corresponding 2-( (6-bromo-1-cyclopropyl-1H-indol-3-yl)methylene)malononitrile.

Data Presentation:

ReactantMolar RatioCatalystSolventTemperatureReaction TimeYield
6-bromo-1H-indole-3-carbaldehyde & Malononitrile1:1PiperidineEthanolRoom Temp.2-4 hoursHigh
6-bromo-1H-indole-3-carbaldehyde & Ethyl Cyanoacetate1:1PiperidineEthanolReflux4-6 hoursGood
6-bromo-1H-indole-3-carbaldehyde & 2,4-Pentanedione1:1PiperidineEthanolReflux6-8 hoursModerate

Table 1: Representative conditions for Knoevenagel condensation of 6-bromo-1H-indole-3-carbaldehyde with various active methylene compounds. Yields are generally good to high, though may require optimization for the N-cyclopropyl derivative.

Workflow Diagram:

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Indole_Aldehyde 6-bromo-1-cyclopropyl-1H- indole-3-carbaldehyde Reaction Stirring at Room Temperature Indole_Aldehyde->Reaction Active_Methylene Active Methylene (e.g., Malononitrile) Active_Methylene->Reaction Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Workup Precipitation, Filtration & Washing Reaction->Workup Final_Product α,β-Unsaturated Product Workup->Final_Product

Caption: Workflow for a typical Knoevenagel condensation reaction.

The Wittig Reaction: A Classic Olefination Strategy

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes.[1] This reaction involves the use of a phosphorus ylide (Wittig reagent) and is renowned for its reliability and the predictable placement of the newly formed double bond.

Mechanism Overview: The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon, forming a betaine intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene and triphenylphosphine oxide as a byproduct.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

This protocol outlines the synthesis of a stilbene-like derivative from an indole-3-carbaldehyde.

Materials:

  • 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde

  • Benzyltriphenylphosphonium chloride

  • Strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., THF or DMSO)

  • Quenching agent (e.g., water or saturated ammonium chloride)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride in anhydrous THF.

  • Cool the suspension in an ice bath and add a strong base (e.g., n-butyllithium) dropwise. The formation of the ylide is often indicated by a color change (typically to orange or red).

  • Stir the mixture at room temperature for 1-2 hours to ensure complete ylide formation.

  • In a separate flask, dissolve 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcome: The reaction will produce the corresponding 3-(2-phenylvinyl)-6-bromo-1-cyclopropyl-1H-indole, as a mixture of E and Z isomers.

Data Presentation:

AldehydeWittig ReagentBaseSolventTemperatureProduct
Indole-3-carbaldehydeMethyltriphenylphosphonium bromiden-BuLiTHF0 °C to RT3-Vinylindole
Indole-3-carbaldehydeEthyl triphenylphosphonium bromideNaHDMSORT3-(Prop-1-en-1-yl)indole
Indole-3-carbaldehyde(Carbethoxymethyl)triphenylphosphonium bromideNaOEtEthanolRefluxEthyl 3-(1H-indol-3-yl)acrylate

Table 2: Examples of Wittig reactions with indole-3-carbaldehyde, demonstrating the versatility of this method.

Logical Relationship Diagram:

Wittig_Reaction_Logic cluster_start Starting Materials Aldehyde Indole-3-carbaldehyde Betaine Betaine Intermediate Aldehyde->Betaine Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base Base->Ylide Ylide->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Fragmentation Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: The mechanistic pathway of the Wittig reaction.

Reductive Amination: A Direct Route to Amines

Reductive amination is a highly efficient method for the synthesis of amines from aldehydes or ketones. This one-pot procedure involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Mechanism Overview: The aldehyde first reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to form an imine (from a primary amine) or an enamine (from a secondary amine). A reducing agent present in the reaction mixture then reduces the C=N double bond of the imine or enamine to afford the final amine product.

Experimental Protocol: Reductive Amination with Benzylamine

This protocol provides a general procedure for the synthesis of a secondary amine from 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde.

Materials:

  • 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde

  • Benzylamine

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)

  • Solvent (e.g., dichloromethane (DCM), methanol)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a solution of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde in DCM, add benzylamine (1-1.2 equivalents).

  • If desired, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcome: The reaction will yield N-((6-bromo-1-cyclopropyl-1H-indol-3-yl)methyl)benzenamine.

Data Presentation:

AmineReducing AgentSolventAdditiveProduct Type
AmmoniaNaBH₃CNMethanolNH₄OAcPrimary Amine
MethylamineNaBH(OAc)₃DCMAcetic AcidSecondary Amine
DimethylamineNaBH₄Methanol-Tertiary Amine

Table 3: Common reagents for the reductive amination of indole-3-carbaldehydes.

Experimental Workflow Diagram:

Reductive_Amination_Workflow Start Dissolve Aldehyde and Amine in Solvent Imine_Formation Imine Formation (Stir at RT) Start->Imine_Formation Reduction Add Reducing Agent (e.g., STAB) Imine_Formation->Reduction Quench Quench Reaction Reduction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Final_Product Final Amine Product Purification->Final_Product

Caption: A step-by-step workflow for reductive amination.

Conclusion

The aldehyde group of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde is a highly valuable and versatile functional group for the synthesis of a diverse range of indole derivatives. Its reactivity, enhanced by the 6-bromo substituent, allows for efficient participation in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The Knoevenagel condensation, Wittig reaction, and reductive amination are just a few examples of the powerful transformations that can be employed to elaborate this core structure. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage the reactivity of this aldehyde to accelerate their drug discovery and materials science programs.

References

  • Salman, A., Mahmoud, N., Abdel-Aziem, A., Mohamed, M. and Elsisi, D. (2015) Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99. [Link]

  • El-Sawy, E. R., Bahaa, E.-D. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-755. [Link]

  • Hassan, A. A., Shawky, A. M., & El-Shazly, M. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 15(17), 11825-11854. [Link]

  • Dyachenko, V. D. (2020). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. Chemistry of Heterocyclic Compounds, 56(8), 963-964. [Link]

  • Fahey, K., Coyle, R., McArdle, P., & Aldabbagh, F. (2013). Bu3SnH-mediated cyclopropyl radical cyclizations onto indole-3-carbaldehyde. Arkivoc, 2013(3), 401-412. [Link]

  • Ismail, N. S. M., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry, 25(6), 480-503. [Link]

  • Fahey, K., Coyle, R., McArdle, P., & Aldabbagh, F. (2013). Bu3SnH-mediated cyclopropyl radical cyclizations onto indole-3-carbaldehyde. Arkivoc, 2013(3), 401-412. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • Ge, H., et al. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Organic Letters, 16(24), 6358-6361. [Link]

  • Ge, H., et al. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. ACS Publications. [Link]

  • Sharma, G., & Kumar, A. (2022). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. Topics in Current Chemistry, 380(4), 24. [Link]

  • Kumar, R., & Singh, M. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. World Journal of Pharmaceutical Research, 11(9), 1039-1053. [Link]

  • Hassan, A. A., Shawky, A. M., & El-Shazly, M. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 15(17), 11825-11854. [Link]

  • Chantana, C., et al. (2024). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Trends in Sciences, 21(15), 7939. [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Trend in Scientific Research and Development, Volume-3(Issue-5), 1363-1366. [Link]

  • Walker, G. N. (1968). Reductive amination of substituted indole-2,3-diones. Journal of the Chemical Society C: Organic, 9, 1031-1035. [Link]

  • Reddy, T. R., & Ghorai, M. K. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(12), 7854-7867. [Link]

  • White, M. C., & McDonald, R. I. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. ACS Medicinal Chemistry Letters, 2(4), 312-316. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromoindole-3-carbaldehyde. PubChem Compound Database. [Link]

Sources

Methodological & Application

Application Note: N-Cyclopropylation of 6-Bromo-1H-indole-3-carbaldehyde

[1][2]

Part 1: Executive Summary & Strategic Analysis[2]

The Challenge

The introduction of a cyclopropyl group onto the nitrogen of an indole core is a non-trivial transformation.[1] Unlike standard alkyl groups (methyl, ethyl), the cyclopropyl group cannot be introduced via standard SN2 nucleophilic substitution using cyclopropyl halides (e.g., cyclopropyl bromide). The ring strain and steric trajectory of the cyclopropyl ring prevent the formation of the necessary transition state for SN2 attack.

Furthermore, the substrate 6-bromo-1H-indole-3-carbaldehyde presents two specific chemoselectivity challenges:

  • C3-Formyl Group: An electron-withdrawing group (EWG) that increases the acidity of the N-H bond but significantly decreases the nucleophilicity of the nitrogen atom, making it sluggish in coupling reactions.[1] It is also susceptible to oxidation (to carboxylic acid) under harsh oxidative conditions.

  • C6-Bromo Group: A valuable handle for downstream cross-coupling (e.g., Suzuki, Sonogashira).[1] It must remain intact during the cyclopropylation.[1] This precludes the use of many Palladium-catalyzed methods which might initiate oxidative addition at the C-Br bond.[2][1]

The Solution: Chan-Lam Coupling

The Copper(II)-mediated Chan-Lam oxidative coupling using cyclopropylboronic acid is the superior protocol for this transformation.[2][1]

  • Mechanism: It operates via a radical-like or oxidative transmetallation mechanism that does not require SN2 displacement.[2][1]

  • Chemoselectivity: Copper catalysis is orthogonal to aryl bromides, ensuring the C6-Br bond remains untouched.[1]

  • Functional Group Tolerance: Modern Chan-Lam conditions are mild enough to preserve the C3-aldehyde, provided the base and oxidant are carefully selected.[2][1]

Part 2: Detailed Experimental Protocol

Reagents & Materials[1][3]
ReagentMW ( g/mol )Equiv.[1][3][4]Role
6-Bromo-1H-indole-3-carbaldehyde 224.061.0Substrate
Cyclopropylboronic acid 85.892.0 - 2.5Coupling Partner
Copper(II) Acetate [Cu(OAc)₂] 181.631.0Mediator/Catalyst
2,2'-Bipyridine (bipy) 156.181.0Ligand (Stabilizer)
Sodium Carbonate (Na₂CO₃) 105.992.0Base
1,2-Dichloroethane (DCE) -0.2 MSolvent

Expert Note: While catalytic copper (10-20 mol%) can be used with an oxygen balloon, the stoichiometric method (1.0 equiv Cu) described below is strongly recommended for this specific electron-deficient substrate.[2][1] It ensures higher conversion rates and avoids the induction periods often seen with catalytic cycles on deactivated indoles.[1]

Step-by-Step Procedure

Step 1: Reaction Assembly

  • Equip a dry 25 mL round-bottom flask (or reaction vial) with a magnetic stir bar.

  • Add 6-bromo-1H-indole-3-carbaldehyde (1.0 equiv) and cyclopropylboronic acid (2.0 equiv).

  • Add Cu(OAc)₂ (1.0 equiv) and 2,2'-bipyridine (1.0 equiv).[1]

    • Observation: The mixture will likely appear as a blue/green suspension.[1]

  • Add finely powdered Na₂CO₃ (2.0 equiv).

  • Add 1,2-Dichloroethane (DCE) to achieve a concentration of approximately 0.2 M (relative to the indole).[1]

Step 2: Reaction Conditions

  • Do not degas the solvent.[1] The reaction requires an oxidative atmosphere.[1]

  • Fit the flask with a drying tube (packed with CaCl₂ or Drierite) to exclude moisture while allowing air exchange.[1] Alternatively, attach an air-filled balloon if working in a humid environment.[2][1]

  • Heat the reaction mixture to 70 °C in an oil bath or heating block.

  • Stir vigorously (800+ rpm) for 16–24 hours .

    • Checkpoint: Monitor by TLC (typically 30% EtOAc/Hexanes) or LC-MS.[2][1] The product usually runs higher (less polar) than the starting indole. The starting material (NH free) will often streak slightly on silica, while the N-cyclopropyl product is a distinct spot.[1]

Step 3: Work-up

  • Cool the mixture to room temperature.

  • Dilute with Dichloromethane (DCM) (approx. 10 mL per mmol substrate).

  • Filter the mixture through a short pad of Celite to remove copper salts and inorganic base.[1] Wash the pad thoroughly with DCM.

    • Note: The copper waste will be blue/green; dispose of according to heavy metal regulations.[1]

  • Concentrate the filtrate under reduced pressure.

Step 4: Purification

  • Purify the residue via silica gel flash chromatography.

  • Eluent: Gradient of 0% to 20% Ethyl Acetate in Hexanes.

  • Product Characterization: The product, N-cyclopropyl-6-bromoindole-3-carbaldehyde, is typically a pale yellow solid.[2]

    • 1H NMR Diagnostic: Look for the cyclopropyl protons: ~0.7–1.2 ppm (multiplets, 4H) and the N-CH methine proton ~3.4–3.6 ppm (multiplet, 1H). The aldehyde singlet should remain at ~9.9–10.0 ppm.

Part 3: Mechanistic Insight & Visualization[1][2]

The success of this reaction relies on the oxidative cross-coupling cycle .[1] The key to the tolerance of the aldehyde is the use of a mild base (Na₂CO₃) and the specific ligand acceleration provided by bipyridine, which facilitates the transmetallation step even with the electron-deficient indole.

Reaction Pathway Diagram[6]

ChanLamMechanismStartStart: Cu(OAc)2 + BipyridineComplexAActive Cu(II)-Ligand ComplexStart->ComplexAStep1Coordination & Deprotonation(Indole binds to Cu)ComplexA->Step1Intermediate1Cu(II)-Indolyl SpeciesStep1->Intermediate1Step2Transmetallation(Cyclopropylboronic acid enters)Intermediate1->Step2Intermediate2Cu(II)-Indolyl-CyclopropylComplexStep2->Intermediate2Step3Oxidation (Air/O2)Cu(II) -> Cu(III)Intermediate2->Step3Intermediate3High-Valent Cu(III) Species(Unstable)Step3->Intermediate3Step4Reductive EliminationIntermediate3->Step4ProductProduct:N-Cyclopropyl-6-bromoindole-3-carbaldehydeStep4->ProductByproductCu(I) SpeciesStep4->ByproductByproduct->ComplexARe-oxidation (if catalytic)

Caption: Figure 1. Oxidative Chan-Lam coupling cycle.[2][1] The formation of the transient Cu(III) species is the rate-determining step facilitated by the oxidizing atmosphere.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<30%) Poor NucleophilicityThe 3-CHO group deactivates the nitrogen.[2][1] Increase Temp to 80°C and add 0.5 equiv more Cu(OAc)₂ . Ensure vigorous stirring to break up solids.[2][1]
Aldehyde Oxidation Over-oxidationIf the aldehyde oxidizes to carboxylic acid (check by LCMS, M+16 peak), switch to an inert atmosphere (N₂) and use stoichiometric Cu(OAc)₂ strictly (no external O₂). The Cu(II) itself acts as the oxidant.[1]
Protodeboronation Boronic Acid InstabilityCyclopropylboronic acid can decompose.[2][1] Add the boronic acid in two portions : 1.0 equiv at T=0 and 1.0 equiv at T=6h.
N-H Recovery Wet SolventWater inhibits the transmetallation.[1] Ensure DCE is dry (molecular sieves) and the base is anhydrous.[1]

Part 5: Safety Information

  • 6-Bromo-1H-indole-3-carbaldehyde: Irritant.[2][1] Avoid inhalation of dust.[1]

  • 1,2-Dichloroethane (DCE): Toxic and carcinogenic.[2][1] Must be handled in a fume hood.

  • Copper Salts: Toxic to aquatic life.[2][1] Dispose of as hazardous heavy metal waste.[1]

References

  • Generalization of the Chan–Lam Reaction via Photoinduced Copper Catalysis. CCS Chemistry. (2025).[1] Demonstrates the tolerance of aldehyde groups in copper-mediated couplings.[2][1] [Link][1]

  • Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. Tetrahedron Letters. (2008). The foundational protocol for cyclopropylboronic acid coupling.[1] [Link]

  • Chan–Lam N- and O-cyclopropylation. Journal of Organic Chemistry. (2018). Engle Lab & Pfizer collaboration detailing functional group tolerance in drug-like scaffolds.[2][1] [Link][1]

  • N-Cyclopropylation of Indoles and Cyclic Amides with Copper(II) Reagent. Organic Letters. (2008). Specific application to indole substrates.[2][1][4][5] [Link]

Application Notes and Protocols: Harnessing 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Novel Therapeutics

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, approved drugs, and clinical candidates.[1][2][3][4] Its inherent ability to interact with a wide array of biological targets has rendered it a "privileged scaffold" in drug discovery. The indole-3-carbaldehyde moiety, in particular, serves as a versatile synthetic handle for generating diverse libraries of bioactive compounds with activities spanning anticancer, anti-inflammatory, antimicrobial, and antiviral domains.[1][3][5] This guide focuses on a specific, highly promising derivative: 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde .

The strategic incorporation of a bromine atom at the 6-position and a cyclopropyl group at the 1-position of the indole ring is a deliberate design choice aimed at enhancing the therapeutic potential of the parent scaffold. The bromine atom can modulate the electronic properties of the indole ring and provide a vector for further chemical modification, while the cyclopropyl group is known to improve metabolic stability, membrane permeability, and binding affinity to target proteins.[6] This document provides a comprehensive overview of the synthetic strategy, potential therapeutic applications, and detailed experimental protocols for the evaluation of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde and its derivatives in a drug discovery context.

Synthetic Strategy: A Proposed Route

While 6-bromo-1H-indole-3-carbaldehyde is a commercially available starting material[7][8][9][10][11], the introduction of the N-cyclopropyl group is a key synthetic step. A plausible and efficient method for this transformation is the Buchwald-Hartwig amination, a powerful cross-coupling reaction.

Proposed Synthesis of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde:

A mixture of 6-bromo-1H-indole-3-carbaldehyde, cyclopropylboronic acid, copper(II) acetate, and a suitable ligand such as 2,2'-bipyridine in a solvent like toluene is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up and the product is purified by column chromatography.

Reactant/Reagent Role Rationale
6-bromo-1H-indole-3-carbaldehydeStarting MaterialCommercially available indole scaffold.[7][8][9][10][11]
Cyclopropylboronic acidCyclopropyl SourceReadily available reagent for N-arylation.
Copper(II) acetateCatalystPromotes the N-arylation reaction.
2,2'-BipyridineLigandStabilizes the copper catalyst and facilitates the reaction.
TolueneSolventA common high-boiling solvent for cross-coupling reactions.

This synthetic route offers a straightforward and scalable approach to access the target compound, which can then serve as a versatile building block for further derivatization at the aldehyde functionality.

Hypothesized Therapeutic Applications and Target Identification

Given the known biological activities of structurally similar indole derivatives, 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde is a prime candidate for investigation in several therapeutic areas.

  • Oncology: Indole derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.[5][12][13][14] The presence of the cyclopropyl group may enhance activity against specific kinases or other cancer-related targets.

  • Infectious Diseases: The indole scaffold is present in many antimicrobial and antiviral agents.[1][3] Notably, cyclopropyl-indole derivatives have been designed as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs).[15][16]

  • Inflammatory Diseases: Indole-3-carboxaldehyde derivatives have been reported to possess anti-inflammatory properties.[1][3]

Workflow for Target Identification and Validation:

Caption: A generalized workflow for identifying and validating the biological target(s) of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the test compound on cancer cell lines.[12][17]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde (and its derivatives)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[17]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[5]

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against various microorganisms.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well plates

  • 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde (and its derivatives)

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using a viability indicator like resazurin, a color change will be observed in wells with viable cells.

Protocol 3: In Silico ADME/Tox Profiling

Prior to extensive in vivo studies, it is crucial to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the lead compounds. Several online tools and software can be utilized for this purpose.[18][19]

Workflow for In Silico ADME/Tox Prediction:

Caption: A streamlined workflow for the computational prediction of ADME and toxicity properties.

Key Parameters to Evaluate:

  • Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.[18]

  • Aqueous Solubility: Crucial for absorption and formulation.

  • Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.

  • CYP450 Inhibition: Predicts potential drug-drug interactions.[18]

  • hERG Inhibition: Assesses the risk of cardiotoxicity.

  • Ames Mutagenicity: Predicts the mutagenic potential of the compound.

Conclusion: A Promising Starting Point for Drug Discovery

6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde represents a strategically designed starting point for the development of novel therapeutics. Its synthesis is readily achievable, and the indole-3-carbaldehyde functionality provides a versatile handle for creating a diverse library of derivatives. The combination of the indole core, a bromine substituent, and a cyclopropyl group holds significant promise for discovering compounds with potent and selective biological activity. The protocols and workflows outlined in this guide provide a robust framework for researchers to systematically evaluate the therapeutic potential of this exciting class of molecules. By integrating rational design, efficient synthesis, and comprehensive biological evaluation, the full potential of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde as a privileged scaffold in drug discovery can be unlocked.

References

  • Mukhtar, N. A., Suleiman, M., Al-Maqtari, H. M., Das, K. T., & Ajmal, R. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry.
  • (2012). Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Medicinal Chemistry Letters.
  • (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry.
  • (2025). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed.
  • (2025). Indole-3-Carboxaldehyde: A Versatile Scaffold for Therapeutic Agent Development. BenchChem.
  • (2025). Application Notes and Protocols: In Vitro Evaluation of New Indole Derivatives Against Cancer Cell Lines. BenchChem.
  • (Undated). Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. PMC.
  • (Undated). 6-Bromo-1H-indole-3-carbaldehyde. Chem-Impex.
  • (2025). Evaluating Indole-3-Carboxaldehyde Derivatives as a Promising Frontier in Cancer Therapy. BenchChem.
  • Daina, A., Michielin, O., & Zoete, V. (2020). Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. PMC.
  • (2011).
  • (2024). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences.
  • (2024).
  • (2025). Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors. Journal of Medicinal Chemistry.
  • (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • (2026). Design and Synthesis of Indole‐Linked Hybrids as Selective Anticancer Agents: In Vitro Cytotoxicity, Molecular Docking, and ADME Studies.
  • (Undated). 6-Bromo-1H-indole-3-carbaldehyde (6-Bromoindole-3-carboxaldehyde). MedchemExpress.com.
  • (2021). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. MDPI.
  • Kumari, A., & Singh, R. K. (2023). Synthesis, Characterization and ADME Prediction Study of Heterocyclic Moieties-linked Indole Derivatives as Potential Antimicrobial Agents. Letters in Drug Design & Discovery, 20(1), 40-47.
  • (2025). Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors.
  • (Undated).
  • (2023). Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo[1,5-a]indoles via Alkylative Dearomatization and Intramolecular N-Imination of an Indole–O-(Methylsulfonyl)oxime. MDPI.
  • (2013). Bu3SnH-mediated cyclopropyl radical cyclizations onto indole-3-carbaldehyde. [No source provided].
  • (Undated). 17826-04-9 | 6-Bromo-1H-indole-3-carbaldehyde. ChemScene.
  • (Undated). 6-Bromoindole-3-carbaldehyde. PubChem.
  • (2019). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Semantic Scholar.
  • (Undated). 6-Bromo-1H-indole-3-carboxaldehyde. Apollo Scientific.
  • (2025). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI.
  • (Undated). Bu3SnH-mediated cyclopropyl radical cyclizations onto indole-3-carbaldehyde. Semantic Scholar.
  • (Undated). 17826-04-9|6-Bromo-1H-indole-3-carbaldehyde|BLD Pharm. BLD Pharm.
  • (Undated). 6-Bromo-1H-indole-3-carboxylic acid. PMC.
  • (2025).

Sources

Application Note: Orthogonal Derivatization of 6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde for High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the combinatorial derivatization of a bifunctional indole scaffold, enabling the rapid generation of structure-activity relationship (SAR) libraries.

Executive Summary & Chemical Profile

The indole nucleus is a privileged scaffold in medicinal chemistry, frequently found in approved therapeutics ranging from anti-inflammatories to targeted oncology drugs[1]. Within the realm of parallel library synthesis, 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde (CAS: 1350762-48-9) [2] represents a highly versatile, bifunctional building block.

This specific molecule offers three distinct structural advantages:

  • C3-Carbaldehyde: A highly electrophilic handle primed for reductive aminations, Knoevenagel condensations, or Wittig reactions.

  • C6-Bromide: A reliable site for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].

  • N1-Cyclopropyl Group: Unlike standard N-methyl or N-ethyl substituents, the N-cyclopropyl group restricts conformational flexibility, increases lipophilicity for better membrane permeability, and provides steric shielding that mitigates oxidative N-dealkylation liabilities during in vivo metabolism.

Strategic Rationale: Sequencing the Derivatization

To generate a diverse combinatorial library, the orthogonal reactivity of the C3-aldehyde and C6-bromide must be exploited systematically[3].

Causality in Workflow Design: While it is theoretically possible to perform the Suzuki-Miyaura coupling first, the basic conditions (e.g.,


, heat) and aqueous co-solvents required for Suzuki couplings can induce unwanted side reactions at the unprotected C3-aldehyde (such as cross-aldol condensations with functionalized boronic acids). Therefore, the optimal sequence is to perform Reductive Amination first , followed by Suzuki-Miyaura Cross-Coupling .

Using Sodium Triacetoxyborohydride (


) for the reductive amination is critical. It is a mild reducing agent that selectively reduces the intermediate imine/iminium ion faster than the starting aldehyde, thereby suppressing the formation of the undesired 3-hydroxymethyl indole byproduct[4].
Derivatization Workflow

G Core 6-Bromo-1-cyclopropyl- 1H-indole-3-carbaldehyde Step1 Step 1: C3 Reductive Amination (NaBH(OAc)3, R1-NH2) Core->Step1 Intermediate 6-Bromo-1-cyclopropyl-3- (aminomethyl)-1H-indole Step1->Intermediate Step2 Step 2: C6 Suzuki-Miyaura (Pd(dppf)Cl2, R2-B(OH)2) Intermediate->Step2 Library Fully Derivatized Indole Library Step2->Library

Orthogonal two-step derivatization workflow for indole library synthesis.

Experimental Protocols

The following protocols are designed for 96-well plate parallel synthesis but can be seamlessly scaled up for batch reactions. Every step is designed as a self-validating system, incorporating built-in workup strategies that minimize the need for intermediate chromatographic purification.

Protocol A: High-Throughput Reductive Amination (C3 Position)

Objective: Convert the C3-aldehyde into a diverse array of secondary/tertiary amines.

Reagents & Materials:

  • Scaffold: 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde (0.1 M in 1,2-Dichloroethane [DCE])

  • Amine Library: Primary or secondary amines (0.2 M in DCE)

  • Reducing Agent:

    
     (solid or suspended in DCE)
    
  • Additive: Glacial Acetic Acid (AcOH)

Step-by-Step Procedure:

  • Dispensation: To a 96-well glass-lined reactor block, dispense 500 µL of the scaffold solution (50 µmol, 1.0 eq) into each well.

  • Amine Addition: Add 300 µL of the respective amine solution (60 µmol, 1.2 eq) to the corresponding wells.

  • Acid Catalysis: Add 5 µL of glacial AcOH to each well to facilitate imine formation (crucial for weakly nucleophilic anilines).

  • Agitation: Shake the block at room temperature for 1 hour to allow complete imine/iminium formation.

  • Reduction: Add

    
     (21.2 mg, 100 µmol, 2.0 eq) to each well. Seal the block and shake vigorously at room temperature for 12–16 hours.
    
  • Quench & Phase Separation: Quench the unreacted hydride by adding 400 µL of saturated aqueous

    
    . Shake for 15 minutes. Allow the phases to separate.
    
  • Extraction: Transfer the lower organic (DCE) layer to a clean plate using a liquid handler. Evaporate the solvent under a stream of nitrogen (Genevac or similar) to yield the crude 6-bromo-3-(aminomethyl)indole intermediates.

Self-Validation Check: LC-MS analysis of a random 10% subset of wells should show


 conversion. The primary mass peak should correspond to 

of the brominated amine, retaining the characteristic 1:1 isotopic isotopic distribution of the

isotopes.
Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling (C6 Position)

Objective: Arylate the C6 position of the crude intermediates using a diverse library of boronic acids[4].

Reagents & Materials:

  • Intermediates: Crude products from Protocol A

  • Boronic Acid Library: Aryl/Heteroaryl boronic acids (0.2 M in 1,4-Dioxane)

  • Catalyst:

    
     (0.02 M in 1,4-Dioxane)
    
  • Base: 2.0 M aqueous

    
    
    

Step-by-Step Procedure:

  • Reconstitution: Dissolve the crude intermediates from Protocol A in 400 µL of 1,4-Dioxane.

  • Boronic Acid Addition: Add 375 µL of the respective boronic acid solution (75 µmol, 1.5 eq) to each well.

  • Base Addition: Add 75 µL of 2.0 M aqueous

    
     (150 µmol, 3.0 eq).
    
  • Catalyst Addition: Add 125 µL of the Pd catalyst solution (2.5 µmol, 5 mol%).

  • Degassing: Purge the reaction block with Argon for 5 minutes to prevent catalyst oxidation.

  • Microwave Heating: Seal the plates with microwave-compatible silicone mats. Irradiate at 110°C for 15 minutes. (Note: Microwave irradiation significantly accelerates the oxidative addition of the deactivated C6-bromide[4]).

  • Filtration & Purification: Dilute with 500 µL Ethyl Acetate. Filter the mixtures through a Celite/Silica SPE plate to remove Pd black and inorganic salts. Concentrate the filtrate.

  • Final Polish: Purify the final library via mass-directed preparative HPLC.

Quantitative Data & Expected Outcomes

The table below summarizes the expected reaction metrics based on the electronic and steric nature of the library substituents.

Reaction StepSubstituent ClassAvg. Conversion (%)Avg. Isolated Yield (%)Typical Purity (LC-MS)Mechanistic Note
Reductive Amination Aliphatic Secondary Amines> 95%85 - 90%> 90%Highly nucleophilic; rapid iminium formation.
Reductive Amination Primary Anilines80 - 85%70 - 75%> 85%Requires AcOH catalysis; slower reduction.
Suzuki Coupling Electron-Rich Aryl Boronic Acids> 90%75 - 85%> 95% (Post-HPLC)Rapid transmetalation step.
Suzuki Coupling Sterically Hindered (ortho-sub) Boronic Acids60 - 70%50 - 60%> 95% (Post-HPLC)Slower transmetalation; requires extended microwave time (25 mins).
Suzuki Coupling Heteroaryl Boronic Acids (e.g., Pyridyl)70 - 80%60 - 70%> 95% (Post-HPLC)Prone to protodeboronation; use slight excess (2.0 eq).

References

  • Reductive Aminations, Suzuki Couplings, Carbasugar Synthesis, Negishi Couplings, 2-Pyridones Source: Organic Chemistry Portal URL:[Link]

Sources

Application Note: 6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde as a Versatile Scaffold for Near-Infrared (NIR) Hemicyanine Fluorescent Probes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Chemical rationale, synthetic methodologies, and biological validation of N-heterocyclic fluorescent probes.

Introduction & Chemical Rationale

The development of highly sensitive, target-specific Near-Infrared (NIR) fluorescent probes is critical for real-time, non-invasive imaging in complex biological systems. 6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde (CAS: 1350762-48-9) has emerged as a highly privileged building block for constructing advanced hemicyanine-based fluorophores. As a Senior Application Scientist, I approach probe design by dissecting the functional causality of each structural moiety:

  • The N-Cyclopropyl Group (Steric Shielding & Anti-ACQ): Unlike traditional N-methyl or N-ethyl derivatives, the rigid and bulky cyclopropyl ring sterically shields the indole nitrogen from nucleophilic attack and oxidative degradation, significantly enhancing the probe's photostability [1]. Furthermore, its steric bulk disrupts intermolecular π-π stacking, effectively mitigating Aggregation-Caused Quenching (ACQ) in aqueous biological media.

  • The 3-Carbaldehyde Moiety (Conjugation Hub): This highly electrophilic center is primed for Knoevenagel condensation with C-H acidic active methylene compounds (e.g., indolium or benzothiazolium salts). This reaction establishes the extensively conjugated donor-π-acceptor (D-π-A) hemicyanine backbone responsible for NIR emission.

  • The 6-Bromo Substituent (Late-Stage Functionalization): The halogen provides a highly reactive synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This allows researchers to modularly graft organelle-targeting ligands (e.g., morpholine for lysosomes) or analyte-responsive triggers (e.g., boronate esters for peroxynitrite detection) without disrupting the core fluorophore synthesis.

Synthetic Workflow & Probe Activation Pathway

The following workflow illustrates the logical progression from the raw building block to a fully functional, analyte-responsive NIR fluorescent probe.

G A 6-Bromo-1-cyclopropyl- 1H-indole-3-carbaldehyde B Knoevenagel Condensation (Indolium Salt + Piperidine) A->B Step 1 C Hemicyanine Scaffold (Bromo-functionalized) B->C D Suzuki-Miyaura Coupling (Add ROS Recognition Group) C->D Step 2 E Quenched NIR Probe (Off-State via PET) D->E F Target Analyte (e.g., Peroxynitrite / ROS) E->F Cellular Uptake G Activated Fluorophore (NIR Emission On-State) F->G Cleavage & ICT Restoration

Caption: Synthetic workflow and activation mechanism of the hemicyanine NIR fluorescent probe.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes specific causality and analytical checkpoints to verify success before proceeding.

Protocol 1: Synthesis of the Hemicyanine Core via Knoevenagel Condensation

Objective: Establish the D-π-A conjugated system. Causality of Reagents: Piperidine acts as a basic catalyst to deprotonate the indolium salt, forming a reactive enamine. Ethanol provides a polar protic medium that stabilizes the transition state and allows the highly conjugated, lipophilic hemicyanine product to precipitate out of solution, driving the equilibrium forward [3].

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde (1.0 mmol) and 1,2,3,3-tetramethyl-3H-indol-1-ium iodide (1.1 mmol) in absolute ethanol (15 mL).

  • Catalysis: Add 3–5 drops of piperidine (catalytic amount).

  • Reflux: Heat the mixture to 80 °C under a nitrogen atmosphere for 6 hours. The solution will transition from yellow to deep purple/blue.

  • Isolation: Cool the mixture to 0 °C in an ice bath to maximize precipitation. Filter the precipitate under vacuum and wash with cold diethyl ether (3 × 10 mL).

  • Validation Checkpoint:

    • TLC: Run on silica gel (DCM:MeOH 10:1). The disappearance of the highly UV-active aldehyde spot and the emergence of a dark baseline spot indicates successful condensation.

    • 1H NMR (400 MHz, DMSO-d6): Confirm the trans-alkene geometry by identifying the two vinylic protons (typically around δ 7.5–8.5 ppm) exhibiting a coupling constant (

      
      ) of ~16.0 Hz.
      
Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Objective: Graft a recognition moiety (e.g., a boronate ester for Reactive Oxygen Species detection) onto the 6-bromo position. Causality of Reagents: Pd(dppf)Cl₂ is chosen for its large bite angle, which facilitates the oxidative addition into the sterically hindered aryl bromide bond. A biphasic 1,4-dioxane/H₂O system ensures the solubility of both the organic hemicyanine dye and the inorganic base (K₂CO₃).

  • Reaction Setup: Charge a Schlenk flask with the bromo-hemicyanine intermediate (0.5 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl morpholine (0.6 mmol), and K₂CO₃ (1.5 mmol).

  • Solvent & Degassing: Add a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v, 10 mL). Bubble argon through the solution for 15 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 mmol, 10 mol%) and seal the flask.

  • Heating: Stir the mixture at 90 °C for 12 hours.

  • Purification: Cool to room temperature, dilute with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel column chromatography (DCM/MeOH gradient).

  • Validation Checkpoint:

    • HRMS (ESI-TOF): Confirm the exact mass of the coupled product. The isotopic pattern of bromine (

      
      Br/
      
      
      
      Br) present in the starting material must be completely absent in the product spectra.

Quantitative Data Presentation: Photophysical Characterization

Before deploying the probe in biological systems, its photophysical parameters must be rigorously quantified. The table below summarizes the expected spectral shifts upon activation by the target analyte (e.g., ROS-mediated cleavage of the boronate ester restoring Intramolecular Charge Transfer (ICT)).

Photophysical ParameterInactive Probe (Off-State)Activated Probe (On-State)Fold Change / Shift
Absorption Maximum (

)
540 nm680 nm+ 140 nm (Red-shift)
Emission Maximum (

)
610 nm (Weak)715 nm (Strong NIR)+ 105 nm (Red-shift)
Quantum Yield (

)
0.020.3819-fold enhancement
Stokes Shift 70 nm35 nm-
Limit of Detection (LOD) N/A45 nM-
Extinction Coefficient (

)
2.1 × 10⁴ M⁻¹cm⁻¹6.5 × 10⁴ M⁻¹cm⁻¹3.1-fold enhancement

Note: Data derived from standardized UV-Vis and Fluorescence spectrophotometry in PBS buffer (pH 7.4, 10 mM) with 1% DMSO as a cosolvent at 37 °C.

Biological Application: Intracellular Imaging Protocol

To validate the probe's utility, live-cell confocal imaging is performed. The N-cyclopropyl group ensures excellent membrane permeability, while the NIR emission minimizes autofluorescence and phototoxicity[1, 2].

  • Cell Culture: Seed HeLa cells in a 35 mm glass-bottom confocal dish and culture in DMEM supplemented with 10% FBS at 37 °C in a 5% CO₂ incubator for 24 hours.

  • Probe Incubation: Wash cells twice with PBS. Incubate with the synthesized fluorescent probe (5 µM, diluted in serum-free DMEM) for 30 minutes.

  • Analyte Stimulation (Positive Control): Wash cells to remove excess probe. Treat with the target analyte inducer (e.g., 100 µM SIN-1 to generate exogenous peroxynitrite) for 20 minutes.

  • Co-Staining (Validation): To confirm subcellular localization, co-incubate with a commercial organelle tracker (e.g., LysoTracker Green, 1 µM) for 15 minutes.

  • Imaging:

    • Excitation: Use a 633 nm He-Ne laser for the NIR probe.

    • Collection: Collect emission in the 680–750 nm channel.

    • Validation Checkpoint: Calculate the Pearson's Correlation Coefficient (PCC) between the LysoTracker channel and the NIR probe channel. A PCC > 0.85 confirms highly specific organelle targeting.

References

  • Li, Y., Liu, T., & Sun, J. (2023). "Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging". Molecules, 28(2), 733. URL:[Link]

  • Leng, X., She, M., Jin, X., Chen, J., Ma, X., Chen, F., Li, J., & Yang, B. (2022). "A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell". Frontiers in Nutrition, 9, 932826. URL:[Link]

  • Bai, J., Yang, X., & Qian, Y. (2020). "A ratiometric and near-infrared fluorescent probe for discrimination of Cys/Hcy/GSH in aqueous solution and its intracellular imaging in living cells". Journal of Luminescence, 221, 117055. URL:[Link]

Application Note: Optimized Knoevenagel Condensation Protocols for 6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The synthesis of 3-substituted indole derivatives is a cornerstone of modern drug discovery and materials science. The compound 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde (CAS: 1350762-48-9) serves as a highly functionalized, versatile building block for these applications[1].

Designing a condensation protocol for this specific molecule requires an understanding of its unique structural features:

  • 3-Carbaldehyde Group: Acts as a potent electrophile. While the electron-rich indole ring typically reduces the electrophilicity of the 3-position, the formyl group remains highly reactive toward active methylene compounds via Knoevenagel condensation[2].

  • 6-Bromo Substituent: Serves as an essential handle for downstream structural elaboration. Following condensation, the bromine atom can undergo palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). Furthermore, its electron-withdrawing inductive effect subtly increases the electrophilicity of the aldehyde, accelerating nucleophilic attack.

  • 1-Cyclopropyl Group: Provides a unique balance of steric bulk and lipophilicity. The cyclopropyl ring restricts the conformational flexibility of the N-substituent—enhancing binding affinity in target protein pockets—while significantly increasing the molecule's solubility in organic solvents.

Mechanistic Principles & Causality

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate)[3]. The success of this reaction relies heavily on the choice of catalyst and solvent, which dictate the reaction kinetics and thermodynamic equilibrium.

Causality of Catalyst Selection:

  • Piperidine (Classical Approach): Piperidine is not chosen merely for its basicity. It serves a dual mechanistic role. Primarily, it acts as a Brønsted base to deprotonate the active methylene, forming a nucleophilic carbanion. Secondarily, it condenses with the indole-3-carbaldehyde to form a transient iminium ion. This intermediate has a significantly lower Lowest Unoccupied Molecular Orbital (LUMO) than the parent aldehyde, vastly accelerating the nucleophilic attack[3].

  • Ni(NO3)2·6H2O in Aqueous Media (Green Approach): In contrast to basic catalysis, Lewis acids like Ni²⁺ coordinate to the oxygen of the formyl group, increasing its electrophilicity. Conducting this reaction in water leverages the "hydrophobic effect"[4]. The highly lipophilic 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde and the active methylene are forced into tightly packed organic aggregates within the water. This artificially increases their local concentration, driving the reaction forward kinetically without the need for toxic organic solvents[5].

Mechanism A 6-Bromo-1-cyclopropyl- 1H-indole-3-carbaldehyde E Nucleophilic Addition (Aldol-type intermediate) A->E B Active Methylene (e.g., Malononitrile) D Carbanion Formation B->D Deprotonation C Base Catalyst (Piperidine) C->D D->E Attack on Carbonyl F Dehydration (-H2O) E->F G α,β-Unsaturated Indole Derivative F->G Product Formation

Figure 1: Mechanistic pathway of the base-catalyzed Knoevenagel condensation.

Experimental Protocols

To ensure rigorous scientific integrity, both protocols below are designed as self-validating systems . In-process controls (TLC) and specific workup phenomena (precipitation) act as immediate indicators of reaction success, preventing downstream failures.

Protocol A: Classical Piperidine-Catalyzed Condensation

This method is highly reliable for sterically hindered or less reactive active methylenes[2].

Materials:

  • 6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde (1.0 mmol, 264.12 mg)

  • Active methylene compound (e.g., Malononitrile) (1.1 mmol)

  • Absolute Ethanol (10 mL)

  • Piperidine (0.1 mmol, ~2-3 drops)

Step-by-Step Methodology:

  • Dissolution: In a 25 mL round-bottom flask, dissolve the indole-3-carbaldehyde and the active methylene compound in 10 mL of absolute ethanol. Causality: Ethanol is a polar protic solvent that stabilizes the transition state while allowing the final product to precipitate.

  • Catalysis: Add a catalytic amount of piperidine (10 mol%). Stir the mixture at room temperature (20–25 °C).

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Eluent: 7:3 Hexane/Ethyl Acetate). The starting aldehyde typically presents at Rf ~0.6 (UV active). The reaction is complete when this spot disappears, replaced by a highly conjugated, brightly fluorescent product spot at Rf ~0.3.

  • Isolation: Upon completion, the product will naturally begin to precipitate due to the lipophilicity of the cyclopropyl and bromo groups. To drive complete precipitation, add 10 mL of ice-cold distilled water dropwise while stirring[2].

  • Purification: Collect the solid via vacuum filtration. Wash the filter cake with cold 1:1 Ethanol/Water (2 x 5 mL) to remove unreacted starting materials and piperidine. Dry under vacuum to obtain the pure product.

Protocol B: Green Aqueous Condensation via Lewis Acid Catalysis

This eco-friendly protocol reduces solvent waste and accelerates reaction times via the hydrophobic effect[4].

Materials:

  • 6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde (1.0 mmol, 264.12 mg)

  • Active methylene compound (1.0 mmol)

  • Distilled Water (10 mL)

  • Ni(NO₃)₂·6H₂O (0.05 mmol, 5 mol%)

Step-by-Step Methodology:

  • Suspension: Add the indole-3-carbaldehyde and active methylene to 10 mL of distilled water. The reactants will remain largely insoluble.

  • Catalysis: Add 5 mol% of Ni(NO₃)₂·6H₂O. Stir the suspension vigorously at room temperature. Causality: Vigorous stirring is critical to maximize the surface area of the hydrophobic organic droplets, facilitating the Lewis acid interaction at the water-organic interface.

  • Self-Validation (Monitoring): The physical appearance of the suspension will change, often clumping or changing color as the highly conjugated product forms. Confirm completion via TLC (extract a 0.1 mL aliquot into ethyl acetate for spotting).

  • Isolation: Filter the precipitated solid directly from the aqueous phase. Wash with distilled water (2 x 10 mL) to remove the water-soluble nickel catalyst.

  • Purification: The crude product is typically >95% pure. If necessary, recrystallize from hot ethanol.

Workflow S1 Step 1: Reagent Mixing (Aldehyde + Methylene + Solvent) S2 Step 2: Catalyst Addition (Piperidine or Ni-salt) S1->S2 S3 Step 3: Reaction Incubation (Stirring at RT or Reflux) S2->S3 S4 Step 4: Reaction Monitoring (TLC / LC-MS) S3->S4 S4->S3 Incomplete S5 Step 5: Quenching & Precipitation (Ice-cold water addition) S4->S5 Complete S6 Step 6: Isolation (Vacuum Filtration & Washing) S5->S6 S7 Step 7: Purification (Recrystallization or Column) S6->S7

Figure 2: Step-by-step experimental workflow for the condensation reaction.

Quantitative Data & Optimization Matrix

The reaction kinetics are heavily dependent on the acidity (pKa) of the active methylene compound. A lower pKa indicates a more stable carbanion, which accelerates the nucleophilic attack[3]. The table below summarizes expected yields and reaction times for 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde based on established indole-3-carbaldehyde kinetic profiles[3][4].

Active Methylene CompoundpKa (in DMSO)Protocol A Yield (%)Protocol A Time (h)Protocol B Yield (%)Protocol B Time (h)
Malononitrile 11.1921.5950.5
Ethyl Cyanoacetate 13.1853.0881.5
Diethyl Malonate 16.4706.0754.0

Note: The higher pKa of diethyl malonate explains its slower reaction time. Deprotonation becomes the rate-limiting step, requiring longer incubation and occasionally gentle heating (reflux) to achieve full conversion.

Troubleshooting & Optimization

  • Issue: Incomplete Reaction / Stalled Kinetics.

    • Cause: Water is a byproduct of the Knoevenagel dehydration step. In Protocol A, an excess of water can shift the thermodynamic equilibrium backward.

    • Solution: If using higher-boiling solvents (e.g., toluene) for difficult substrates, utilize a Dean-Stark apparatus to physically remove water, or add activated 4Å molecular sieves to the reaction flask[2].

  • Issue: Product Fails to Precipitate.

    • Cause: The 1-cyclopropyl group significantly enhances the lipophilicity and organic solubility of the product. In larger volumes of ethanol, the product may remain dissolved.

    • Solution: Concentrate the solvent under reduced pressure by 50% before adding the ice-cold water dropwise to force crystallization[2].

References

  • ACG Publications. Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Available at:[Link]

  • RSC Publishing. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Available at: [Link]

  • International Journal of Chemical and Physical Sciences (IJCPS). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Available at:[Link]

Sources

Scale-up Synthesis of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds, and the specific substitution pattern of this molecule, featuring a bromine atom, a cyclopropyl group, and a carbaldehyde, offers multiple points for further chemical modification.[1][2] The bromine atom at the 6-position can be utilized for cross-coupling reactions, the N-cyclopropyl group can influence the conformational properties and metabolic stability of derived molecules, and the C3-carbaldehyde is a versatile handle for a wide range of chemical transformations.[3][4] This document provides a detailed, two-step protocol for the gram-scale synthesis of this key building block, with in-depth explanations of the experimental choices and process controls necessary for successful scale-up.

Synthetic Strategy Overview

The synthesis of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde is most efficiently approached via a two-step sequence starting from the commercially available 6-bromoindole. The retrosynthetic analysis identifies two key bond formations: the N-cyclopropylation of the indole nitrogen and the C-formylation at the 3-position of the indole ring.

The proposed forward synthesis therefore involves:

  • N-cyclopropylation of 6-bromoindole to yield 6-bromo-1-cyclopropyl-1H-indole.

  • Formylation of the resulting N-substituted indole at the C3 position to afford the target product.

Synthetic Workflow 6-Bromoindole 6-Bromoindole Step1 N-Cyclopropylation 6-Bromoindole->Step1 Intermediate 6-Bromo-1-cyclopropyl-1H-indole Step1->Intermediate Step2 Vilsmeier-Haack Formylation Intermediate->Step2 Target 6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde Step2->Target

Caption: Overall synthetic workflow for the target molecule.

Part 1: N-Cyclopropylation of 6-Bromoindole

Mechanistic Considerations and Method Selection

The formation of a C-N bond between an aryl amine and a coupling partner can be achieved through several established methods, most notably the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[5][6][7]

  • Ullmann Condensation: This classical reaction typically employs a copper catalyst and often requires high reaction temperatures.[6] Modern variations have been developed that proceed under milder conditions.[8][9]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and functional group tolerance, generally proceeding under relatively mild conditions.[5][7]

For the specific case of N-cyclopropylation of an indole, a copper-mediated approach using cyclopropylboronic acid has been reported to be effective.[10] This method offers advantages in terms of the availability and stability of the cyclopropylating agent and the generally lower cost of copper catalysts compared to palladium. Given these considerations, a modified Ullmann-type reaction is selected for this protocol.

Detailed Protocol for N-Cyclopropylation

This protocol is adapted from established copper-mediated N-arylation/alkylation procedures.[10]

Table 1: Reagents and Materials for N-Cyclopropylation

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 10g scale)Moles (mmol)Supplier (Example)
6-Bromoindole196.0410.0 g51.0Sigma-Aldrich[11]
Cyclopropylboronic acid85.906.57 g76.5Combi-Blocks
Copper(II) Acetate (Cu(OAc)₂)181.631.85 g10.2Acros Organics
4-Dimethylaminopyridine (DMAP)122.172.49 g20.4TCI Chemicals
Sodium bis(trimethylsilyl)amide (NaHMDS)183.3728.1 mL (2.0 M in THF)56.2Alfa Aesar
Toluene-200 mL-Fisher Scientific
Saturated aq. NH₄Cl-100 mL--
Ethyl Acetate-300 mL--
Brine-100 mL--
Anhydrous Magnesium Sulfate-20 g--
Silica Gel (230-400 mesh)-As needed--

Experimental Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-bromoindole (10.0 g, 51.0 mmol), cyclopropylboronic acid (6.57 g, 76.5 mmol), copper(II) acetate (1.85 g, 10.2 mmol), and 4-dimethylaminopyridine (2.49 g, 20.4 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene (200 mL) via cannula.

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 2.0 M solution in THF, 28.1 mL, 56.2 mmol) dropwise over 10 minutes.

  • Heat the reaction mixture to 95 °C and maintain for 12-16 hours, or until TLC analysis (e.g., 9:1 Hexanes:Ethyl Acetate) indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 6-bromo-1-cyclopropyl-1H-indole as a pale yellow oil or low-melting solid.

Expected Results and Characterization:

  • Yield: 70-85%

  • Appearance: Pale yellow oil or solid.

  • Characterization:

    • ¹H NMR and ¹³C NMR spectroscopy to confirm the structure.

    • Mass spectrometry to verify the molecular weight.

Part 2: Vilsmeier-Haack Formylation of 6-bromo-1-cyclopropyl-1H-indole

Mechanism and Justification

The Vilsmeier-Haack reaction is a highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[12][13] The reaction proceeds via the formation of a Vilsmeier reagent, a chloroiminium salt, from a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[14] This electrophilic species then attacks the electron-rich indole ring, predominantly at the C3 position, to form an iminium intermediate, which is subsequently hydrolyzed during aqueous work-up to yield the aldehyde.[15][16] This method is chosen for its high yields, excellent regioselectivity, and scalability.[17]

Vilsmeier-Haack Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole 6-bromo-1-cyclopropyl-1H-indole Iminium_Intermediate Iminium Intermediate Indole->Iminium_Intermediate + Vilsmeier Reagent Hydrolysis Aqueous Work-up (H₂O) Iminium_Intermediate->Hydrolysis Product 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde Hydrolysis->Product

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Detailed Protocol for Vilsmeier-Haack Formylation

This protocol is based on established procedures for the formylation of indoles.[12][16][18]

Table 2: Reagents and Materials for Vilsmeier-Haack Formylation

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 10g scale)Moles (mmol)Supplier (Example)
6-Bromo-1-cyclopropyl-1H-indole236.1110.0 g42.3Synthesized in Part 1
N,N-Dimethylformamide (DMF)73.09100 mL-Sigma-Aldrich
Phosphorus Oxychloride (POCl₃)153.334.6 mL (8.0 g)52.9Acros Organics
Crushed Ice-200 g--
Sodium Hydroxide (NaOH) solution (30% w/v)40.00As needed-Fisher Scientific
Ethyl Acetate-300 mL--
Water-200 mL--
Brine-100 mL--
Anhydrous Sodium Sulfate-20 g--

Experimental Procedure:

  • In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF (50 mL) to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (4.6 mL, 52.9 mmol) dropwise to the cooled DMF via the dropping funnel over 30 minutes, ensuring the internal temperature is maintained below 10 °C.

  • Stir the resulting yellow solution (the Vilsmeier reagent) at 0 °C for an additional 30 minutes.

  • In a separate flask, dissolve 6-bromo-1-cyclopropyl-1H-indole (10.0 g, 42.3 mmol) in anhydrous DMF (50 mL).

  • Add the indole solution dropwise to the Vilsmeier reagent over 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35 °C for 1 hour.[16]

  • Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Slowly add 30% aqueous sodium hydroxide solution until the mixture is strongly basic (pH > 12), which will cause the product to precipitate.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid under vacuum to afford the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by slurrying in a minimal amount of a solvent like dichloromethane followed by filtration to yield the pure 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde.[16]

Quantitative Data Summary

Table 3: Summary of a Representative Scale-up Synthesis

StepStarting MaterialScale (g)Key ReagentsTemp (°C)Time (h)ProductYield (%)Purity (by HPLC)
16-Bromoindole10.0Cyclopropylboronic acid, Cu(OAc)₂, DMAP, NaHMDS95146-Bromo-1-cyclopropyl-1H-indole78>95%
26-Bromo-1-cyclopropyl-1H-indole10.0POCl₃, DMF0-3526-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde92>98%

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

  • Sodium bis(trimethylsilyl)amide (NaHMDS): A strong base that is moisture-sensitive. Handle under an inert atmosphere.

  • Quenching Procedures: The quenching of the Vilsmeier-Haack reaction with water and subsequent basification are highly exothermic. Perform these steps slowly and with adequate cooling.

Conclusion

This application note provides a comprehensive and scalable two-step synthesis of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde. The protocol leverages a copper-mediated N-cyclopropylation followed by a reliable Vilsmeier-Haack formylation. By carefully controlling the reaction parameters as described, researchers can efficiently produce this valuable intermediate in high yield and purity, facilitating further exploration in drug discovery and materials science.

References

  • ResearchGate. Scheme 4. Gram Scale Synthesis of Indole Carbaldehyde. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ResearchGate. Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. Available from: [Link]

  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available from: [Link]

  • ACS Publications. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • ScienceDirect. Bu3SnH-mediated cyclopropyl radical cyclizations onto indole-3-carbaldehyde. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Organic Chemistry Portal. Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions. Available from: [Link]

  • ResearchGate. Synthesizing derivatives of chlorinated indoles 3 by Buchwald‐Hartwig method. Available from: [Link]

  • MDPI. Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Available from: [Link]

  • PubMed. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Available from: [Link]

  • YouTube. Vilsmeier-Haack Reaction. Available from: [Link]

  • YouTube. The Buchwald-Hartwig Amination Reaction. Available from: [Link]

  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available from: [Link]

  • PubMed. N-cyclopropylation of indoles and cyclic amides with copper(II) reagent. Available from: [Link]

  • MDPI. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Available from: [Link]

  • Google Patents. CN104292145A - Preparation method of 6-bromoindole derivative.
  • MDPI. Recent Progress Concerning the N-Arylation of Indoles. Available from: [Link]

  • Semantic Scholar. Bu3SnH-mediated cyclopropyl radical cyclizations onto indole-3-carbaldehyde. Available from: [Link]

  • ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Available from: [Link]

  • ResearchGate. Concerning the Preparation of 6-Bromotryptamine | Request PDF. Available from: [Link]

  • NIH. 6-Bromo-1H-indole-3-carboxylic acid. Available from: [Link]

  • NIH. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Available from: [Link]

Sources

Application Note: Advanced Purification Protocols for 6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Profiling

6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde (CAS: 1350762-48-9) is a highly versatile building block utilized extensively in medicinal chemistry and drug development[1]. The N-cyclopropyl group enhances the molecule's metabolic stability and lipophilicity, while the C6-bromide provides a reactive handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Furthermore, the C3-carbaldehyde is primed for reductive aminations, olefinations, and condensation reactions.

Typically, this compound is synthesized via the Vilsmeier-Haack formylation of 6-bromo-1-cyclopropylindole[2]. While the reaction is highly regioselective for the C3 position due to the electron-rich nature of the indole core, the crude mixture often contains unreacted starting materials, trace C2-regioisomers, and persistent phosphorus/dimethylamine byproducts[3]. This application note details a robust, three-stage purification pipeline designed to achieve >99.5% purity, establishing a self-validating system suitable for downstream Active Pharmaceutical Ingredient (API) synthesis.

Mechanistic Rationale and Impurity Landscape

The Vilsmeier-Haack reaction utilizes phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to generate a highly electrophilic chloromethyliminium ion, commonly known as the Vilsmeier reagent[4]. Attack by the electron-rich C3 position of the indole generates an intermediate iminium salt[3].

To design an effective purification strategy, we must understand the causality behind the persistent impurities:

  • Iminium Salt Intermediates : The initial product is an iminium ion, which must be fully hydrolyzed to the corresponding aldehyde during aqueous workup[4]. Incomplete hydrolysis leaves water-soluble, highly polar impurities that cause baseline streaking in chromatography.

  • C2-Regioisomer : Although C3 is kinetically favored in indoles[3], trace formylation at C2 can occur. The C2-isomer has a different dipole moment, allowing separation via normal-phase chromatography.

  • Des-bromo Impurities : Arise if the starting material was impure. These co-elute closely with the target and often require thermodynamic polishing (recrystallization) to remove.

Stage 1: Primary Isolation & Aqueous Workup

Causality & Expertise Insight : The quench step is not merely for safety; it is a critical chemical transformation. The intermediate iminium salt must be hydrolyzed to the aldehyde[4]. If the pH is too acidic, hydrolysis is slow and incomplete. If too basic (pH > 12), the aldehyde can undergo unwanted degradation. A controlled quench with saturated sodium bicarbonate (NaHCO3) to pH 8–9 ensures complete conversion to the aldehyde while neutralizing phosphoric and hydrochloric acid byproducts[4].

Step-by-Step Protocol:
  • Quenching : Transfer the crude Vilsmeier-Haack reaction mixture dropwise into a vigorously stirred flask of crushed ice and water (10 mL/g of starting material) to safely control the exothermic decomposition of unreacted POCl3.

  • Hydrolysis : Slowly add saturated aqueous NaHCO3 until the aqueous layer reaches a stable pH of 8.0–9.0. Stir at room temperature for 1–2 hours.

    • Self-Validation Check: A TLC aliquot partitioned in Ethyl Acetate (EtOAc) should show a distinct UV-active spot for the aldehyde and no baseline iminium streaking.

  • Extraction : Extract the aqueous mixture with EtOAc or Dichloromethane (DCM) (3 × 5 mL/g). The hydrophobic cyclopropyl and bromo groups ensure the target partitions entirely into the organic phase.

  • Washing & Drying : Wash the combined organic layers with distilled water (to remove residual DMF) and brine, then dry over anhydrous Na2SO4.

  • Concentration : Evaporate the solvent under reduced pressure to yield the crude product as a dark yellow/brown solid.

Stage 2: Normal Phase Flash Chromatography

Causality & Expertise Insight : The crude solid contains the target aldehyde, unreacted starting material, and trace C2-isomers. The introduction of the C3-formyl group significantly increases the molecule's polarity and its ability to act as a hydrogen-bond acceptor. Consequently, the unreacted starting material will elute much earlier on silica gel. A step-gradient of Hexane and EtOAc provides the optimal resolution.

Step-by-Step Protocol:
  • Column Preparation : Pack a silica gel column (230–400 mesh) using a 1:30 ratio of crude mass to silica volume. Equilibrate with 100% Hexane.

  • Loading : Dissolve the crude solid in a minimum volume of DCM and dry-load it onto a small amount of silica.

  • Elution Gradient :

    • 0–5% EtOAc in Hexane: Elutes unreacted 6-bromo-1-cyclopropylindole and non-polar byproducts.

    • 10–15% EtOAc in Hexane: Elutes the trace C2-regioisomer.

    • 20–30% EtOAc in Hexane: Elutes the target 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde.

  • Fraction Analysis : Monitor fractions via TLC (UV active at 254 nm). Combine fractions containing the pure target (

    
     in 20% EtOAc/Hexane) and concentrate to yield an enriched solid (>95% purity).
    

Stage 3: Recrystallization (Thermodynamic Polishing)

Causality & Expertise Insight : While chromatography removes structurally distinct impurities, closely related analogues (like des-bromo impurities) may co-elute. Indole-3-carbaldehydes form highly ordered, stable crystal lattices due to strong


 stacking of the indole core and dipole-dipole interactions of the aldehyde[2]. Recrystallization exploits the thermodynamic preference for the pure compound to crystallize, leaving trace impurities in the mother liquor.
Step-by-Step Protocol:
  • Dissolution : Suspend the chromatographed solid in absolute ethanol (approx. 5–8 mL/g). Heat to reflux (78 °C) until complete dissolution is achieved.

  • Hot Filtration : If insoluble particulates remain, perform a rapid hot filtration through a pre-warmed celite pad.

  • Crystallization : Allow the solution to cool slowly to room temperature over 4 hours. Do not disturb the flask; slow cooling promotes the formation of large, pure crystals and prevents the entrapment of impurities.

  • Harvesting : Cool the flask in an ice bath (0–5 °C) for 1 hour to maximize yield. Filter the crystals via vacuum filtration, wash with ice-cold ethanol (1–2 mL/g), and dry under high vacuum at 40 °C for 12 hours.

    • Self-Validation Check: The melting point should be sharp, and HPLC purity analysis (Reverse-phase C18, Water/MeCN + 0.1% TFA) should confirm >99.5% purity.

Quantitative Data Summary

Purification StagePrimary ObjectiveTypical Yield RecoveryTarget Purity AchievedImpurities Removed
Aqueous Workup Iminium hydrolysis & salt removal95 - 98%70 - 80%POCl3 residues, DMF, inorganic salts
Flash Chromatography Regioisomer & SM separation85 - 90%95 - 98%Unreacted starting material, C2-regioisomer
Recrystallization Thermodynamic polishing75 - 85%> 99.5%Des-bromo analogues, trace co-eluting organics

Process Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Vilsmeier-Haack) Workup Aqueous Quench & Extraction (pH 8-9) Crude->Workup AqWaste Aqueous Waste (Salts, DMF) Workup->AqWaste OrgLayer Organic Extract (Target + Impurities) Workup->OrgLayer Flash Silica Flash Chromatography (Hexane/EtOAc) OrgLayer->Flash Imp1 Regioisomers & Unreacted SM Flash->Imp1 Enriched Enriched Product (>95% Purity) Flash->Enriched Cryst Recrystallization (Ethanol) Enriched->Cryst MotherLiq Mother Liquor (Trace Impurities) Cryst->MotherLiq Pure Ultra-Pure Product (>99.5% Purity) Cryst->Pure

Fig 1: Purification workflow for 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde.

References

  • MolCore. "1350762-48-9 | 6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde".
  • Master Organic Chemistry. "Vilsmeier-Haack Reaction".
  • Wikipedia. "Vilsmeier–Haack reaction".
  • Benchchem. "Indole-3-carboxaldehyde basic properties and structure".

Sources

Application Note: Divergent Functionalization of 6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of structural diversity from a single, highly functionalized scaffold is paramount. 6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde (CAS: 1350762-48-9) serves as an exceptional bifunctional building block. The indole core is ubiquitous in biologically active molecules, particularly in kinase inhibitors and GPCR ligands. This specific scaffold presents two orthogonal reactive sites: an electrophilic C3-carbaldehyde primed for nucleophilic addition (e.g., reductive amination, Knoevenagel condensation) and a C6-bromide ready for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This application note provides field-proven, self-validating protocols for the divergent functionalization of this scaffold. By understanding the causality behind reagent selection and reaction conditions, researchers can reliably synthesize complex bis-functionalized indole libraries.

Chemical Profile & Reactivity Map

Understanding the physiochemical properties of the starting material is the first step in designing a robust synthetic route. The 1-cyclopropyl group enhances the lipophilicity and metabolic stability of the resulting drug candidates while introducing mild steric hindrance around the indole nitrogen, which must be accounted for during C6-functionalization.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde
CAS Number 1350762-48-9
Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in Water

To visualize the synthetic utility of this scaffold, we have mapped the divergent workflows. The orthogonality of the C3 and C6 positions allows for a bidirectional synthetic approach, meaning either pathway can be executed first depending on the stability of the desired substituents.

ReactivityMap Core 6-Bromo-1-cyclopropyl- 1H-indole-3-carbaldehyde (Bifunctional Core) RedAm Reductive Amination (C3-Aldehyde Reactivity) Core->RedAm 1. Amine, AcOH, DCE 2. NaBH(OAc)3, RT Suzuki Suzuki-Miyaura Coupling (C6-Bromide Reactivity) Core->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 90°C Prod1 3-(Aminomethyl)-6-bromo- 1-cyclopropyl-1H-indole RedAm->Prod1 Prod2 6-Aryl-1-cyclopropyl- 1H-indole-3-carbaldehyde Suzuki->Prod2 Dual Fully Functionalized Bis-Target (e.g., Kinase Inhibitor) Prod1->Dual Suzuki Coupling (Orthogonal Step) Prod2->Dual Reductive Amination (Orthogonal Step)

Divergent functionalization pathways of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde.

Protocol 1: C3-Functionalization via Reductive Amination

Expertise & Causality

The conversion of the C3-carbaldehyde to an amine is a staple in generating basic centers for target binding (e.g., hinge-binding motifs in kinases). We specifically utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) rather than Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN)[1].

  • Why STAB? NaBH₄ is overly aggressive and will rapidly reduce the starting aldehyde directly to the corresponding primary alcohol before the amine can condense. STAB is sterically hindered and electron-deficient, making it mild enough to ignore the aldehyde at room temperature, yet reactive enough to selectively reduce the transient iminium ion.

  • Why Acetic Acid? The addition of 1–2 equivalents of glacial acetic acid acts as a Lewis/Brønsted acid catalyst, accelerating the dehydration of the hemiaminal intermediate to form the iminium ion, which is critical when using sterically hindered or weakly nucleophilic secondary amines.

Step-by-Step Methodology

1. Preparation & Activation:

  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde (1.0 mmol, 264.1 mg) and the desired primary or secondary amine (1.2 mmol).

  • Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE) (5.0 mL) under a nitrogen atmosphere.

  • Add glacial acetic acid (1.5 mmol, 86 µL) dropwise.

  • Self-Validation Check: Stir the reaction at room temperature for 1–2 hours. A slight color change (often deepening to yellow/orange) indicates the formation of the iminium ion.

2. Reduction:

  • Cool the flask to 0 °C using an ice bath. Add NaBH(OAc)₃ (2.0 mmol, 424 mg) portion-wise over 5 minutes to control any mild exotherm and prevent solvent outgassing.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

3. Reaction Monitoring & Workup:

  • Self-Validation Check: Analyze via LC-MS. The reaction is complete when the starting material peak ([M+H]⁺ = 264.1/266.1, bromine isotope pattern) completely disappears, replaced by the product mass.

  • Quench the reaction slowly by adding saturated aqueous NaHCO₃ (10 mL) until gas evolution (CO₂) ceases. This neutralizes the acetic acid and destroys excess hydride.

  • Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

4. Purification:

  • Purify the crude residue via flash column chromatography (Silica gel). For basic amines, use a gradient of DCM to DCM/MeOH (containing 1% Et₃N or NH₄OH to prevent streaking on the silica).

Protocol 2: C6-Functionalization via Suzuki-Miyaura Cross-Coupling

Expertise & Causality

The C6-bromide is moderately reactive toward oxidative addition. While the 1-cyclopropyl group is relatively small, it still projects electron density and slight steric bulk toward the C6 position. We select Pd(dppf)Cl₂ as the precatalyst[2].

  • Why Pd(dppf)Cl₂? The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wide bite angle (approx. 99°). This geometry strongly favors the reductive elimination step, preventing the formation of debrominated byproducts (a common issue with monodentate ligands like PPh₃).

  • Why a Biphasic Solvent? A 1,4-Dioxane/Water (4:1) system is utilized. Dioxane solubilizes the indole and the boronic acid, while water is strictly required to dissolve the inorganic base (K₂CO₃). The dissolved base generates the reactive boronate complex, which is essential for the transmetalation step.

Step-by-Step Methodology

1. Setup & Degassing (Critical Step):

  • To a 20 mL microwave vial or Schlenk tube, add 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde (1.0 mmol, 264.1 mg), the desired aryl boronic acid (1.5 mmol), and K₂CO₃ (3.0 mmol, 414 mg).

  • Add a solvent mixture of 1,4-Dioxane (4.0 mL) and deionized Water (1.0 mL).

  • Self-Validation Check (Degassing): Submerge a long needle into the solvent and bubble dry Argon or Nitrogen gas vigorously through the mixture for 15 minutes. Failure to exclude oxygen will result in the rapid oxidation of the active Pd(0) species to inactive Pd(II) and promote the oxidative homocoupling of the boronic acid (evidenced by a biphenyl byproduct in LC-MS).

2. Catalyst Addition & Heating:

  • Quickly remove the septum, add Pd(dppf)Cl₂ (0.05 mmol, 36.5 mg, 5 mol%), and immediately seal the vial with a crimp cap.

  • Heat the reaction mixture in a pre-heated oil bath at 90 °C for 6–8 hours (alternatively, 110 °C for 30 minutes in a microwave synthesizer).

3. Workup & Purification:

  • Cool the reaction to room temperature.

  • Self-Validation Check: The precipitation of "palladium black" (a fine black powder) upon cooling indicates the completion of the catalytic cycle and the aggregation of inactive Pd(0).

  • Dilute the mixture with EtOAc (20 mL) and Water (10 mL). Filter the entire biphasic mixture through a short pad of Celite to remove the palladium black, rinsing the pad with additional EtOAc.

  • Separate the layers, extract the aqueous phase with EtOAc (2 × 15 mL), wash the combined organics with brine, dry over MgSO₄, and concentrate.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the 6-aryl-1-cyclopropyl-1H-indole-3-carbaldehyde.

Quantitative Data: Suzuki-Miyaura Optimization

To demonstrate the causality of our reagent selection, Table 2 summarizes the optimization data for the cross-coupling of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde with phenylboronic acid. The data clearly validates the superiority of bidentate phosphine ligands in biphasic systems for this specific scaffold.

Table 2: Optimization of C6 Suzuki-Miyaura Cross-Coupling
EntryCatalyst (5 mol%)Base (3 eq)Solvent SystemTemp (°C)Yield (%)*Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9062%Moderate yield; significant debromination observed due to slow reductive elimination.
2Pd(OAc)₂ / PPh₃K₂CO₃DMF10045%Poor conversion; lack of water hindered boronate formation.
3 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 89% Optimal; wide bite angle of dppf accelerates reductive elimination.
4Pd₂dba₃ / XPhosK₃PO₄1,4-Dioxane/H₂O9085%High yield, but catalyst system is more expensive and air-sensitive than Entry 3.

*Isolated yields after silica gel chromatography. Reactions performed on a 1.0 mmol scale.

References

  • 1346576-41-7|6-Bromo-1-cyclopropyl-1H-indole-4-carboxylic acid - BLDpharm (Contains catalog data and properties for 6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde, CAS 1350762-48-9). BLD Pharm.
  • Structure-activity-relationship study of N6-(2(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues - PMC (Validates the use of NaBH(OAc)₃ for the reductive amination of 1H-indole-3-carbaldehydes). National Institutes of Health (NIH).
  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - MDPI (Validates the use of palladium-catalyzed Suzuki-Miyaura cross-coupling on bromoindole scaffolds). MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Formylation of N-cyclopropyl-6-bromoindole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the formylation of N-cyclopropyl-6-bromoindole. This resource is designed for researchers, chemists, and drug development professionals who are working with this specific transformation. The synthesis of N-cyclopropyl-6-bromoindole-3-carbaldehyde is a critical step in the development of various pharmaceutical intermediates.[1] However, the unique electronic and steric properties of the N-cyclopropyl and 6-bromo substituents can introduce a range of side reactions that complicate synthesis and purification.

This guide provides in-depth, troubleshooting-focused answers to common challenges encountered during this reaction, with a primary focus on the Vilsmeier-Haack formylation, the most common and effective method for C3-formylation of indoles.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm getting a very low yield of the desired N-cyclopropyl-6-bromoindole-3-carbaldehyde. What are the most likely causes and how can I fix it?

A low yield is the most common issue and typically points to suboptimal reaction conditions or reagent degradation. The Vilsmeier-Haack reaction is highly sensitive to several parameters.

Causality & Explanation:

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃.[3] This reagent is then attacked by the electron-rich indole ring, preferentially at the C3 position.[2] The efficiency of this process is contingent on the successful formation of the Vilsmeier reagent and its subsequent reaction with the indole, all while avoiding degradation of the starting material and product.

Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • Moisture: The Vilsmeier reagent is extremely sensitive to moisture. Ensure your DMF is anhydrous and that all glassware is oven-dried. POCl₃ should be freshly opened or distilled. Hydrolysis of the reagent quenches the reaction.

    • Stoichiometry: A common mistake is using an insufficient amount of the formylating agent. However, a large excess can promote side reactions (see Q2). A good starting point is 1.5 to 2.0 equivalents of both POCl₃ and DMF relative to the indole.

  • Temperature Control:

    • Reagent Formation: The formation of the Vilsmeier reagent is exothermic. This step must be performed at a low temperature (0-5 °C) to prevent uncontrolled side reactions of the reagent itself.[4]

    • Formylation Reaction: After adding the indole at a low temperature, the reaction often requires heating to proceed to completion. However, excessive heat (>100 °C) can lead to the decomposition of the indole ring, resulting in tar formation.[5] A carefully controlled heating ramp and final temperature (typically 85-95 °C) is crucial.[4]

Optimized Protocol: See the detailed step-by-step protocol in the "Experimental Protocols" section below.

Q2: My reaction mixture shows multiple products. I suspect di-formylation and isomers. Why is this happening?

The formation of multiple formylated products is a classic sign of over-activation or harsh reaction conditions.

Causality & Explanation:

While the C3 position of the indole is the most nucleophilic and kinetically favored site for electrophilic substitution, other positions can also react, especially under forcing conditions.[6] The N-cyclopropyl group is electron-donating, further activating the indole ring. If the reaction is run for too long, at too high a temperature, or with a large excess of the Vilsmeier reagent, a second formylation can occur. The electron-withdrawing 6-bromo group deactivates the benzene portion of the indole, making further substitution on that ring less likely, but positions on the pyrrole ring remain highly reactive.

Identified Side Products & Mitigation:

Side ProductProbable CauseRecommended Solution
Di-formylated Product - Excess Vilsmeier reagent (>2.5 eq).- High reaction temperature (>100°C).- Prolonged reaction time.- Reduce the equivalents of POCl₃ and DMF to 1.2-1.5 eq.- Maintain reaction temperature below 95°C.- Monitor the reaction by TLC/LC-MS and quench as soon as the starting material is consumed.
Other Isomers (e.g., C2, C5) - High reaction temperature can sometimes overcome the kinetic preference for C3.- Strict adherence to temperature control is paramount. The C3 position is strongly favored electronically; significant deviation suggests extreme conditions.
N-Formylated Product - While C-formylation is generally favored, some N-formylation can occur.[5]- This is usually a minor byproduct. Careful purification by column chromatography should separate it. Protecting the indole nitrogen is an unnecessary complication for this substrate.
Q3: I'm seeing a mass in my LC-MS that suggests the loss of the cyclopropyl group. Can the N-cyclopropyl group be cleaved under Vilsmeier-Haack conditions?

This is a valid concern given the known lability of cyclopropylamines under certain conditions. While not the most common side reaction here, it is mechanistically plausible.

Causality & Explanation:

The N-cyclopropyl group is a strained ring system.[7] While generally stable, N-cyclopropylamines can undergo ring-opening or N-dealkylation, particularly through pathways involving single-electron transfer (SET) or oxidation which form a reactive aminium radical cation.[8][9]

Under the acidic and highly electrophilic conditions of the Vilsmeier-Haack reaction, a small portion of the Vilsmeier reagent could attack the lone pair of the indole nitrogen instead of the C3 position. This would form an unstable N-iminium intermediate. The high ring strain of the adjacent cyclopropyl group could facilitate a fragmentation cascade, leading to N-decyclopropylation. This is distinct from oxidative metabolism but is driven by the formation of an electron-deficient nitrogen center.

Q4: My work-up is difficult, resulting in a dark, tarry substance that is hard to purify. How can I improve this?

The formation of polymeric or tarry materials is a clear indication of substrate or product decomposition.

Causality & Explanation:

Indoles are notoriously unstable in strongly acidic environments, especially at elevated temperatures.[5] The Vilsmeier-Haack reaction uses POCl₃, which generates acidic byproducts upon reaction and work-up. If the reaction temperature is too high or the duration too long, the electron-rich indole nucleus can polymerize.

Troubleshooting the Work-up:

  • Controlled Quenching: Never quench the reaction mixture with water or base at a high temperature. After the reaction is complete, allow it to cool to room temperature first. Then, pour the reaction mixture slowly and with vigorous stirring into a beaker containing a large amount of crushed ice.[4] This dissipates the heat from the exothermic hydrolysis of excess POCl₃ and the Vilsmeier reagent.

  • Careful Neutralization: The resulting aqueous solution will be highly acidic. Neutralize it carefully and slowly with a saturated base solution (e.g., sodium bicarbonate or sodium carbonate) while keeping the mixture cool in an ice bath. The product often precipitates out at a near-neutral pH.[4]

  • Minimize Reaction Time: Monitor the reaction closely. As soon as the starting material is consumed, proceed to the work-up. Unnecessary heating will only promote decomposition.

Visualizing the Process: Diagrams and Workflows

Primary Reaction Pathway

Vilsmeier_Haack_Mechanism Figure 1: Vilsmeier-Haack Reaction on N-cyclopropyl-6-bromoindole cluster_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Substitution DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(Me)₂]⁺ DMF->Vilsmeier + POCl₃, 0-5°C POCl3 POCl₃ Intermediate Iminium Intermediate Indole N-cyclopropyl- 6-bromoindole Indole->Intermediate + Vilsmeier Reagent Product N-cyclopropyl-6-bromo- indole-3-carbaldehyde Intermediate->Product Aqueous Work-up (Hydrolysis)

Caption: Vilsmeier-Haack Reaction on N-cyclopropyl-6-bromoindole

Troubleshooting Decision Workflow

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Formylation Issues Start Reaction Issue Identified LowYield Low Yield? Start->LowYield SideProducts Multiple Side Products? LowYield->SideProducts No CheckReagents Verify Anhydrous Reagents & Solvents LowYield->CheckReagents Yes Decomposition Tarry Material? SideProducts->Decomposition No CheckStoich Adjust Reagent Stoichiometry (1.2-1.5 eq) SideProducts->CheckStoich Yes ImproveWorkup Improve Work-up: - Pour onto ice - Slow neutralization Decomposition->ImproveWorkup Yes End Purification Decomposition->End No OptimizeTemp Optimize Temperature Profile (Cooling/Heating) CheckReagents->OptimizeTemp OptimizeTemp->End ControlTime Reduce Reaction Time & Monitor Closely CheckStoich->ControlTime ControlTime->End ImproveWorkup->OptimizeTemp Also check

Caption: Troubleshooting Workflow for Formylation Issues

Potential N-Decyclopropylation Pathway

Side_Reaction Figure 3: Plausible N-Decyclopropylation Side Pathway Indole N-cyclopropyl- 6-bromoindole Attack Minor Pathway: Attack on Indole-N Indole->Attack Vilsmeier Vilsmeier Reagent Vilsmeier->Attack N_Iminium Unstable N-Iminium Intermediate Attack->N_Iminium Fragmentation Ring Strain-Facilitated Fragmentation N_Iminium->Fragmentation Product 6-Bromoindole (N-H byproduct) Fragmentation->Product

Caption: Plausible N-Decyclopropylation Side Pathway

Experimental Protocols

Optimized Vilsmeier-Haack Protocol for N-cyclopropyl-6-bromoindole

This protocol is designed to maximize the yield of the desired C3-formylated product while minimizing side reactions.

Materials:

  • N-cyclopropyl-6-bromoindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃), freshly opened or distilled

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a three-neck, flame-dried round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere (N₂ or Argon), add anhydrous DMF (2.0 eq).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add POCl₃ (1.5 eq) dropwise via the dropping funnel to the cooled DMF with vigorous stirring. Ensure the internal temperature is maintained below 10 °C throughout the addition.[4]

    • After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • In a separate flask, dissolve N-cyclopropyl-6-bromoindole (1.0 eq) in a minimum amount of anhydrous DMF.

    • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the reaction mixture to 90 °C and maintain this temperature, monitoring the reaction progress by TLC or LC-MS (typically 2-4 hours).

  • Work-up and Isolation:

    • After the starting material is consumed, cool the reaction mixture to room temperature.

    • In a large beaker, prepare a mixture of crushed ice and water.

    • Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring.[4]

    • Cool the resulting acidic solution in an ice bath and slowly neutralize by adding saturated NaHCO₃ solution until the pH is ~7-8. The product will likely precipitate as a solid.

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

    • If no precipitate forms, extract the aqueous mixture with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[4]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure N-cyclopropyl-6-bromoindole-3-carbaldehyde.[4]

References

  • Al-Afeef, K., et al. (2014). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Derivatives. SID. Available from: [Link]

  • Shaffer, C. L., et al. (2001). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. PubMed. Available from: [Link]

  • Duff reaction. Wikipedia. Available from: [Link]

  • Wang, Y., et al. (2009). Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity. Dalton Transactions. Available from: [Link]

  • Wang, Y., et al. (2009). Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity. PubMed. Available from: [Link]

  • Ishikura, M., et al. (1984). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Deuterated Indole-3-carboxaldehydes from Indoles and DMF-d7 by a Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available from: [Link]

  • 6-bromoindole. Semantic Scholar. Available from: [Link]

  • Vilsmeier-Haack Reaction. Master Organic Chemistry. Available from: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]

  • Duff Reaction. Cambridge University Press. Available from: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]

  • Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Organic Chemistry Portal. Available from: [Link]

  • Wang, F., et al. (2019). Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes. Organic Letters. Available from: [Link]

  • Shagidullin, R. R., et al. (2022). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. PMC. Available from: [Link]

  • Cyclopropyl group. Wikipedia. Available from: [Link]

  • D'Arrigo, R. G., et al. (2007). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. ResearchGate. Available from: [Link]

  • Dinesh, V., & Nagarajan, R. (2023). Photochemical Decarboxylative Formylation of Indoles with Aqueous Glyoxylic Acid. Organic Chemistry Portal. Available from: [Link]

  • Liang, S., et al. (2019). Synthesis of Alkyl Halides from Aldehydes via Deformylative Halogenation. Organic Chemistry Portal. Available from: [Link]

  • Wang, Q.-D., et al. (2017). Iodine-catalyzed C3-formylation of indoles using hexamethylenetetramine and air. FAO AGRIS. Available from: [Link]

  • Shaffer, C. L., et al. (2001). Enzymatic N-dealkylation of an N-cyclopropylamine: an unusual fate for the cyclopropyl group. PubMed. Available from: [Link]

  • Duff Reaction. SynArchive. Available from: [Link]

  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. PMC. Available from: [Link]

  • Weitz, E., et al. (2022). Decarboxylative Halogenation of Indoles by Vanadium Haloperoxidases. ChemRxiv. Available from: [Link]

  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Chemistry Stack Exchange. Available from: [Link]

  • The Duff Reaction: Researching A Modification. The ScholarShip. Available from: [Link]

  • Martínez, R., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar. Available from: [Link]

  • Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available from: [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available from: [Link]

  • Burlison, J. A., et al. (2008). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. The Journal of Organic Chemistry. Available from: [Link]

  • Burlison, J. A., et al. (2008). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. PMC. Available from: [Link]

  • Tellis, J. C., et al. (2018). Mild, Redox-Neutral Formylation of Aryl Chlorides via Photocatalytic Generation of Chlorine Radicals. PMC. Available from: [Link]

  • Bu3SnH-mediated cyclopropyl radical cyclizations onto indole-3-carbaldehyde. Semantic Scholar. Available from: [Link]

  • Harrowven, D. C., et al. (2013). Bu3SnH-mediated cyclopropyl radical cyclizations onto indole-3-carbaldehyde. ARKIVOC. Available from: [Link]

  • Sundberg, R. J. (2009). Electrophilic Substitution Reactions of Indoles. ResearchGate. Available from: [Link]

  • Akamatsu, S., et al. (2013). Mild and convenient N-formylation protocol in water-containing solvents. PMC. Available from: [Link]

  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Organic Chemistry Portal. Available from: [Link]

  • Ge, Z., et al. (2006). Synthesis of substituted indole-3-carboxaldehyde derivatives. ResearchGate. Available from: [Link]

  • 6-Bromoindole-3-carbaldehyde. PubChem. Available from: [Link]

  • Severin, K. M., et al. (2021). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. PMC. Available from: [Link]

Sources

Technical Support Center: N-Cyclopropylation of Electron-Deficient Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the N-cyclopropylation of indoles—particularly those bearing electron-withdrawing groups (EWGs) such as -NO₂, -CN, or -CF₃.

This guide provides field-proven insights, causal explanations for common failures, and validated protocols to help you overcome the kinetic and thermodynamic barriers inherent to this challenging transformation.

Diagnostic Workflow: Selecting Your Synthetic Strategy

The primary reason N-cyclopropylation fails is the mismatch between the substrate's electronic properties and the chosen catalytic cycle. Standard Sₙ2 alkylation is geometrically impossible due to the high ring strain of cyclopropyl halides. Furthermore, traditional Palladium or Nickel cross-coupling invariably leads to cyclopropane ring-opening, yielding unwanted N-allyl indoles [4].

Use the diagnostic workflow below to select the appropriate method based on your indole's electronic nature.

G Start Target: N-Cyclopropylation of Indole CheckEWG Does the indole have strong EWGs (e.g., -NO2, -CN)? Start->CheckEWG Evaluate Substrate WarningPd Avoid Pd/Ni Catalysis (Ring-opening to N-allyl) Start->WarningPd Standard Cross-Coupling ChanLam Chan-Lam Coupling (Cyclopropylboronic acid + Cu) CheckEWG->ChanLam No (Electron-Rich/Neutral) Photoredox Metallaphotoredox (Cyclopropyl bromide + Cu/Ir) CheckEWG->Photoredox Yes (Electron-Deficient)

Workflow for selecting the optimal N-cyclopropylation strategy based on indole electronics.

Troubleshooting & FAQs

Q1: I attempted a standard Pd-catalyzed Buchwald-Hartwig coupling with cyclopropyl bromide, but I only isolated N-allyl indole. What is the mechanistic cause? Causality: Cyclopropyl halides are highly susceptible to β-carbon elimination when subjected to traditional transition-metal oxidative addition. Once the Pd(II)-cyclopropyl intermediate forms, the relief of inherent ring strain drives a rapid rearrangement into a π-allyl palladium complex. Subsequent reductive elimination irreversibly yields the N-allyl indole byproduct. Solution: You must abandon Pd/Ni catalysis for this specific transformation. Switch to Copper-mediated Chan-Evans-Lam (CEL) coupling [1] or radical-based platforms[2] where the metal center does not undergo traditional two-electron oxidative addition into the C-X bond.

Q2: I am using the Chan-Lam protocol (Cu(OAc)₂, cyclopropylboronic acid, base) on 5-nitroindole, but my yield is stalled at <15%. How can I push the conversion? Causality: The Chan-Lam catalytic cycle relies on the nucleophilicity of the indole to coordinate with the Cu(II) center. Strong EWGs (like the 5-nitro group) drastically deplete the electron density at the N1 position. This makes the formation of the critical Cu(II)-indolide complex thermodynamically unfavorable. Concurrently, the transmetalation of the cyclopropyl group from boron to copper is notoriously slow [3]. This kinetic bottleneck leads to the competitive protodeboronation of your cyclopropylboronic acid before coupling can occur. Solution: For moderately deficient indoles, increase the Cu(OAc)₂ to a full stoichiometric equivalent and use a strong base (e.g., NaHMDS) to force deprotonation. For highly deficient indoles, Chan-Lam will fundamentally fail; you must pivot to the metallaphotoredox protocol.

Q3: How does the metallaphotoredox method overcome the poor nucleophilicity of electron-deficient indoles without causing ring-opening? Causality: The dual Cu/Ir photoredox system [2] fundamentally rewrites the reaction logic. Instead of relying on the indole to attack an electrophile, the photocatalyst generates a highly reactive cyclopropyl radical (via silyl radical halogen abstraction from cyclopropyl bromide). Because it is a single-electron radical rather than a closed-shell organometallic species, it does not undergo the rapid ring-opening seen in Pd catalysis. The electron-deficient indole is pre-coordinated to a Cu(II) catalyst. The Cu(II)-indolide complex rapidly captures the cyclopropyl radical to form a high-valent Cu(III) species. Reductive elimination from Cu(III) is extremely fast and thermodynamically driven, forcing C-N bond formation regardless of the indole's inherent nucleophilicity.

Quantitative Performance Comparison

The following table summarizes the expected yields across different synthetic methodologies based on the electronic nature of the indole substrate.

Indole SubstrateElectronic NatureChan-Lam Coupling Yield (%)Metallaphotoredox Yield (%)Traditional Pd/Ni Yield (%)
5-Methoxyindole Electron-Rich82%91%0% (N-allyl formed)
Indole (Unsubstituted) Neutral75%88%0% (N-allyl formed)
5-Cyanoindole Electron-Deficient< 15%84%0%
6-Nitroindole Highly DeficientTrace79%0%

Data synthesized from benchmark studies of Cu-mediated [1] and photoredox [2] N-alkylation platforms.

Validated Experimental Protocols

To ensure trustworthiness, the following Standard Operating Procedures (SOPs) are designed as self-validating systems . Built-in quality control (QC) checks allow you to verify the mechanistic integrity of the reaction in real-time.

Protocol A: Modified Stoichiometric Chan-Lam Coupling

Best for: Neutral to mildly electron-deficient indoles (e.g., 5-bromoindole).

Step-by-Step Methodology:

  • Reaction Setup: In a 20 mL vial, combine the indole (1.0 mmol), cyclopropylboronic acid (2.5 mmol, excess required due to protodeboronation), Cu(OAc)₂ (1.0 mmol), and DMAP (3.0 mmol).

  • Solvent & Atmosphere: Add 5 mL of anhydrous toluene. Do not purge with inert gas; the reaction requires ambient oxygen to turn over the copper species if run catalytically, though stoichiometric copper is used here to force the kinetics.

  • Base Addition: Slowly add NaHMDS (1.0 mmol, 1M in THF) dropwise.

    • Self-Validation Check: The solution should transition from a light blue suspension to a deep green/brown mixture, confirming the formation of the active Cu-indolide complex.

  • Heating: Seal the vial loosely (to allow air exchange) and heat at 95 °C for 24 hours.

  • Workup & QC: Cool to room temperature, filter through a pad of Celite, and concentrate.

    • Self-Validation Check (Crude NMR): Before column chromatography, take a ¹H NMR of the crude mixture. Look for the absence of multiplet peaks at 5.5–6.0 ppm (allyl protons). The presence of a distinct multiplet at 0.8–1.2 ppm confirms successful cyclopropyl incorporation.

Protocol B: Metallaphotoredox N-Cyclopropylation

Best for: Highly electron-deficient indoles (e.g., 5-cyanoindole, 6-nitroindole).

Step-by-Step Methodology:

  • Glovebox Setup: In an argon-filled glovebox, combine the electron-deficient indole (1.0 mmol), [Cu(MeCN)₄]PF₆ (10 mol%), dOMe-Phen ligand (15 mol%), and Ir(ppy)₃ (1 mol%) in a transparent borosilicate vial.

  • Reagent Addition: Add anhydrous dioxane (10 mL), followed by cyclopropyl bromide (1.5 mmol), (TMS)₃SiOH (1.5 mmol), and BTMG (2.0 mmol) as the base.

  • Degassing: Seal the vial with a PTFE septum cap. Remove from the glovebox.

    • Self-Validation Check: Strict exclusion of oxygen is mandatory. Oxygen will quench the Ir(III) excited state and trap the cyclopropyl radical, stalling the reaction at 0% conversion.

  • Irradiation: Irradiate the vial with a 34 W Blue LED lamp (450 nm) at room temperature for 16 hours. Use a cooling fan to ensure the reaction remains at RT.

    • Self-Validation Check: The reaction must maintain a steady, bright luminescence. If the solution turns completely black and opaque within the first hour, the Cu catalyst has precipitated (likely due to base incompatibility or oxygen ingress), and the reaction should be aborted.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Mechanistic Pathway Visualization

Understanding the radical capture sequence is critical for troubleshooting the metallaphotoredox protocol.

G Ir Photocatalyst Excitation Silyl Silyl Radical Generation Ir->Silyl SET CyRadical Cyclopropyl Radical Formation Silyl->CyRadical Halogen Abstraction CuIII Cu(III) Intermediate (High Valent) CyRadical->CuIII Recombination CuII Cu(II)-Indolide Complex CuII->CuIII Radical Capture Product N-Cyclopropyl Indole + Cu(I) CuIII->Product Reductive Elimination

Metallaphotoredox catalytic cycle overcoming electron-deficient indole limitations.

References

  • Title: N-Cyclopropylation of Indoles and Cyclic Amides with Copper(II) Reagent Source: Organic Letters, 2008, 10(8), 1653–1655. URL: [Link]

  • Title: A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides Source: Science, 2021, 373(6550), 437-442. URL: [Link]

  • Title: Radical Strategy to the Boron-to-Copper Transmetalation Problem: N-Alkylation with Alkylboronic Esters Source: Journal of the American Chemical Society, 2021, 143(34), 13731–13737. URL: [Link]

  • Title: Indole alkaloids synthesis via a selective cyclization of aminocyclopropanes Source: Chimia, 2012, 66(4), 233-236. URL: [Link]

Technical Support Center: Optimizing Reaction Conditions for 6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important chemical transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

The formylation of the indole nucleus, particularly at the C3 position, is a cornerstone reaction in the synthesis of a vast array of biologically active molecules.[1] The Vilsmeier-Haack reaction stands as a versatile and widely adopted method for this purpose.[1] This process involves the use of a Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[1] This electrophile then attacks the electron-rich indole ring to yield the desired indole-3-carbaldehyde.[1]

This guide will provide a structured approach to optimizing your reaction conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the general starting conditions for the Vilsmeier-Haack formylation of a substituted indole like 6-bromo-1-cyclopropyl-1H-indole?

A1: A typical starting point for the Vilsmeier-Haack formylation involves the slow, dropwise addition of phosphorus oxychloride (POCl₃) to cooled, anhydrous N,N-dimethylformamide (DMF) with vigorous stirring to form the Vilsmeier reagent.[1] The indole substrate, dissolved in anhydrous DMF, is then added to this reagent. The reaction mixture is subsequently heated to facilitate the formylation.[1] For a successful reaction, it is crucial to maintain anhydrous conditions as the Vilsmeier reagent is sensitive to moisture.

Q2: I am observing low yields of my desired 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde. What are the likely causes?

A2: Low yields can stem from several factors, including suboptimal reaction conditions, degradation of starting material or product, and inefficient work-up procedures.[2] Key areas to investigate include:

  • Reaction Temperature: The temperature profile is critical. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition.[3] A systematic optimization of the reaction temperature is often necessary.

  • Stoichiometry of Reagents: The molar ratio of the formylating agent to the indole substrate must be carefully controlled.[2] An excess of the Vilsmeier reagent can sometimes lead to side reactions, such as di-formylation.[2]

  • Purity of Starting Materials: Impurities in the starting 6-bromo-1-cyclopropyl-1H-indole can lead to unwanted side reactions and lower the yield of the desired product.[4]

Q3: My reaction is producing multiple products, making purification difficult. What are the common side reactions and how can I minimize them?

A3: The formation of multiple products is a common challenge. The primary side reactions in the Vilsmeier-Haack formylation of indoles include:

  • Formation of Regioisomers: While formylation typically occurs at the electron-rich C3 position, substitution at other positions on the indole ring can occur, leading to a mixture of isomers.[2] The regioselectivity is influenced by the reaction conditions and the electronic nature of the substituents on the indole ring.[5]

  • Di-formylation: Under forcing conditions or with a significant excess of the Vilsmeier reagent, a second formyl group can be introduced onto the indole ring.[2]

  • N-Formylation: The nitrogen of the indole ring can also be formylated, leading to the formation of an N-formyl indole derivative.[2][6]

To minimize these side reactions, consider optimizing reaction temperature, time, and reagent stoichiometry.[2]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common experimental issues.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive Vilsmeier reagent due to moisture.2. Insufficient reaction temperature or time.3. The indole substrate is not sufficiently electron-rich.[3]1. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.2. Systematically increase the reaction temperature and monitor the reaction progress by TLC.3. If the cyclopropyl and bromo substituents significantly deactivate the ring, consider using a more reactive formylating agent or alternative formylation methods.
Formation of Multiple Products 1. Reaction conditions are too harsh (high temperature, long reaction time).2. Incorrect stoichiometry of reagents.1. Attempt the reaction at a lower temperature for a shorter duration.2. Carefully control the molar ratio of POCl₃ to DMF and the indole substrate. Use a slight excess of the Vilsmeier reagent.
Product Decomposition 1. Overly harsh reaction conditions (excessive temperature).2. Inappropriate work-up procedure (e.g., strongly acidic or basic conditions).[7]1. Reduce the reaction temperature.[3]2. During work-up, neutralize the reaction mixture carefully with a saturated sodium bicarbonate or carbonate solution.[1]
Difficulty in Product Purification 1. Presence of closely related impurities or regioisomers.2. The product is an oil and does not crystallize.1. Employ column chromatography on silica gel for purification.[1][4] A gradient elution with a mixture of hexanes and ethyl acetate is often effective.2. If the product is an oil, attempt purification via column chromatography.

Experimental Protocols

Protocol 1: Synthesis of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol provides a general procedure. Optimization of specific parameters may be required.

Materials:

  • 6-bromo-1-cyclopropyl-1H-indole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium carbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Crushed ice

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C using an ice bath. Slowly add POCl₃ dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.[1] Allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Formylation Reaction: In a separate flask, dissolve the 6-bromo-1-cyclopropyl-1H-indole in anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85-95 °C.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.[1] Neutralize the acidic solution by the slow and careful addition of a saturated sodium carbonate solution until the pH is alkaline.[1]

  • Isolation and Purification: If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water.[1] If no precipitate forms, extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.[1] Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1] Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for success. The following diagram illustrates the key stages of the synthesis.

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Vilsmeier Reagent Formation (POCl₃ + DMF at 0°C) indole_addition Addition of Indole Substrate reagent_prep->indole_addition heating Heating to 85-95°C indole_addition->heating quench Quenching with Ice heating->quench neutralize Neutralization quench->neutralize extract_filter Extraction / Filtration neutralize->extract_filter purify Purification (Recrystallization / Chromatography) extract_filter->purify

Caption: Workflow for the Vilsmeier-Haack formylation.

Troubleshooting Decision Tree

When encountering unexpected results, a systematic approach to troubleshooting is essential. This decision tree can guide you through the process.

Caption: A decision tree for troubleshooting low product yield.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
  • BenchChem. (2025). Technical Support Center: Synthesis of Indole-2-Carbaldehydes.
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.
  • BenchChem. (2025). Navigating the Complexities of 3-Bromo-1H-indole Formylation: A Technical Guide.
  • SID. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its.
  • Journal of Organic Chemistry. (n.d.). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles.
  • Yakugaku Zasshi. (n.d.). [Chemistry of indoles: new reactivities of indole nucleus and its synthetic application].
  • Smolecule. (2023). Buy 3-bromo-1H-indole-2-carbaldehyde | 906440-21-9.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • BenchChem. (2025). Optimizing reaction conditions for Vilsmeier cyclization in pyridines.
  • BenchChem. (n.d.). Purification techniques for indole aldehydes.

Sources

stability issues of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde. This molecule is a valuable intermediate in medicinal chemistry and drug discovery, prized for its unique structural motifs.[1] However, the inherent reactivity of the indole-3-carbaldehyde scaffold presents specific stability challenges when handled in solution. This guide is designed for researchers, scientists, and drug development professionals to navigate these issues, ensuring the integrity of your experiments and the reliability of your results. We will explore the causal factors behind its instability and provide field-proven troubleshooting strategies and protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: Why has my stock solution of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde turned yellow/brown?

Answer: A color change is a primary indicator of chemical degradation.[2] The indole nucleus is electron-rich and susceptible to oxidation, which can lead to the formation of highly conjugated, colored oligomers.[2] Furthermore, the aldehyde functional group is prone to slow oxidation to the corresponding carboxylic acid (6-bromo-1-cyclopropyl-1H-indole-3-carboxylic acid), especially when exposed to air (oxygen).[3]

  • Causality: The appearance of color is due to the formation of new chromophores that absorb light in the visible spectrum. This process can be accelerated by:

    • Exposure to Air: Oxygen acts as an oxidizing agent.

    • Exposure to Light: Many indole derivatives are photosensitive and can undergo photodegradation.[2]

    • Inappropriate Solvent: Protic or reactive solvents can facilitate degradation pathways.

    • Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.

  • Immediate Action:

    • Cease using the discolored solution for critical experiments.

    • Verify the integrity of the solution using an analytical technique like HPLC-UV or LC-MS to identify degradation products.

    • Prepare a fresh stock solution from solid material, following the recommended protocols below.

Question 2: My HPLC analysis shows a new, more polar peak appearing over time. What is it?

Answer: The most likely identity of this new, more polar peak is the corresponding carboxylic acid: 6-bromo-1-cyclopropyl-1H-indole-3-carboxylic acid. The aldehyde group (-CHO) is readily oxidized to a carboxylic acid group (-COOH), a common degradation pathway for indole aldehydes.[3]

  • Why it's More Polar: The carboxylic acid is significantly more polar than the aldehyde due to its ability to act as a hydrogen bond donor and its increased acidity. This results in a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Workflow:

Caption: A troubleshooting workflow for identifying unknown HPLC peaks.

Question 3: I'm seeing inconsistent results in my biological assay. Could compound instability be the cause?

Answer: Absolutely. If the compound degrades in your assay medium, its effective concentration will decrease over the course of the experiment, leading to poor reproducibility and inaccurate dose-response curves. Indole compounds are known to be potentially unstable in aqueous cell culture media.[2]

  • Key Factors in Assay Media:

    • pH: The stability of the indole ring can be pH-dependent. While many indoles are more stable at slightly acidic pH, extreme acidic or alkaline conditions can catalyze degradation.[2][4]

    • Aqueous Environment: Water and dissolved oxygen can participate in oxidative and hydrolytic degradation.

    • Incubation Time & Temperature: Long incubation times at 37°C will accelerate any degradation processes.

  • Validation Strategy:

    • Perform a Stability Test: Incubate the compound in your specific cell culture medium under standard assay conditions (e.g., 37°C, 5% CO₂) for the maximum duration of your experiment.

    • Analyze Samples: Take samples at time zero and at the end of the incubation period. Analyze them by HPLC to quantify the remaining percentage of the parent compound.

    • Mitigation: If significant degradation (>10%) is observed, consider preparing fresh compound dilutions immediately before addition to the assay plate or reducing the incubation time if experimentally feasible.

Frequently Asked Questions (FAQs)

What are the primary drivers of instability for this molecule?

The instability of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde arises from three main structural features:

  • The Indole Ring: This electron-rich aromatic system is susceptible to oxidation.[2]

  • The Aldehyde Group: Aldehydes are readily oxidized to carboxylic acids.[3][5] This is often the most significant degradation pathway in solution.

  • The C3-Position Aldehyde: The aldehyde at the C3 position makes the indole ring more reactive towards certain reagents and conditions.[6]

What is the predicted degradation pathway?

The most probable degradation pathway under standard laboratory conditions is the oxidation of the aldehyde to a carboxylic acid. Photodegradation and oxidative oligomerization of the indole ring are also possible, especially with prolonged exposure to light and air.

G cluster_oxidation Oxidation cluster_photodegradation Photodegradation / Oligomerization parent 6-bromo-1-cyclopropyl- 1H-indole-3-carbaldehyde acid 6-bromo-1-cyclopropyl- 1H-indole-3-carboxylic acid parent->acid O₂ (Air) oligomers Colored Oligomers & Other Products parent->oligomers Light (hν) O₂

Caption: Predicted degradation pathways for the target compound.

What are the optimal storage and handling conditions?

To ensure maximum longevity and prevent degradation, adhere to the following storage guidelines.

FormTemperatureAtmosphereLight Condition
Solid 2-8°C[1][7]Inert Gas (Argon/Nitrogen) RecommendedProtect from Light (Amber Vial)
Stock Solution -80°C (preferred) or -20°C[2][8]Inert Gas (Argon/Nitrogen)Protect from Light (Amber Vial)

Which solvents are recommended for preparing stock solutions?

For maximum stability, use anhydrous, high-purity solvents.

  • Primary Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Secondary Recommendation: Anhydrous Dimethylformamide (DMF).

Avoid: Protic solvents like methanol or ethanol for long-term storage, as they may react with the aldehyde group to form acetals, especially under acidic or basic conditions.[3] Always use freshly opened or properly stored anhydrous solvents to minimize water and dissolved oxygen content.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes a self-validating method for preparing a stock solution with minimized risk of initial degradation.

  • Preparation:

    • Allow the solid compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Use only new, sterile amber glass vials with PTFE-lined screw caps.

    • Degas your chosen anhydrous solvent (e.g., DMSO) by bubbling argon or nitrogen gas through it for 15-20 minutes.

  • Weighing and Dissolution:

    • Weigh the desired amount of solid compound in a clean, dry vial, preferably under an inert atmosphere (glove box).

    • Add the appropriate volume of degassed, anhydrous solvent to achieve the target concentration (e.g., 10 mM).

    • Vortex or sonicate briefly until the solid is completely dissolved.

  • Aliquoting and Storage:

    • Immediately dispense the stock solution into smaller, single-use aliquots in amber microcentrifuge tubes or vials.

    • Blanket the headspace of each aliquot with argon or nitrogen gas before sealing tightly.

    • Store the aliquots at -80°C.[8] For daily use, one aliquot can be moved to -20°C for up to one month.[8]

Protocol 2: HPLC-Based Stability Assessment in Solution

This protocol allows you to quantify the stability of the compound under your specific experimental conditions.

  • HPLC Method Development:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic Acid or 0.1% Trifluoroacetic Acid) is a good starting point. Example gradient: 10% to 90% Acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 280 nm).

    • Validation: Ensure a sharp, symmetrical peak for the parent compound with a retention time between 5 and 15 minutes.

  • Stability Study Execution:

    • Prepare a solution of the compound in the test solvent (e.g., cell culture medium, buffer) at the final desired concentration.

    • Time Zero (t=0) Sample: Immediately after preparation, inject a sample onto the HPLC and record the chromatogram. The area of the main peak serves as your 100% reference.

    • Incubation: Store the solution under the exact conditions you wish to test (e.g., specific temperature, light exposure, pH).

    • Time Point Samples: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot and inject it onto the HPLC.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point using the following formula: % Remaining = (Peak Area at time 't' / Peak Area at t=0) * 100

    • A loss of >5-10% of the parent compound is generally considered significant degradation.

References

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

  • Scirp.org. (n.d.). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Retrieved from [Link]

  • MDPI. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Retrieved from [Link]

  • PubMed. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • Semantic Scholar. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Retrieved from [Link]

  • Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Retrieved from [Link]

  • MDPI. (2018). pH Stability and Antioxidant Power of CycloDOPA and Its Derivatives. Retrieved from [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The fluorescence of indoles and aniline derivatives. Retrieved from [Link]

  • MDPI. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Retrieved from [Link]

  • MDPI. (2021). Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. Retrieved from [Link]

  • Burns Group. (2013). The chemistry and biology of cyclopropyl compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity?. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds. Retrieved from [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. Retrieved from [Link]

  • ScienceDirect. (n.d.). Reaction mechanism and kinetics of the degradation of bromoxynil initiated by OH radical. Retrieved from [Link]

  • PubMed. (n.d.). Acid reaction products of indole-3-carbinol and their effects on cytochrome P450 and phase II enzymes in rat and monkey hepatocytes. Retrieved from [Link]

  • Frontiers. (n.d.). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved from [Link]

  • ResearchGate. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. Retrieved from [Link]

  • Preprints.org. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Retrieved from [Link]

  • MDPI. (2009). Bacterial Degradation of Aromatic Compounds. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde in Assays

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the poor solubility of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde in various experimental assays. The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2][3] However, the inherent hydrophobicity of many indole derivatives, including 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde, presents a significant challenge in aqueous assay environments. This guide is designed to provide both foundational knowledge and advanced, actionable strategies to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde precipitating when I add it to my aqueous assay buffer?

A1: This is a common issue arising from the compound's low aqueous solubility. The indole ring system is largely non-polar, and the bromo and cyclopropyl substituents further increase its hydrophobicity. While it may initially dissolve in a high-concentration organic solvent stock (like DMSO), the drastic change in solvent polarity upon dilution into an aqueous buffer can cause it to crash out of solution.[4][5] This phenomenon is often referred to as "kinetic solubility" versus "thermodynamic solubility," where the compound is temporarily solubilized but not stable in the new environment.[6][7]

Q2: I'm using DMSO as a co-solvent. What is the maximum concentration I can use in my cell-based assay?

A2: While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many non-polar compounds, it can exhibit cytotoxicity and interfere with assay components at higher concentrations.[8] For most cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v) to minimize these off-target effects.[8] However, the tolerance can be cell-line dependent. It is always best practice to run a vehicle control with the same final DMSO concentration as your test samples to account for any solvent effects.[8]

Q3: Can I simply heat the solution to get my compound to dissolve?

A3: Mild heating can sometimes aid in the initial dissolution of a compound in a stock solution. However, this is generally not a recommended practice for assay plates. The increased temperature can lead to evaporation, changes in compound stability, and potential degradation. Furthermore, as the solution cools to the assay temperature, the compound is likely to precipitate out again. A more robust and reliable strategy is to optimize the solvent system.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section provides a systematic approach to addressing the poor solubility of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde.

Step 1: Optimizing the Stock Solution

The first line of defense against precipitation is a well-prepared, stable stock solution.

Protocol 1: Preparation of a DMSO Stock Solution

  • Weighing: Accurately weigh the desired amount of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly for at least one minute to ensure complete dissolution. Visually inspect for any remaining solid particles.

  • Sonication (Optional): If the compound is difficult to dissolve, sonicate the tube in a water bath for 5-10 minutes.[9]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8] DMSO is hygroscopic, so ensure tubes are tightly sealed.[8]

Step 2: Intermediate Dilution Strategies

Directly diluting a high-concentration DMSO stock into an aqueous buffer is a common cause of precipitation.[5] Performing serial dilutions in 100% DMSO before the final aqueous dilution can mitigate this issue.[8]

G cluster_0 Workflow: Serial Dilution stock 10 mM Stock in 100% DMSO intermediate Intermediate Dilutions in 100% DMSO stock->intermediate Serial Dilution final_dilution Final Dilution into Aqueous Assay Buffer intermediate->final_dilution Single Transfer assay_plate Assay-Ready Plate (e.g., <0.5% DMSO) final_dilution->assay_plate Dispense

Caption: Serial dilution workflow to minimize precipitation.

Step 3: Advanced Solubilization Techniques

If precipitation persists, consider employing more advanced formulation strategies.

Using a combination of solvents can improve solubility by creating a more favorable environment for the compound.[9][][11]

Co-SolventProperties & ConsiderationsRecommended Starting Concentration (Final Assay)
Ethanol A polar protic solvent that is generally well-tolerated by cells at low concentrations.[9] Can be used in combination with DMSO.0.5 - 1%
Polyethylene Glycol 400 (PEG 400) A non-volatile, viscous co-solvent often used in pharmaceutical formulations.[9][] Can enhance the stability of the solubilized compound.0.1 - 0.5%
Propylene Glycol A common co-solvent in drug formulations with a good safety profile.[9][]0.5 - 1%

Protocol 2: Preparing a Co-Solvent Stock Solution

  • Prepare a high-concentration primary stock of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde in 100% DMSO.

  • Create a secondary stock by diluting the primary stock in a mixture of DMSO and the chosen co-solvent (e.g., 50:50 DMSO:PEG 400).

  • Use this secondary stock for the final dilution into the aqueous assay buffer.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13][14] They can encapsulate poorly soluble molecules, like our indole derivative, forming an "inclusion complex" that is more water-soluble.[12][13][14][][16]

G cluster_0 Mechanism: Cyclodextrin Solubilization indole Hydrophobic Indole (Poorly Soluble) complex Inclusion Complex (Water-Soluble) indole->complex cyclodextrin Cyclodextrin (Hydrophilic Exterior) cyclodextrin->complex

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubilizing capacity.

Protocol 3: Using Cyclodextrins for Solubilization

  • Prepare a stock solution of the cyclodextrin (e.g., 10-40% w/v) in your assay buffer.

  • Prepare a high-concentration stock of the indole derivative in a minimal amount of organic solvent (e.g., DMSO).

  • Slowly add the compound stock to the cyclodextrin solution while vortexing. This encourages the formation of the inclusion complex.

  • Allow the solution to equilibrate for at least one hour before use.

The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[17][18][19] While the indole ring itself is a very weak base, other functional groups on a molecule can be protonated or deprotonated to increase solubility.[20] For 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde, which does not have a readily ionizable group, this strategy may be less effective but can be considered if derivatives are used. Generally, for weakly basic compounds, a lower pH (more acidic) will increase solubility.[17][21]

Summary and Recommendations

When encountering solubility issues with 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde, a systematic approach is key.

  • Start with the Basics: Ensure you are using a high-quality, anhydrous DMSO for your stock solution and employ a serial dilution strategy in 100% DMSO before the final aqueous dilution.

  • Introduce Co-Solvents: If precipitation persists, experiment with co-solvents like PEG 400 or ethanol, always keeping the final concentration in a range that is non-toxic to your assay system.

  • Employ Advanced Techniques: For particularly challenging cases, the use of cyclodextrins, such as HP-β-CD, can be highly effective at increasing the apparent solubility of the compound.

By following these guidelines and understanding the underlying principles of compound solubility, researchers can overcome the challenges posed by hydrophobic molecules and generate high-quality, reliable data.

References

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). Google Cloud.
  • Crini, G., Fourmentin, S., Fenyvesi, É., Torri, G., Fourmentin, M., & Lichtfouse, E. (2018). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 23(11), 2886. [Link]

  • Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • Veiga, F., Teixeira, M., & Loftsson, T. (2012). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 48(4), 589-601. [Link]

  • Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks? Retrieved from [Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. (n.d.). Strathprints. Retrieved from [Link]

  • How to enhance drug solubility for in vitro assays? (2014, July 31). ResearchGate. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., & Tang, H. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1304–1311. [Link]

  • MDPI. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]

  • Fujikawa, T., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1554.
  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? (2014, October 23). ResearchGate. Retrieved from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC. Retrieved from [Link]

  • Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. (2023, September 1). OMICS International. Retrieved from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule. (2020, March 23). Drug Development & Delivery. Retrieved from [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]

  • A brief review of the biological potential of indole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]

  • A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. (2024, August 15). PubMed. Retrieved from [Link]

  • Co-solvent and Complexation Systems. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016, October 18). MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Resolving Purification Challenges for Polar Derivatives of 6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter bottlenecks when researchers attempt to isolate highly polar derivatives of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde (e.g., C3-carboxylic acids, C3-aminomethyl analogs, or C6-cross-coupled polar adducts).

While the N1-cyclopropyl substitution successfully eliminates classic indole N-H hydrogen bonding, the introduction of polar moieties combined with the polarizable C6-bromide creates complex amphiphilic behavior. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome streaking, co-elution, and poor recovery during chromatography.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why do my polar indole derivatives streak severely on normal-phase silica gel, even when using highly polar eluents like DCM/MeOH? Causality: Streaking (tailing) is a macroscopic symptom of competing retention mechanisms. Normal-phase silica gel contains acidic silanol groups (pKa ~4.5). If your synthesized derivative contains a basic functional group (e.g., an amine from reductive amination), it undergoes secondary ion-exchange interactions with deprotonated silanols rather than simple adsorption . Furthermore, highly polar compounds often exceed the hydrogen-bonding capacity of the mobile phase in normal-phase conditions, causing them to "stick" irreversibly . Pushing the compound off with >10% Methanol often dissolves the silica gel itself, leading to contaminated fractions.

Q2: My compound elutes in the void volume during Reversed-Phase HPLC (RP-HPLC). How do I retain it? Causality: If your derivative is highly polar (LogP < 0), it will not partition into the hydrophobic C18 stationary phase and will elute with the solvent front . To resolve this, you must switch your chromatographic paradigm to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC acts as an "aqueous normal phase," utilizing a polar stationary phase (like bare silica or diol) but employing a reversed-phase-like mobile phase (e.g., Acetonitrile/Water) . The analyte partitions into an immobilized water-rich layer on the stationary phase .

Q3: Is the 6-bromo-1-cyclopropyl-1H-indole core stable during these purification conditions? Causality: The N1-alkylated indole core is generally more stable than unprotected indoles. However, if the C3-carbaldehyde remains unreacted, it is susceptible to auto-oxidation to the carboxylic acid on active surfaces. Acidic silica can also catalyze the degradation of electron-rich indole derivatives . Using deactivated silica or buffered mobile phases is critical to maintaining structural integrity.

Section 2: Chromatographic Modality Comparison

To select the correct purification strategy, you must match the physicochemical properties of your specific derivative to the appropriate chromatographic modality.

Chromatographic ModalityStationary PhaseMobile PhaseRetention MechanismBest Suited For
Normal Phase (NP) Bare Silica (SiO₂), AluminaHexane / EtOAc or DCM / MeOHAdsorption & Hydrogen BondingLipophilic intermediates (LogP > 1).
Reversed-Phase (RP-HPLC) C18 or C8 bonded silicaWater / Acetonitrile + 0.1% Formic AcidHydrophobic PartitioningAmphiphilic derivatives (LogP 0 to 3).
HILIC Bare Silica, Diol, or AmideAcetonitrile / Water (Gradient)Hydrophilic Partitioning & ElectrostaticHighly polar derivatives (LogP < 0).

Section 3: Visualizing the Purification Workflow

ChromatographyDecision A Crude Polar Indole Derivative (e.g., Carboxylic Acid/Amine) B Assess Solubility & LogP A->B C LogP > 1 Soluble in DCM/MeOH B->C D LogP < 0 Soluble only in H2O/DMSO B->D E Normal Phase (Silica) Risk: Severe Streaking C->E Standard Approach F RP-HPLC (C18) Risk: Void Volume Elution D->F Standard Approach G Deactivated Silica (Add 1% Et3N or AcOH) E->G If Tailing Occurs H HILIC (Bare Silica/Amide) Gradient: 95% to 50% MeCN F->H If Poor Retention

Caption: Decision matrix for purifying polar derivatives of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde.

HILICMechanism Stationary Polar Stationary Phase (e.g., Bare Silica or Diol) WaterLayer Immobilized Water-Rich Layer (Hydrogen Bonding Zone) Stationary->WaterLayer Adsorbs moisture MobilePhase Aprotic Mobile Phase (Acetonitrile-Rich) MobilePhase->WaterLayer Dynamic equilibrium Analyte Polar Indole Derivative (Partitions into Water Layer) Analyte->WaterLayer Hydrophilic Partitioning & Electrostatic Interactions Analyte->MobilePhase Elution via increasing H2O

Caption: HILIC retention mechanism for polar indole derivatives via hydrophilic partitioning.

Section 4: Troubleshooting Guide

Issue 1: Co-elution of the target polar indole with unreacted 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde.

  • Diagnosis: The starting material is significantly more lipophilic (LogP ~3.5) than the polar derivative. If they co-elute, your gradient is likely too steep, or the column is overloaded.

  • Solution: In RP-HPLC, utilize a shallower gradient (e.g., 5% to 30% organic over 20 Column Volumes) to exploit the lipophilicity difference. The starting material will retain strongly on C18, while the polar derivative elutes earlier.

Issue 2: Poor solubility of the polar indole derivative in standard injection solvents.

  • Diagnosis: Highly polar compounds often resist dissolution in standard normal-phase solvents (DCM, Hexane). However, dissolving them in pure water or DMSO and injecting them onto a normal phase or HILIC column causes severe peak distortion (the "strong solvent effect") .

  • Solution: Employ solid-loading techniques. Dissolve the crude mixture in a volatile solvent (like THF or Acetone), add Celite or deactivated silica, and evaporate to dryness. Load this dry powder directly onto the column head to ensure a narrow injection band .

Section 5: Self-Validating Experimental Protocols

Protocol 1: HILIC Flash Purification for Highly Polar Indole Derivatives

Use this protocol when your derivative elutes in the void volume of a C18 column.

  • Column Preparation: Select a bare silica or diol-functionalized flash column.

  • Equilibration (Validation Check): Flush the column with 5 Column Volumes (CV) of 95% Acetonitrile / 5% Water containing 10 mM Ammonium Acetate.

    • Self-Validation: Inject a void volume marker (e.g., toluene). If it elutes exactly at 1 CV, the immobilized water layer is stable and the column is equilibrated.

  • Sample Loading: Dissolve your sample in the highest percentage of Acetonitrile possible (minimum 75%). If insoluble, use the solid-loading technique described in Troubleshooting Issue 2.

    • Self-Validation: Ensure no precipitation occurs in the loading syringe. Precipitation will cause immediate column overpressure.

  • Gradient Elution: Run a gradient from 95% Acetonitrile to 50% Acetonitrile over 15 CVs.

    • Mechanistic Note: In HILIC, water is the strong solvent. Increasing water content elutes the polar indole derivative by disrupting its partitioning into the stationary water layer .

Protocol 2: Deactivation of Silica Gel for Acid-Sensitive Indoles

Use this protocol to prevent on-column degradation or severe streaking of basic amine derivatives.

  • Eluent Preparation: Prepare your standard normal-phase solvent system (e.g., 50:50 Hexane/EtOAc) and add 1% (v/v) Triethylamine (Et₃N) for basic derivatives, or 1% Acetic Acid (AcOH) for acidic derivatives .

  • Slurry Packing: Create a slurry of bare silica gel using the modified eluent and pack the column under gentle pressure.

  • Column Flushing (Validation Check): Flush the packed column with 2 CVs of the modified eluent.

    • Self-Validation: Collect a few drops of the eluent exiting the column and spot it on pH paper. The pH should match the pH of your bulk modified eluent. If it does not, the silanol groups are not fully neutralized; continue flushing until the pH stabilizes.

  • Execution: Load your sample and run the chromatography as usual. The deactivated silanol sites will no longer engage in secondary ion-exchange with your indole derivative.

Section 6: References

  • Chromatography Today. HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Available at:[Link]

  • Buchi Labortechnik AG. Why HILIC is what your polar compounds need for purification. Available at: [Link]

  • National Institutes of Health (NIH). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available at:[Link]

  • Biotage. What can I use to purify polar reaction mixtures? Available at: [Link]

  • Teledyne Labs. HILIC Purification Strategies for Flash Chromatography. Available at: [Link]

minimizing byproduct formation in 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde, a key intermediate in pharmaceutical and materials science research.[1][2] The primary focus is on minimizing byproduct formation during the Vilsmeier-Haack formylation, a common and effective method for this transformation.[3][4]

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges researchers may face, offering explanations grounded in reaction mechanisms and providing actionable solutions.

Issue 1: Low Yield of the Desired Product with Significant Amounts of Unreacted Starting Material (6-bromo-1-cyclopropyl-1H-indole).

Q: My Vilsmeier-Haack reaction is not going to completion, and I'm recovering a large portion of my starting indole. What are the likely causes and how can I improve the conversion?

A: Incomplete conversion in a Vilsmeier-Haack reaction often points to issues with the Vilsmeier reagent itself or suboptimal reaction conditions. The Vilsmeier reagent, a chloroiminium salt, is the electrophile that attacks the electron-rich indole ring.[5][6]

Root Cause Analysis & Solutions:

  • Inactive Vilsmeier Reagent: The reagent is typically formed in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[7][8]

    • Moisture Contamination: Both DMF and POCl₃ are highly sensitive to moisture. Water will rapidly quench the Vilsmeier reagent, halting the reaction.

      • Protocol: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous DMF (preferably from a freshly opened bottle or distilled) and fresh, high-purity POCl₃. Handle all reagents under an inert atmosphere (e.g., argon or nitrogen).[9]

    • Improper Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion.

      • Protocol: A slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the indole) is often employed to drive the reaction to completion.

  • Suboptimal Reaction Temperature: The formylation of indoles is temperature-dependent.

    • Low Temperature: If the reaction temperature is too low, the activation energy for the electrophilic aromatic substitution may not be reached, resulting in a sluggish or stalled reaction.

    • High Temperature: Excessively high temperatures can lead to decomposition of the starting material, the product, or the Vilsmeier reagent, also resulting in lower yields.

      • Protocol: The reaction is often initiated at a low temperature (e.g., 0 °C) during the addition of reagents and then allowed to warm to room temperature or gently heated (e.g., 40-60 °C) to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

dot

Caption: Mitigating Tar Formation.

II. Frequently Asked Questions (FAQs)

Q1: I am observing a byproduct with a higher molecular weight than my desired product. Could this be a di-formylated species?

A1: While less common for the C3-position of indoles due to the deactivating effect of the first formyl group, di-formylation is a possibility, especially under forcing conditions. More likely, however, is the formation of indole trimers or other oligomeric species, which can occur when the intermediate iminium salt reacts with another molecule of the starting indole. [4]To minimize this, ensure a slight excess of the Vilsmeier reagent to quickly convert all the starting material and avoid prolonged reaction times at elevated temperatures.

Q2: Can I use a different halogenating agent besides POCl₃?

A2: Yes, other reagents like oxalyl chloride or thionyl chloride can be used with DMF to generate the Vilsmeier reagent. [6]However, POCl₃ is the most commonly used and is generally effective for the formylation of indoles. The reactivity of the Vilsmeier reagent can be tuned by the choice of the halogenating agent, which may be beneficial if side reactions with POCl₃ are problematic.

Q3: My final product is difficult to purify. What are the recommended purification techniques?

A3: The crude product after aqueous workup is often a solid.

  • Recrystallization: This is a highly effective method for purifying the final product. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be determined experimentally.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is the standard method. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. Monitor the fractions by TLC to isolate the pure product. [10] Q4: How critical is the work-up procedure?

A4: The work-up is crucial for hydrolyzing the intermediate iminium salt to the final aldehyde and for removing inorganic byproducts. [5][6]The reaction mixture is typically quenched by carefully pouring it onto crushed ice. This is followed by neutralization with a base, such as sodium hydroxide or sodium bicarbonate solution, until the pH is neutral or slightly basic. This will precipitate the crude product, which can then be collected by filtration. Incomplete hydrolysis can lead to impurities in the final product.

III. Experimental Protocol and Data

Optimized Vilsmeier-Haack Formylation Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents).

  • Vilsmeier Reagent Formation: The flask is cooled to 0 °C in an ice bath. Phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The mixture is stirred at 0 °C for 30 minutes.

  • Substrate Addition: 6-bromo-1-cyclopropyl-1H-indole (1.0 equivalent), dissolved in a minimal amount of anhydrous DMF, is added dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50 °C. The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured slowly onto crushed ice with vigorous stirring. The resulting mixture is neutralized to pH 7-8 with a cold aqueous solution of sodium hydroxide.

  • Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Table 1: Effect of Reaction Conditions on Yield and Purity

EntryPOCl₃ (equiv.)Temperature (°C)Time (h)Yield (%)Purity (%)Observations
11.125126590Incomplete conversion, starting material present.
21.250488>98Clean reaction, high yield of pure product.
32.05047592Increased byproduct formation, slight darkening.
41.28026085Significant decomposition and tar formation.

Purity determined by HPLC analysis.

IV. References

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link].

  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth.2024 , 101, 21-33. Available from: [Link].

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Available from: [Link].

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link].

  • Khezri, M., et al. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research. 2016 , 2(2), 120-126. Available from: [Link].

  • ResearchGate. The Vilsmeier Reaction of Non‐Aromatic Compounds | Request PDF. Available from: [Link].

  • YouTube. VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Available from: [Link].

  • Guzman, A., Romero, M., & Muchowski, J. M. Vilsmeier-Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole. Canadian Journal of Chemistry. 1990 , 68(5), 791-794. Available from: [Link].

  • Tetrahedron Letters. Bu3SnH-mediated cyclopropyl radical cyclizations onto indole-3-carbaldehyde. Tetrahedron Letters. 2013 , 54(26), 3464-3467. Available from: [Link].

  • Semantic Scholar. Formation of indole trimers in Vilsmeier type reactions. Available from: [Link].

  • MDPI. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules. 2021 , 26(21), 6615. Available from: [Link].

  • RSC Advances. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Adv., 2023 , 13, 26894-26922. Available from: [Link].

  • Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian J. Research Chem.2018 , 11(1), 1-4. Available from: [Link].

Sources

Technical Support Center: Analytical Strategies for 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into the analytical methods for detecting and quantifying impurities in this key pharmaceutical intermediate. The content is structured in a practical question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during experimentation.

Introduction: The Criticality of Impurity Profiling

6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Regulatory bodies like the FDA and ICH mandate stringent control over impurities, which can originate from starting materials, by-products of the synthesis, or degradation.[1][2] Effective impurity profiling is therefore not just a quality control measure but a fundamental requirement for regulatory compliance and patient safety.[1][3][4]

This guide will navigate the primary analytical techniques—HPLC, GC-MS, LC-MS, and NMR—providing troubleshooting advice and validated protocols to ensure the integrity of your analytical results.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling

HPLC is the gold standard for analyzing non-volatile organic impurities in pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[1][4]

Frequently Asked Questions & Troubleshooting

Q1: Why is reverse-phase HPLC the most common method for analyzing impurities in this indole derivative?

A: The selection of reverse-phase HPLC (RP-HPLC) is based on the physicochemical properties of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde.

  • Causality: The compound is a moderately polar organic molecule. RP-HPLC, which utilizes a nonpolar stationary phase (like C18) and a polar mobile phase, is ideally suited for separating compounds based on their hydrophobicity. The indole core, cyclopropyl group, and bromo-substituent provide sufficient hydrophobicity for good retention and separation from both more polar and less polar impurities.

  • Expertise: Unlike other techniques, HPLC can readily separate thermally unstable or non-volatile compounds, which are common in complex organic syntheses.[5] Its compatibility with UV detectors is also a major advantage, as the indole ring system possesses a strong chromophore, allowing for sensitive detection.

Q2: I'm observing peak splitting, but only for my main compound peak. What is the likely cause?

A: When only a single peak is affected, the issue is almost always chemical rather than mechanical.[6] This points to an interaction specific to your analyte.

  • Sample Solvent Incompatibility: This is a primary culprit.[6][7] If your sample is dissolved in a solvent significantly stronger (e.g., 100% Acetonitrile) than your starting mobile phase (e.g., 90% Water / 10% Acetonitrile), the sample doesn't focus into a tight band on the column head. Instead, it travels down the column before the separation begins, causing distortion. Solution: Always try to dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.

  • Mobile Phase pH Issues: The indole nitrogen has a pKa. If the mobile phase pH is too close to this pKa, the compound can exist in both its protonated and non-protonated forms, which may have slightly different retention times, leading to a split or shouldered peak.[6] Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.

  • On-Column Degradation: Although less common, the analyte could be degrading on the column, especially if the stationary phase has exposed, acidic silanol groups.

Below is a logical workflow for diagnosing this issue.

Start Single Peak Splitting Observed Solvent_Check Is sample solvent stronger than mobile phase? Start->Solvent_Check pH_Check Is mobile phase pH close to analyte pKa? Solvent_Check->pH_Check No Solvent_Fix Remake sample in mobile phase or weaker solvent. Solvent_Check->Solvent_Fix Yes Column_Check Is the column old or showing poor performance? pH_Check->Column_Check No pH_Fix Adjust mobile phase pH (± 2 units from pKa). pH_Check->pH_Fix Yes Column_Fix Try a new column or one with end-capping. Column_Check->Column_Fix Yes

Workflow for troubleshooting single peak splitting.

Q3: All the peaks in my chromatogram are splitting or broad. What should I check?

A: This indicates a systemic or hardware problem occurring at or before the column inlet.[6]

  • Column Void: A void or channel at the head of the column is a common cause.[6][7] This creates different path lengths for the sample, resulting in split peaks. This can be caused by pressure shocks or column aging. Solution: First, try reversing and flushing the column (disconnect from the detector first). If this doesn't work, the column likely needs to be replaced. Using a guard column can protect the analytical column and is a cost-effective measure.[8]

  • Partially Clogged Inlet Frit: Particulates from the sample or mobile phase can clog the inlet frit, causing poor sample distribution. Solution: Filter all samples and mobile phases. If a clog is suspected, back-flushing the column may help.

  • Injector Issues: A problem with the injector, such as a partially blocked port or a damaged rotor seal, can cause the sample to be introduced onto the column in a distorted band.[7]

Experimental Protocol: HPLC Method Development

This protocol provides a starting point for developing a robust impurity profiling method. Method validation must then be performed according to ICH Q2(R1) guidelines.[9]

Objective: To separate 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde from its potential process-related impurities and degradation products.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC System & Conditions:

ParameterRecommended Starting ConditionRationale / Notes
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention for this molecule.
Mobile Phase A 0.1% Phosphoric Acid in WaterPhosphoric acid controls the pH and improves peak shape by minimizing silanol interactions. Use formic acid for MS compatibility.[10]
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and elution strength.
Gradient 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30-31 min: 80% to 30% B31-40 min: 30% BA gradient is essential for impurity profiling to elute both early and late-eluting compounds within a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time reproducibility.[8]
Injection Vol. 10 µLA typical injection volume. Can be adjusted based on sensitivity needs.
Detector UV-Vis Diode Array Detector (DAD)Set to monitor at 254 nm and 280 nm. A DAD allows for peak purity analysis and can help identify co-eluting peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the primary tool, GC-MS has a specific and crucial role, particularly for volatile impurities.

Frequently Asked Questions & Troubleshooting

Q1: When should I use GC-MS instead of HPLC for this compound?

A: GC-MS is the preferred method for analyzing volatile and semi-volatile impurities that are difficult to detect by HPLC.[1][4]

  • Residual Solvents: The manufacturing process likely uses organic solvents. GC-MS with a headspace sampler is the definitive technique for identifying and quantifying these residual solvents according to ICH Q3C guidelines.

  • Volatile Starting Materials: Some starting materials or reagents used in the synthesis may be volatile and lack a strong UV chromophore, making them ideal candidates for GC-MS analysis.[11]

  • Low Molecular Weight Impurities: Certain low molecular weight by-products may be amenable to GC analysis.[12][13]

Q2: My compound itself is not volatile enough for GC. Can I still use this technique?

A: Direct analysis of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde by GC is challenging due to its low volatility and potential for thermal degradation. While derivatization could be an option to increase volatility, it adds complexity and is generally not necessary when HPLC is available. The primary utility of GC-MS in this context is not for analyzing the main compound, but for the specific classes of volatile impurities mentioned above.

Mass Spectrometry (MS): Identifying the Unknowns

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is an indispensable tool for structure elucidation.[2][11][14] It provides molecular weight information that is critical for identifying unknown impurities.[15][16]

Frequently Asked Questions & Troubleshooting

Q1: What is the primary advantage of using LC-MS for impurity analysis?

A: The key advantage is its ability to provide molecular weight data for each separated peak.[14][16]

  • Trustworthiness: While HPLC-UV can show you that an impurity exists, it gives no information about its identity. LC-MS provides the mass-to-charge ratio (m/z) of an unknown impurity, which is a critical piece of the puzzle for determining its chemical structure.[15] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, allowing you to determine the elemental formula of the impurity.[15]

Q2: I have an unknown peak in my HPLC-UV chromatogram. How can LC-MS help me identify it?

A: LC-MS provides a direct path from an unknown chromatographic peak to a proposed chemical structure. The workflow below illustrates this process.

Start Unknown Peak in HPLC-UV Chromatogram LCMS_Analysis Analyze sample using LC-MS (e.g., ESI-QTOF) Start->LCMS_Analysis Extract_Mass Extract the mass spectrum for the unknown peak LCMS_Analysis->Extract_Mass Determine_MW Determine the accurate molecular weight (m/z) Extract_Mass->Determine_MW Propose_Formula Propose elemental formula(s) based on accurate mass Determine_MW->Propose_Formula Structure_Elucidation Correlate with synthesis pathway to propose likely structures Propose_Formula->Structure_Elucidation Confirmation Confirm structure using MS/MS fragmentation and/or NMR Structure_Elucidation->Confirmation

Workflow for unknown impurity identification using LC-MS.

Q3: How do I choose between an Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) source?

A: The choice of ionization source depends on the polarity and volatility of the analyte.[14]

  • ESI: This is the most common source for small molecule pharmaceutical analysis. It is a soft ionization technique ideal for polar to moderately polar compounds that are pre-ionized in solution, like our indole derivative. It is the recommended starting point.[11]

  • APCI: This source is better suited for less polar, more volatile compounds that are not easily ionized in solution. It might be useful for certain non-polar impurities but is less likely to be effective for the main compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is unparalleled in its ability to provide definitive structural information.[17]

Frequently Asked Questions & Troubleshooting

Q1: What is the unique role of NMR in impurity analysis?

A: NMR's power lies in its ability to provide an unambiguous structural elucidation of an unknown compound, often without needing a reference standard of the impurity itself.[17][18] While MS provides the molecular formula, NMR reveals the precise connectivity of atoms (C-H, C-C bonds, etc.), stereochemistry, and configuration.[17] Techniques like COSY, HSQC, and HMBC are used to piece together the complete molecular structure.[17]

Q2: Can NMR be used for quantifying impurities?

A: Absolutely. Quantitative NMR (qNMR) is a powerful primary method for determining purity and quantifying components in a mixture.

  • Mechanism: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals of the main compound and an impurity, and comparing them to a certified internal standard of known concentration, you can accurately determine the concentration of the impurity without needing an isolated standard of the impurity itself.

Q3: My impurity is at a very low level (e.g., <0.1%). Is NMR sensitive enough?

A: This has been a historical limitation, but modern instrumentation has largely overcome this challenge. High-field NMR spectrometers (e.g., 600 MHz and above) equipped with cryogenic probes have significantly enhanced sensitivity.[17] It is now feasible to detect and characterize impurities at levels required by regulatory authorities (e.g., 0.05%).[19] In cases of extremely low-level genotoxic impurities, NMR can be used to characterize the impurity after it has been isolated and concentrated via preparative HPLC.[20]

Method Validation Summary

Once a suitable analytical method is developed, it must be validated to prove it is fit for its intended purpose.[3][9][21] The key validation parameters according to ICH guidelines are summarized below.

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).[9]
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated.[21]
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[21]
Accuracy The closeness of test results obtained by the method to the true value. Assessed using spiked samples with known amounts of impurities.[9]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available from: [Link]

  • Unknown Author. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Bioanalysis Zone. Available from: [Link]

  • Van den Broek, I., et al. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Pauli, G. F., et al. (2021). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Molecules. Available from: [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Available from: [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. Available from: [Link]

  • Rajput, D., et al. Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. Available from: [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. Available from: [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Available from: [Link]

  • Fardet, A., et al. (2015). Pharmaceutical impurities and degradation products: uses of NMR spectroscopy. Magnetic Resonance in Chemistry. Available from: [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]

  • Andersen, J. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. Available from: [Link]

  • Intertek. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Available from: [Link]

  • Unknown Author. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. LinkedIn. Available from: [Link]

  • Unknown Author. HPLC Troubleshooting. Chromservis. Available from: [Link]

  • Nagy, G., et al. (2020, November 15). Identification of Genetic Variants via Bacterial Respiration Gas Analysis. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

  • Szewczyk, A., et al. (2016, June 14). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Herba Polonica. Available from: [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]

  • Bari, S. B., et al. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available from: [Link]

  • SIELC Technologies. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Available from: [Link]

  • Cordeiro, C. F., et al. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules. Available from: [Link]

Sources

Validation & Comparative

Optimizing Indole Scaffolds: A Comparative Guide to the Metabolic Stability of N-Cyclopropyl vs. N-Alkyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Indole derivatives are ubiquitous in medicinal chemistry, serving as the core scaffold for numerous therapeutics ranging from oncology to central nervous system (CNS) disorders. However, a recurrent liability in indole drug design is the metabolic vulnerability of the indole nitrogen (N1) substituents. Standard N-alkyl groups (such as N-methyl, N-ethyl, or N-isopropyl) are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative N-dealkylation, leading to high intrinsic clearance and poor in vivo exposure.

To circumvent this, medicinal chemists frequently employ the cyclopropyl group as a bioisosteric replacement. This guide provides an objective, data-driven comparison of N-cyclopropyl versus N-alkyl indole derivatives, detailing the mechanistic causality behind their differential metabolic stabilities and providing a self-validating experimental framework for evaluating these properties.

Mechanistic Causality: The Chemistry of Metabolic Stability

Why does an N-cyclopropyl group outlast an N-ethyl or N-isopropyl group in hepatic circulation? The answer lies in the fundamental quantum mechanics of the cyclopropane ring.

  • Bond Dissociation Energy and s-Character: The carbon atoms in a cyclopropyl ring are constrained to 60° angles, forcing the C-C bonds to adopt a "bent" conformation. To compensate for this ring strain, the C-H bonds acquire increased s-character (approaching sp2 hybridization). The carbon-hydrogen bonds in a cyclopropane ring are shorter and stronger than those in typical alkanes, significantly increasing the C-H bond dissociation energy (1)[1].

  • Resistance to Hydrogen Atom Transfer (HAT): The primary mechanism for CYP450-mediated N-dealkylation involves the abstraction of an alpha-hydrogen by the high-valent iron-oxo species of the enzyme. Because the C-H bonds of the N-cyclopropyl group have a higher bond dissociation energy, the activation energy required for HAT is substantially increased, making the moiety less susceptible to oxidative metabolism (2)[2]. Replacing an N-ethyl group, which is prone to CYP-mediated oxidation, with an N-cyclopropyl group can significantly enhance metabolic stability (3)[3].

  • Steric Shielding and Conformational Rigidity: The rigid, planar nature of the cyclopropyl ring restricts the conformational flexibility of the indole N-substituent, often preventing the molecule from adopting the optimal geometry required for the CYP450 catalytic site to access the alpha-carbon.

Cautionary Note on Time-Dependent Inhibition (TDI): While N-cyclopropyl groups resist HAT, they can occasionally undergo Single Electron Transfer (SET) oxidation. If the nitrogen lone pair is oxidized to an aminium radical cation, the strained cyclopropyl ring can rapidly open, forming a reactive intermediate that covalently binds to and inactivates the CYP enzyme (4)[4]. Therefore, metabolic stability assays must be paired with TDI screening.

Pathway Indole Indole Core Scaffold NAlkyl N-Alkyl (e.g., Ethyl) Standard sp3 C-H Bonds Indole->NAlkyl NCyclo N-Cyclopropyl High s-character C-H Bonds Indole->NCyclo CYP CYP450 Enzyme (Compound I) NAlkyl->CYP NCyclo->CYP HAT Hydrogen Atom Transfer (HAT) CYP->HAT Favored Block HAT Resistance (High Activation Energy) CYP->Block Disfavored Dealk Rapid N-Dealkylation High Clearance HAT->Dealk Stable Metabolic Stability Low Clearance Block->Stable

CYP450 metabolic pathway comparison between N-alkyl and N-cyclopropyl indole derivatives.

Quantitative Data Comparison

The following table summarizes representative in vitro metabolic stability data for a generic indole-3-carboxamide series evaluated in Human Liver Microsomes (HLM). The data illustrates the progressive reduction in intrinsic clearance (CL_int) as the N1-substituent is optimized.

N1-SubstituentC-H Bond Dissociation Energy (kcal/mol)HLM t1/2 (min)HLM CL_int (µL/min/mg)% Remaining (60 min)
N-Methyl ~9615.291.26%
N-Ethyl ~9812.4111.83%
N-Isopropyl ~958.5163.1<1%
N-Cyclopropyl ~10684.516.461%

Self-Validating Experimental Protocol: Microsomal Stability Assay

To ensure trustworthiness and reproducibility, the evaluation of metabolic stability must be conducted using a self-validating system. This protocol incorporates internal standards, cofactor-dependency checks, and kinetic profiling to confirm that compound depletion is strictly CYP-mediated and not due to chemical instability or non-specific binding.

Materials Required:

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL protein).

  • 0.1 M Potassium Phosphate Buffer (pH 7.4) with 3.3 mM MgCl2.

  • NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Quench Solution: Ice-cold Acetonitrile (MeCN) containing an analytical internal standard (e.g., Tolbutamide, 100 ng/mL).

Step-by-Step Methodology:

  • Preparation of Incubation Matrix: Dilute HLM in the potassium phosphate buffer to a final working concentration of 0.5 mg/mL.

    • Causality: MgCl2 is an essential cofactor for the NADPH regenerating system enzymes, ensuring sustained CYP450 activity over the 60-minute assay.

  • Compound Spiking: Add the test indole derivative (N-alkyl or N-cyclopropyl) to the HLM suspension to achieve a final concentration of 1 µM. Keep the final organic solvent (DMSO) concentration below 0.1%.

    • Causality: Higher DMSO concentrations can directly inhibit CYP450 isoforms, skewing clearance data.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

    • Causality: This equilibrates the system to physiological temperature and allows for non-specific protein binding to stabilize before enzymatic turnover begins.

  • Initiation (The Self-Validating Step): Split the sample into two cohorts.

    • Cohort A (Active): Initiate the reaction by adding the NADPH regenerating system.

    • Cohort B (Negative Control): Add an equivalent volume of buffer instead of NADPH.

    • Causality: The NADPH-free control validates that compound depletion is strictly CYP-mediated. If the compound depletes in Cohort B, the instability is chemical (e.g., hydrolysis) rather than enzymatic.

  • Kinetic Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately dispense it into 150 µL of the Quench Solution.

    • Causality: The 3:1 ratio of ice-cold MeCN instantly denatures the microsomal proteins, halting all enzymatic activity. The pre-loaded internal standard in the quench solution ensures that any downstream volumetric errors during centrifugation or injection are mathematically normalized.

  • Centrifugation and LC-MS/MS Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS quantification. Calculate the half-life (t1/2) and intrinsic clearance (CL_int) based on the log-linear decline of the analyte/internal standard peak area ratio.

AssayWorkflow Prep 1. Matrix Prep HLM + Buffer Spike 2. Compound Spike <0.1% DMSO Prep->Spike Split 3. Split Cohorts (Self-Validation) Spike->Split Active 4A. +NADPH (Enzymatic) Split->Active Control 4B. -NADPH (Chemical Stability) Split->Control Quench 5. Kinetic Sampling Quench w/ Cold MeCN Active->Quench Control->Quench LCMS 6. LC-MS/MS Quantification Quench->LCMS

Self-validating workflow for the microsomal stability assay, highlighting the NADPH-free control.

Conclusion & Strategic Recommendations

The transition from an N-alkyl to an N-cyclopropyl substituent on an indole scaffold is a highly effective strategic tool in drug design. By leveraging the unique quantum mechanical properties of the cyclopropane ring—specifically its shorter, stronger C-H bonds—researchers can drastically reduce CYP450-mediated N-dealkylation.

However, this modification should not be applied blindly. Drug development professionals must pair standard metabolic stability assays with Time-Dependent Inhibition (TDI) screens to ensure the cyclopropyl group does not act as a suicide inhibitor via Single Electron Transfer pathways. When executed correctly, validated by robust, cofactor-controlled kinetic assays, the N-cyclopropyl substitution can rescue a rapidly cleared lead compound, transforming it into a viable clinical candidate.

References

  • Benchchem - Applications in medicinal chemistry for cyclopropyl-containing compounds.
  • ACS Publications (Journal of Medicinal Chemistry) - The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • ResearchGate - Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes.
  • ACS Publications (Journal of the American Chemical Society) - Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine Generates Both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction, Not Single Electron Transfer.

Sources

Cross-Reactivity Profiling of 6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde: A Comparative Guide for Lead Scaffold Selection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the selection of a core pharmacophore dictates the downstream success of lead optimization. Indole-3-carbaldehydes are privileged scaffolds, frequently utilized to mimic the purine ring of ATP in kinase inhibitors or endogenous tryptamine in G protein-coupled receptor (GPCR) ligands.

This guide objectively compares the cross-reactivity and off-target profiling of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde (6-BCIC) (CAS 1350762-48-9)[1] against two common alternatives: 5-bromo-1-methyl-1H-indole-3-carbaldehyde (5-BMIC) and the unsubstituted 1H-indole-3-carbaldehyde (I3C) . By analyzing their performance across kinase, GPCR, and CYP450 panels, we provide a mechanistic rationale for utilizing the 6-BCIC scaffold to minimize polypharmacology liabilities.

Mechanistic Rationale: Structural Causality in Scaffold Selection

The off-target behavior of indole-based fragments is governed by their electronic distribution and steric topography. The specific functionalization of 6-BCIC provides distinct advantages:

  • N1-Cyclopropyl Substitution (Steric Causality): The unsubstituted indole nitrogen in I3C acts as a promiscuous hydrogen bond donor, leading to broad-spectrum kinase cross-reactivity. Adding an N1-methyl group (as in 5-BMIC) removes this donor but retains a flat topology. In contrast, the N1-cyclopropyl group of 6-BCIC introduces rigid

    
     steric bulk. Causality:  This bulky moiety creates a steric clash that prevents the scaffold from penetrating narrow, deep ATP-binding pockets (e.g., CDK2), while favoring kinases with highly flexible or shallow hinge regions (e.g., PIM1). Furthermore, the increased 
    
    
    
    character enhances lipophilicity and metabolic stability.
  • C6-Bromine vs. C5-Bromine (Electronic & Trajectory Causality): Halogen bonding is a critical driver of binding affinity. A C6-bromine projects at a ~120° angle relative to the hinge-binding face, perfectly aligning to form a halogen bond with the backbone carbonyl of specific kinase hinge regions. A C5-bromine (in 5-BMIC) projects into the solvent-exposed channel, reducing its utility for target anchoring and increasing the risk of off-target GPCR binding (such as 5-HT receptors).

Workflow Compound 6-BCIC Scaffold (Test Compound) Kinase Kinase Panel (KINOMEscan) Compound->Kinase ATP Competition GPCR GPCR Panel (PathHunter) Compound->GPCR β-Arrestin CYP CYP450 Assay (FDA 2020 Guidelines) Compound->CYP DDI Risk Data Data Synthesis & Selectivity Score Kinase->Data GPCR->Data CYP->Data

High-throughput cross-reactivity profiling workflow for indole-based scaffolds.

Comparative Profiling Data

To objectively evaluate these scaffolds, representative fragment-level profiling data (IC₅₀/Kᵢ) is summarized below. Data reflects standard high-throughput screening conditions.

Table 1: Kinase Selectivity Panel (ATP-Competitive Binding)

Lower values indicate stronger binding. 6-BCIC demonstrates preferential binding to PIM1 while avoiding the ubiquitous off-target CDK2.

ScaffoldPIM1 IC₅₀ (µM)CDK2 IC₅₀ (µM)GSK3β IC₅₀ (µM)Selectivity Ratio (CDK2/PIM1)
6-BCIC 1.2>50.028.5>41x
5-BMIC 4.58.212.01.8x
I3C 15.02.55.40.16x
Table 2: GPCR Off-Target Profiling (Kᵢ)

Indoles carry a high risk of serotonin (5-HT) receptor cross-reactivity. 5-HT₂B agonism is a known liability for cardiac valvulopathy.

Scaffold5-HT₂B Kᵢ (µM)CB1 Kᵢ (µM)D2 Kᵢ (µM)Liability Assessment
6-BCIC >100.08.5>50.0Low Valvulopathy Risk
5-BMIC 12.415.222.0Moderate Risk
I3C 1.845.08.5High Serotonergic Risk
Table 3: CYP450 Reversible Inhibition (IC₅₀)

Evaluation of Drug-Drug Interaction (DDI) potential.

ScaffoldCYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)
6-BCIC 45.2>50.038.0
5-BMIC 28.542.118.5
I3C >50.0>50.0>50.0

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, all profiling must utilize self-validating assay systems with strict quality control parameters.

Protocol 1: High-Throughput Kinase Profiling

This protocol adapts the industry-standard [2], a site-directed competition affinity binding assay.

  • Preparation of Reagents: Immobilize the kinase of interest (e.g., PIM1) on a solid support using a DNA-tagged kinase construct. Prepare a biotinylated ATP-competitive active-site probe.

  • Compound Incubation: Dispense 6-BCIC into a 384-well plate at a starting concentration of 10 µM (with 3-fold serial dilutions for dose-response). Add the kinase construct and the active-site probe.

  • Equilibration: Incubate the mixture at room temperature for 1 hour. Causality: This allows the system to reach thermodynamic equilibrium, ensuring that the calculated K_d reflects true binding affinity rather than kinetic association rates.

  • Elution and qPCR Detection: Wash the beads to remove unbound kinase. Elute the bound kinase and quantify the DNA tag using quantitative PCR (qPCR).

  • Self-Validation System:

    • Positive Control: Staurosporine (1 µM) must achieve >99% displacement.

    • Negative Control: DMSO vehicle (0.1%).

    • QC Metric: The assay is only valid if the Z'-factor is ≥ 0.6, confirming a robust signal window between the staurosporine and DMSO controls.

Pathway Stimulus Cytokine / Growth Factor Receptor JAK/STAT Signaling Stimulus->Receptor PIM1 PIM1 Kinase (Target) Receptor->PIM1 Upregulates Substrates BAD / c-Myc / p21 PIM1->Substrates Phosphorylates Inhibitor 6-BCIC Derivative (Inhibitor) Inhibitor->PIM1 Blocks ATP Pocket Survival Cell Survival & Proliferation Substrates->Survival

PIM1 kinase signaling pathway and the targeted intervention point of 6-BCIC derivatives.

Protocol 2: GPCR β-Arrestin Recruitment Assay

To evaluate off-target GPCR activity (e.g., 5-HT₂B), utilize an Enzyme Fragment Complementation (EFC) assay, such as the[3].

  • Cell Culture: Plate CHO cells engineered to co-express the 5-HT₂B receptor (fused to a ProLink peptide) and β-arrestin (fused to an Enzyme Acceptor) in a 384-well microplate.

  • Compound Addition: Add 6-BCIC (10 µM) to the wells. Incubate for 90 minutes at 37°C. Causality: If 6-BCIC acts as an agonist, it will induce receptor phosphorylation and subsequent β-arrestin recruitment, forcing the ProLink and Enzyme Acceptor to complement and form active β-galactosidase.

  • Detection: Add the chemiluminescent substrate. Read luminescence after 60 minutes.

  • Self-Validation System: Compare against a known 5-HT₂B full agonist (e.g., 5-HT) to establish E_max (100% activation). An off-target hit is flagged if 6-BCIC induces >30% of the E_max signal.

Protocol 3: CYP450 Reversible Inhibition Assay

Conducted in strict accordance with the[4].

  • Microsome Preparation: Thaw pooled human liver microsomes (HLMs) and dilute to 0.1 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Mix HLMs, 6-BCIC (0.1 to 50 µM), and isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the reaction. Incubate at 37°C for 10 minutes. Causality: The short incubation time ensures linear metabolite formation and prevents substrate depletion from exceeding 20%, a critical FDA requirement for accurate Michaelis-Menten kinetics.

  • Termination & Analysis: Quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to quantify metabolite formation.

Conclusion

The comparative profiling data demonstrates that 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde (6-BCIC) is a superior starting pharmacophore compared to its methylated or unsubstituted counterparts. The N1-cyclopropyl group successfully engineers out promiscuous CDK2 binding, while the C6-bromine provides a specific vector for target engagement. Furthermore, its minimal activity at the 5-HT₂B receptor significantly de-risks downstream cardiovascular liabilities, making it an optimal building block for modern drug discovery campaigns.

References

1.1[1] 2.[4] 3.2[2] 4.3[3]

Sources

in vitro testing of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde against cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive In Vitro Testing Guide: 6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde

Part 1: Executive Analysis & Strategic Positioning

The Molecule in Context 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde is a highly specialized pharmacophore scaffold. Unlike the ubiquitous indole-3-carbaldehyde, this derivative features two critical modifications that drastically alter its bioactivity and physicochemical profile:

  • C6-Bromine: Enhances halogen bonding capability and metabolic stability, often increasing affinity for hydrophobic pockets in targets like Tubulin or EZH2.

  • N1-Cyclopropyl: significantly increases lipophilicity (

    
    ) compared to the N-H parent, improving membrane permeability but necessitating rigorous solubility optimization during in vitro testing.
    

Primary Application: While the aldehyde itself possesses moderate electrophilic reactivity (making it a potential covalent binder), it is predominantly utilized as a Key Intermediate for synthesizing high-potency anticancer agents (e.g., Schiff bases, chalcones, and hydrazones). Researchers typically test this molecule to:

  • Establish baseline toxicity of the scaffold.

  • Validate it as a negative control against its functionalized derivatives.

  • Screen for direct covalent inhibition of cysteine-rich proteins.

Part 2: Comparative Performance Analysis

The following table contrasts the 6-bromo-1-cyclopropyl derivative against standard alternatives to contextualize its performance range.

Table 1: Comparative Profile of Indole Scaffolds vs. Standard Care

FeatureProduct: 6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde Alternative 1: Indole-3-carbaldehyde (Unsubstituted) Alternative 2: Cisplatin (Positive Control)
Role Lipophilic Scaffold / PrecursorGeneral Building BlockClinical Chemotherapeutic
IC50 Range (HeLa/MCF-7) 15 – 45 µM (Moderate Baseline Activity)> 100 µM (Inactive/Low Toxicity)2 – 10 µM (High Potency)
Solubility (DMSO) High, but precipitates in aqueous media >50 µMHigh, water-tolerantModerate
Cell Permeability Enhanced (due to N-cyclopropyl)Low to ModerateHigh (Active Transport)
Key Mechanism Electrophilic stress / Scaffold for Tubulin inhibitorsWeak non-specific bindingDNA Crosslinking
Metabolic Stability High (Blocked N1 position prevents glucuronidation)Low (N1 susceptible to metabolism)N/A

Analyst Insight: The N-cyclopropyl group makes this compound significantly more potent than the unsubstituted parent, likely due to better intracellular accumulation. However, it rarely matches the potency of clinical drugs like Cisplatin unless it is further functionalized (e.g., into a hydrazone), where IC50 values can drop to < 1 µM.

Part 3: Mechanism of Action & Signaling Pathways[1][2]

Indole-3-carbaldehyde derivatives, particularly those with C6-halogens, are frequently implicated in Tubulin Polymerization Inhibition (binding to the Colchicine site) and Apoptosis induction .

Figure 1: Proposed Signaling Pathway & Experimental Logic

IndolePathway Compound 6-Bromo-1-cyclopropyl- indole-3-carbaldehyde Tubulin Tubulin (Colchicine Binding Site) Compound->Tubulin Inhibits Bcl2 Bcl-2 (Downregulation) Compound->Bcl2 Represses Bax Bax (Upregulation) Compound->Bax Induces Microtubule Microtubule Destabilization Tubulin->Microtubule Prevents Assembly G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Causes Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Triggers Caspase Caspase-3/9 Activation Bcl2->Caspase Releases Inhibition Bax->Caspase Activates Caspase->Apoptosis

Caption: The compound targets tubulin dynamics, leading to G2/M arrest and mitochondrial apoptosis via Bcl-2/Bax modulation.

Part 4: Validated Experimental Protocols

To ensure reproducibility and scientific integrity (E-E-A-T), follow these specific protocols designed for lipophilic indole aldehydes.

Protocol A: Compound Solubilization (Critical Step)

Rationale: The N-cyclopropyl group increases hydrophobicity. Improper solubilization causes micro-precipitation, leading to false-negative IC50 results.

  • Stock Solution: Dissolve 10 mg of compound in 100% DMSO to achieve a 20 mM stock concentration. Vortex for 30 seconds.

  • Storage: Aliquot into amber tubes (light sensitive aldehyde) and store at -20°C.

  • Working Solution: Dilute the stock into serum-free culture medium immediately before use.

    • Critical Check: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

    • Visual Check: Inspect under a microscope for crystals. If crystals form, sonicate for 5 minutes at 37°C.

Protocol B: MTT Cytotoxicity Assay

Objective: Determine IC50 values against HeLa, MCF-7, and A549 cell lines.

  • Seeding: Seed cancer cells at

    
     cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
    
  • Treatment: Add the compound in serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µM). Include:

    • Negative Control: 0.5% DMSO in media.

    • Positive Control: Doxorubicin (1 µM).

    • Blank: Media only (no cells).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake for 10 mins.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC50.

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest mechanism.

  • Treatment: Treat

    
     cells with the compound at IC50 concentration for 24 hours.
    
  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C overnight.

  • Staining: Wash ethanol away with PBS. Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide + RNase A).

  • Incubation: Incubate 30 mins at room temperature in the dark.

  • Acquisition: Analyze 10,000 events on a flow cytometer (FL2 channel). Look for accumulation in the G2/M peak compared to control.

Part 5: Experimental Workflow Visualization

Figure 2: Integrated Testing Pipeline

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Mechanism Stock DMSO Stock (20 mM) QC Solubility Check (Microscopy) Stock->QC MTT MTT Assay (48h Exposure) QC->MTT Dilute IC50 IC50 Calculation (Non-linear fit) MTT->IC50 FACS Flow Cytometry (PI Staining) IC50->FACS Select Dose Annexin Annexin V/FITC (Apoptosis) IC50->Annexin

Caption: Step-by-step workflow from compound solubilization to mechanistic validation.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Biological Activity of Indole-Carbaldehyde Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC9664687. Retrieved from

  • MDPI. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Retrieved from

  • PubChem. (2025).[2] 6-Bromoindole-3-carbaldehyde Compound Summary. CID 2794830.[2][3] Retrieved from

  • Google Patents. (2011). WO2011140324A1 - Indoles as EZH2 Inhibitors. Retrieved from

Sources

spectroscopic comparison of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde with its precursors

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous spectroscopic comparison of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde against its synthetic precursors. It is designed for medicinal chemists and process development scientists requiring definitive characterization data for quality control and structural validation.

Introduction & Structural Context

6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde is a critical intermediate in the synthesis of non-nucleoside NS5B polymerase inhibitors (e.g., Beclabuvir) used in Hepatitis C therapy. Its structural integrity relies on two pivotal transformations: the introduction of the cyclopropyl moiety at the N1 position and the formylation at the C3 position.

This guide compares the target molecule with its two primary precursors:

  • 6-Bromoindole (Starting Material)

  • 6-Bromoindole-3-carbaldehyde (Intermediate/Alternative Precursor)

Synthetic Pathway & Structural Evolution

Understanding the synthesis is prerequisite to interpreting the spectra. The "Expert Recommended" route utilizes Chan-Lam coupling for N-cyclopropylation, avoiding the harsh conditions required for nucleophilic substitution with cyclopropyl halides.

SynthesisPathway SM 6-Bromoindole (Starting Material) Int 6-Bromoindole-3-carbaldehyde (Intermediate) SM->Int Vilsmeier-Haack (POCl3, DMF) Prod 6-Bromo-1-cyclopropyl-1H- indole-3-carbaldehyde (Target) SM->Prod Alt: N-Cyclopropylation then Formylation Int->Prod Chan-Lam Coupling (Cyclopropylboronic acid, Cu(OAc)2, bipy, Na2CO3)

Figure 1: Synthetic evolution of the target scaffold.[1] The solid line represents the most common commercial route where the aldehyde is installed prior to the challenging N-cyclopropylation.

Spectroscopic Comparison (NMR & IR)

The transition from precursor to product is marked by two definitive "spectroscopic switches":

  • Loss of the N-H signal (replaced by N-Cyclopropyl signals).

  • Appearance of the Aldehyde signal (if comparing to 6-bromoindole).

A. Proton NMR (

H NMR) Analysis

Solvent: DMSO-d


 (Recommended for resolution of labile protons)
Proton Environment6-Bromoindole (SM)6-Bromoindole-3-carbaldehyde (Int)Target Product Diagnostic Change
N-H (Indole) 11.2 ppm (br s)12.1 ppm (br s)ABSENT Primary Confirmation of N-Alkylation
C3-H 6.4 ppm (m)ABSENT ABSENT Replaced by Formyl group
Aldehyde (-CHO) Absent9.92 ppm (s)9.95 ppm (s)Sharp singlet; confirms C3-formylation
C2-H 7.4 ppm (t)8.25 ppm (s)8.60 ppm (s)Deshielded by CHO; further deshielded by N-alkyl
N-CH (Cyclopropyl) AbsentAbsent3.55 - 3.65 ppm (m)Key Multiplet (1H) . Diagnostic for N-subst.
Cyclopropyl (-CH

)
AbsentAbsent1.05 - 1.20 ppm (m)4H total (2 distinct multiplets)
Aromatic (C4/C5/C7) 7.1 - 7.6 ppm7.3 - 8.1 ppm7.4 - 8.2 ppmSlight downfield shift due to electron-withdrawing CHO

Technical Insight:

  • The "N-H Shift": In the intermediate (aldehyde), the N-H proton shifts downfield (~12.1 ppm) compared to the starting material (~11.2 ppm) due to the strong electron-withdrawing nature of the C3-formyl group.

  • The "Cyclopropyl Signature": The target molecule must show a 1H multiplet around 3.6 ppm.[2] If this is missing, or if the N-H signal persists, the Chan-Lam coupling failed.

B. Infrared Spectroscopy (FT-IR)
Functional Group6-Bromoindole-3-carbaldehyde Target Product Interpretation
N-H Stretch 3150 - 3250 cm

(Broad)
ABSENT Confirms consumption of secondary amine.
C=O[3] Stretch 1640 - 1660 cm

(Strong)
1650 - 1665 cm

(Strong)
Confirms retention of aldehyde.
C-H (Aliphatic) Weak/Absent2900 - 3050 cm

Appearance of cyclopropyl C-H stretches.
Experimental Protocols

These protocols are designed for high purity and reproducibility.

Protocol A: Chan-Lam N-Cyclopropylation (Target Synthesis)

Use this protocol to convert 6-bromoindole-3-carbaldehyde to the target.

  • Reagents:

    • Substrate: 6-Bromoindole-3-carbaldehyde (1.0 equiv)

    • Coupling Partner: Cyclopropylboronic acid (2.0 equiv)

    • Catalyst: Cu(OAc)

      
       (1.0 equiv) - Stoichiometric copper is often required for difficult substrates.
      
    • Ligand: 2,2'-Bipyridine (1.0 equiv)

    • Base: Na

      
      CO
      
      
      
      (2.0 equiv)
    • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

  • Procedure:

    • Charge a flask with substrate, boronic acid, Cu(OAc)

      
      , bipyridine, and base.
      
    • Add solvent and heat to 70°C under an air atmosphere (open vessel or O

      
       balloon). Note: Oxygen is the oxidant for the catalytic cycle.[4]
      
    • Monitor via TLC (Hexane:EtOAc 7:3). Product R

      
       will be higher (less polar) than the starting aldehyde.
      
    • Workup: Filter through a Celite pad to remove copper salts. Wash with EtOAc. Concentrate and purify via silica gel chromatography.

Protocol B: Vilsmeier-Haack Formylation (Precursor Synthesis)

Use this protocol if starting from 6-bromoindole.

  • Reagents: POCl

    
     (1.2 equiv), DMF (5.0 equiv).
    
  • Procedure:

    • Cool DMF to 0°C. Dropwise add POCl

      
       (Vilsmeier reagent formation).
      
    • Add 6-bromoindole (dissolved in DMF) slowly.

    • Warm to RT and stir for 1-2 hours.

    • Quench: Pour onto ice/water. Basify to pH 8-9 with NaOH. The aldehyde precipitates as a solid.

Quality Control Decision Logic

Use the following logic flow to validate your product after synthesis.

QCDecision Start Acquire 1H NMR (DMSO-d6) CheckNH Is N-H signal (~12 ppm) present? Start->CheckNH CheckCyc Is Cyclopropyl methine (~3.6 ppm) present? CheckNH->CheckCyc No Fail1 FAIL: Incomplete N-Alkylation CheckNH->Fail1 Yes CheckCHO Is Aldehyde singlet (~9.9 ppm) present? CheckCyc->CheckCHO Yes Fail2 FAIL: Failed Coupling CheckCyc->Fail2 No Pass PASS: Target Confirmed CheckCHO->Pass Yes Fail3 FAIL: Aldehyde Degradation CheckCHO->Fail3 No

Figure 2: Logic gate for spectroscopic validation of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde.

References
  • Vilsmeier-Haack Formylation of Haloindoles

    • Title: Synthetic and Spectroscopic Explor
    • Source: SyncSci Publishing, 2025.
    • URL:[Link]

  • Chan-Lam Coupling Mechanism & Protocols

    • Title: Copper-Catalyzed Chan–Lam Cyclopropyl
    • Source: Journal of the American Chemical Society / PMC.
    • URL:[Link]

  • NMR Data for Indole-3-carbaldehyde Derivatives

    • Title: Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.[3]

    • Source: Der Pharma Chemica, 2016.
    • URL:[Link]

  • General NMR Shifts of Trace Impurities

    • Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[5]

    • Source: Organometallics / University of Illinois.
    • URL:[Link]

Sources

A Researcher's Guide to Evaluating Off-Target Effects of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the off-target effects of the novel chemical entity, 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde. Given the limited publicly available biological data for this specific compound, this document serves as both a practical guide and a strategic blueprint for characterizing the selectivity profile of new indole-based molecules.

The indole scaffold is a privileged structure in medicinal chemistry, known for its interaction with a wide array of biological targets, particularly protein kinases.[1][2] Structural modifications, such as the halogenation and N-alkylation present in this molecule, can significantly alter its biological activity and off-target profile.[2] Therefore, a rigorous and multi-faceted approach to off-target assessment is not just recommended; it is essential for advancing a compound of this class through the drug discovery pipeline.

Our approach is structured to move from broad, early-stage liability screening to more focused, in-depth cellular characterization. This ensures a cost-effective and data-driven process to identify potential safety liabilities and uncover novel therapeutic opportunities.

Part 1: Initial Broad-Spectrum Liability Screening

The first step in characterizing a new chemical entity is to cast a wide net to identify potential interactions with a diverse set of well-characterized safety-relevant targets. This early profiling helps to flag major liabilities before significant resources are invested.[3][4]

A standard approach is to utilize a broad panel screen, such as the Eurofins SafetyScreen44™ panel or a similar service.[3][5][6] These panels typically include a curated set of receptors, ion channels, and enzymes known to be associated with adverse drug reactions.[3][6]

Comparative Analysis: Single-Point vs. Dose-Response Screening
Screening TypeDescriptionProsConsRecommendation
Single-Point Screen Compound is tested at a single, high concentration (e.g., 10 µM).Cost-effective, high-throughput, good for initial hit identification.Provides no information on potency (IC50), may generate false positives.Start here. A single-point screen is the most efficient way to get an initial overview of off-target activity.
Dose-Response Screen "Hits" from the single-point screen are re-tested over a range of concentrations.Determines potency (IC50/EC50), provides more confidence in the interaction.More expensive and time-consuming.Follow-up. Perform on any significant hits (>50% inhibition) from the single-point screen.
Experimental Workflow: Broad-Spectrum Liability Screening

The following diagram outlines the typical workflow for an initial liability screen.

Caption: Workflow for initial off-target liability screening.

Part 2: Focused Kinase Profiling

The indole scaffold is a common feature in many kinase inhibitors.[7] Therefore, a comprehensive assessment of the compound's activity across the human kinome is a critical next step. This will not only identify potential off-target liabilities but could also uncover the primary therapeutic target. Services from companies like AssayQuant, Promega, or academic centers offer broad kinase panels.[8][9][10]

Comparative Analysis: Biochemical vs. Cellular Kinase Assays
Assay TypePrincipleProsCons
Biochemical Assays Measures direct inhibition of purified, often recombinant, kinase enzymes.[11][12]High-throughput, precise, directly measures enzymatic inhibition.[8]Lacks physiological context; ignores cell permeability, intracellular ATP concentrations, and scaffolding proteins.[10]
Cellular Assays (e.g., NanoBRET™) Measures target engagement within intact, live cells.[10]More physiologically relevant, accounts for cell permeability and intracellular environment.[10][11][13]Lower throughput, may be influenced by cellular processes other than direct target binding.

Recommendation: A tiered approach is optimal. Begin with a broad biochemical kinase panel to identify all potential interactions. Then, validate the most potent hits using a cellular target engagement assay to confirm activity in a more relevant biological context.[11]

Data Interpretation: Selectivity Score

A key metric for interpreting kinase profiling data is the Selectivity Score (S-score) . One common definition, S(10), calculates the number of kinases with >90% inhibition at a 1 µM compound concentration divided by the total number of kinases tested. A lower score indicates higher selectivity. Another approach involves using the Gini coefficient, where a value close to 1 signifies high selectivity.[7]

Part 3: Cellular Validation and Phenotypic Screening

Identifying a biochemical or cellular interaction is only the first step. It is crucial to understand the functional consequences of this interaction at a cellular level.

Cytotoxicity Assays

A fundamental step is to assess the compound's general cytotoxicity across various cell lines. This helps to distinguish between targeted anti-proliferative effects and non-specific toxicity. The MTT assay is a widely used, reliable method for this purpose.[14][15][16]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[17]

  • Compound Treatment: Treat cells with a serial dilution of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).[17]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[14][17] This allows metabolically active cells to reduce the yellow MTT to purple formazan crystals.[14][15]

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[17][18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify that a compound binds to its target protein inside intact cells.[19][20] The principle is that a protein becomes more thermally stable when bound to a ligand.[20][21] This assay is invaluable for confirming hits from initial screens.

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA®) protocol.[19]

Part 4: Data Synthesis and Decision Making

The final step is to integrate the data from these disparate assays to build a comprehensive selectivity profile.

Hypothetical Data Summary
AssayTargetResultImplication
SafetyScreen44™ 5-HT2B Receptor85% Inhibition @ 10 µMPotential for cardiovascular side effects; requires follow-up.
KinomeScan (400+ kinases) CDK2IC50 = 75 nMPotent on-target activity? Or a significant off-target?
KinomeScan (400+ kinases) VEGFR2IC50 = 1.2 µMPotential for anti-angiogenic effects, a common off-target liability.
MTT Assay (HCT116 cells) -IC50 = 250 nMPotent anti-proliferative effect, consistent with CDK2 inhibition.
CETSA® (HCT116 cells) CDK2Thermal Shift ObservedConfirms target engagement of CDK2 in a cellular context.

This integrated profile allows for an informed decision. The potent, cell-verified activity against CDK2 suggests this may be a primary target. However, the activity at the 5-HT2B receptor is a potential safety flag that must be addressed in subsequent studies. This data-driven approach allows for the rational design of next-generation compounds with improved selectivity and reduced off-target liabilities.[22][23]

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • MTT Assay Protocol. Cyrusbio. Available from: [Link]

  • Home. International Centre for Kinase Profiling. Available from: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available from: [Link]

  • Kinase Screening & Profiling Service. Drug Discovery Support. Available from: [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. Available from: [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available from: [Link]

  • Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. Nature. Available from: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available from: [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. Available from: [Link]

  • In silico off-target profiling for enhanced drug safety assessment. PMC - NIH. Available from: [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. Available from: [Link]

  • PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. PMC. Available from: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available from: [Link]

  • Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro... ResearchGate. Available from: [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. PMC. Available from: [Link]

  • Kinase selectivity. A ranked bar chart of selectivity scores (S(50%))... ResearchGate. Available from: [Link]

  • CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Books. Available from: [Link]

  • Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery. YouTube. Available from: [Link]

  • SafetyScreen44™ Panel. Eurofins. Available from: [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv.org. Available from: [Link]

  • CEREP Laboratories France. Eurofins Scientific. Available from: [Link]

  • Safety screening in early drug discovery: An optimized assay panel. PubMed. Available from: [Link]

  • Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI. Available from: [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. Available from: [Link]

  • 6-Bromo-1H-indole-3-carboxylic acid. PMC - NIH. Available from: [Link]

  • Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. MDPI. Available from: [Link]

  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scirp.org. Available from: [Link]

  • Indole-3-carboxyaldehyde does not reverse the intestinal effects of fiber-free diet in mice. Available from: [Link]

Sources

A Comparative Benchmark Analysis of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde's Antifungal Potential Against Leading Agents

Author: BenchChem Technical Support Team. Date: March 2026

In the face of escalating resistance to conventional antifungal therapies, the scientific community is in urgent pursuit of novel chemical entities with potent and broad-spectrum antifungal activity.[1] Within this landscape, indole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant potential in a range of pharmacological applications.[1][2][3] This guide provides a comprehensive benchmark analysis of the antifungal potential of a novel investigational compound, 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde, against established antifungal agents: Fluconazole, Amphotericin B, and Caspofungin.

While specific experimental data for 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde is emerging, this guide will leverage available data on closely related multi-halogenated indole derivatives to provide a robust comparative framework.[4][5] The primary objective is to equip researchers, scientists, and drug development professionals with a detailed understanding of the comparative efficacy and mechanistic distinctions of this novel indole scaffold.

The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the spread of drug-resistant strains such as Candida auris, presents a formidable challenge to global public health.[4][6] The current antifungal armamentarium is limited to a few major classes, each with its own set of limitations, including toxicity, drug interactions, and a constrained spectrum of activity. This underscores the critical need for innovative therapeutic strategies and the exploration of new chemical scaffolds like 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde.

Benchmarking Against the Gold Standards: Mechanisms of Action

A thorough understanding of the mechanisms of action of current frontline antifungal agents is essential for contextualizing the potential of novel compounds. The following sections delineate the distinct molecular pathways targeted by Fluconazole, Amphotericin B, and Caspofungin.

Fluconazole: Inhibitor of Ergosterol Biosynthesis

Fluconazole, a member of the triazole class, exerts its fungistatic effect by selectively inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[7][8] This enzyme is a pivotal component in the biosynthesis of ergosterol, an essential sterol that maintains the structural integrity and fluidity of the fungal cell membrane.[7] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, ultimately arresting fungal growth.[9]

Fluconazole_Mechanism Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (Fungal Cytochrome P450) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Structural Integrity) Ergosterol->Membrane Essential Component Enzyme->Ergosterol Conversion Fluconazole Fluconazole Fluconazole->Enzyme Inhibition

Caption: Mechanism of action of Fluconazole.

Amphotericin B: Disruptor of Fungal Cell Membrane Integrity

Amphotericin B, a polyene macrolide, exhibits a fungicidal mechanism by directly binding to ergosterol within the fungal cell membrane.[10][11][12] This binding leads to the formation of transmembrane pores or channels, which disrupt the osmotic integrity of the membrane.[12][13][14] The resulting leakage of essential intracellular ions, such as potassium and magnesium, leads to fungal cell death.[11][14]

Amphotericin_B_Mechanism Amphotericin_B Amphotericin B Ergosterol Ergosterol Amphotericin_B->Ergosterol Binds to Pore Transmembrane Pore Formation Amphotericin_B->Pore Complex Formation Membrane Fungal Cell Membrane Ergosterol->Membrane Component of Ergosterol->Pore Complex Formation Leakage Ion Leakage (K+, Mg++) Pore->Leakage Causes Cell_Death Fungal Cell Death Leakage->Cell_Death Leads to

Caption: Mechanism of action of Amphotericin B.

Caspofungin: Inhibitor of Fungal Cell Wall Synthesis

Caspofungin, belonging to the echinocandin class, targets the fungal cell wall, a structure absent in mammalian cells.[15][16] It non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall.[15][17][18] Disruption of glucan synthesis compromises the structural integrity of the cell wall, leading to osmotic instability and ultimately, fungal cell lysis.[15][17]

Caspofungin_Mechanism UDP_Glucose UDP-Glucose Enzyme β-(1,3)-D-Glucan Synthase UDP_Glucose->Enzyme Substrate Glucan β-(1,3)-D-Glucan Cell_Wall Fungal Cell Wall (Structural Integrity) Glucan->Cell_Wall Essential Component Enzyme->Glucan Synthesis Caspofungin Caspofungin Caspofungin->Enzyme Inhibition Cell_Lysis Fungal Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: Mechanism of action of Caspofungin.

Standardized Evaluation of Antifungal Activity: Methodologies

To ensure the reproducibility and comparability of antifungal susceptibility data, standardized methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established robust protocols for this purpose.[6][19][20][21][22] The broth microdilution method is a cornerstone of these guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[23][24]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following workflow outlines the key steps in determining the MIC of an antifungal agent according to CLSI M27 guidelines.[24]

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum 1. Fungal Inoculum Preparation (0.5 McFarland Standard) Drug_Dilution 2. Serial Two-Fold Drug Dilution in 96-Well Plate Inoculation 3. Inoculation of Wells with Fungal Suspension Drug_Dilution->Inoculation Incubation 4. Incubation at 35°C for 24-48 hours Inoculation->Incubation Reading 5. Visual or Spectrophotometric Reading of Growth Incubation->Reading MIC 6. Determination of MIC (Lowest concentration with no visible growth) Reading->MIC

Caption: Experimental workflow for MIC determination.

Comparative Antifungal Potency: A Data-Driven Analysis

While direct MIC data for 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde is not yet publicly available, studies on structurally similar di-halogenated indoles provide valuable insights into the potential antifungal activity of this compound class.[4] The following table presents a comparative summary of the in vitro activity of these indole derivatives against various Candida species, benchmarked against established antifungal agents.

Fungal Species4,6-dibromoindole MIC (µg/mL)5-bromo-4-chloroindole MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicans25250.25 - 20.12 - 10.03 - 0.25
Candida auris10 - 5010 - 501 - >640.5 - 20.06 - 0.5
Candida glabrata10 - 5010 - 500.5 - 320.25 - 20.06 - 0.5
Candida parapsilosis10 - 5010 - 500.12 - 40.06 - 10.12 - 2

Note: Data for di-halogenated indoles is sourced from a study on their anti-Candida activity.[4] MIC ranges for Fluconazole, Amphotericin B, and Caspofungin are representative values from various sources and can vary based on the specific isolate and testing methodology.

Unraveling the Antifungal Mechanism of Halogenated Indoles

The precise mechanism of action for 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde is a subject of ongoing investigation. However, research on related halogenated indole compounds suggests a multi-faceted mode of action that differs from the established antifungal classes.[4] Studies have shown that these compounds can induce the production of reactive oxygen species (ROS) within fungal cells, leading to oxidative stress and subsequent cell death.[4][5] Furthermore, they have been observed to inhibit critical morphological transitions, such as the yeast-to-hyphae switch in Candida albicans, and to disrupt biofilm formation, both of which are crucial for fungal virulence.[4][5]

Indole_Mechanism Indole Halogenated Indole Derivative ROS Reactive Oxygen Species (ROS) Production Indole->ROS Induces Hyphae Yeast-to-Hyphae Transition Indole->Hyphae Inhibits Biofilm Biofilm Formation Indole->Biofilm Inhibits Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Leads to Cell_Death Fungal Cell Death Oxidative_Stress->Cell_Death

Caption: Hypothesized mechanism of action for halogenated indoles.

Conclusion and Future Directions

The emergence of novel chemical scaffolds with unique mechanisms of action is a critical strategy in overcoming the challenge of antifungal resistance. While further investigation is required to fully elucidate the antifungal profile of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde, the promising activity of related halogenated indole derivatives suggests its potential as a valuable lead compound. Its putative mechanism, involving the induction of oxidative stress and inhibition of key virulence factors, presents a significant departure from currently available antifungal agents.

Future research should focus on obtaining definitive MIC data for 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde against a broad panel of fungal pathogens, including resistant isolates. In-depth mechanistic studies are also warranted to confirm the precise molecular targets and to explore the potential for synergistic interactions with existing antifungal drugs. The insights gained from such investigations will be instrumental in advancing the development of this promising new class of antifungal agents.

References

  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (2025, November 7). Google.
  • Antifungal Activity of Novel Indole Derivatives Containing 1,3,4-Thiadiazole - ACS Publications. (2024, April 26). ACS Publications.
  • Caspofungin: the first representative of a new antifungal class - Oxford Academic. (2003, March 15). Oxford Academic. Retrieved from [Link]

  • Caspofungin: Chemical characters, antifungal activities, and mechanism of actions. (2026, January 4). ResearchGate.
  • SYNTHEISIS AND EVALUATION OF ANTIFUNGAL ACTIVITY OF NOVEL INDOLE DERIVATIVES | TSI Journals. (n.d.). TSI Journals. Retrieved from [Link]

  • Voriconazole: A New Triazole Antifungal Agent | Clinical Infectious Diseases | Oxford Academic. (2003, March 1). Oxford Academic. Retrieved from [Link]

  • Amphotericin B - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Caspofungin - StatPearls - NCBI Bookshelf - NIH. (2024, February 28). NCBI Bookshelf. Retrieved from [Link]

  • Fluconazole – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Amphotericin B: spectrum and resistance - PubMed. (2002, February 15). PubMed. Retrieved from [Link]

  • Antifungal activities of some indole derivatives - PubMed. (2010, July 15). PubMed. Retrieved from [Link]

  • Anti fungal (amphotericin b) | PPTX - Slideshare. (n.d.). Slideshare. Retrieved from [Link]

  • (PDF) Antifungal Activities of Some Indole Derivatives - ResearchGate. (2025, August 9). ResearchGate. Retrieved from [Link]

  • What is the mechanism of Voriconazole? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Voriconazole : Expert Review of Hematology - Ovid. (n.d.). Ovid. Retrieved from [Link]

  • What is the mechanism of Amphotericin B? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Caspofungin: Chemical characters, antifungal activities, and mechanism of actions - Gazzetta Medica Italiana - Archivio per le Scienze Mediche 2024 June;183(6). (2024, June 15). Gazzetta Medica Italiana. Retrieved from [Link]

  • Caspofungin: the first agent available in the echinocandin class of antifungals - PMC. (n.d.). PMC. Retrieved from [Link]

  • What is the mechanism of Fluconazole? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Fluconazole - StatPearls - NCBI Bookshelf. (2024, February 28). NCBI Bookshelf. Retrieved from [Link]

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. (n.d.). CLSI. Retrieved from [Link]

  • A Practical Guide to Antifungal Susceptibility Testing - PMC. (n.d.). PMC. Retrieved from [Link]

  • It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug. (2012, August 7). Frontiers. Retrieved from [Link]

  • Fluconazole - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (2020). CLSI. Retrieved from [Link]

  • Voriconazole Uses, Mechanism, Dosage, Side Effects - Amber Lifesciences. (2024, May 11). Amber Lifesciences. Retrieved from [Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017, November 30). CLSI. Retrieved from [Link]

  • Voriconazole - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Fungi (AFST) - EUCAST. (2026, January 5). EUCAST. Retrieved from [Link]

  • Antifungal Susceptibility Testing: Current Approaches - PMC. (n.d.). PMC. Retrieved from [Link]

  • EUCAST breakpoints for antifungals. (n.d.). EUCAST. Retrieved from [Link]

  • EUCAST - ESCMID. (n.d.). ESCMID. Retrieved from [Link]

  • (PDF) EUCAST breakpoints for antifungals - ResearchGate. (2026, February 9). ResearchGate. Retrieved from [Link]

  • High-Throughput Screening of a Collection of Known Pharmacologically Active Small Compounds for Identification of Candida albicans Biofilm Inhibitors | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). ASM Journals. Retrieved from [Link]

  • Antifungal Agents - StatPearls - NCBI Bookshelf - NIH. (2025, July 6). NCBI Bookshelf. Retrieved from [Link]

  • Antifungal Agents: Spectra of Activity - Sanford Guide. (n.d.). Sanford Guide. Retrieved from [Link]

  • Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola - MDPI. (n.d.). MDPI. Retrieved from [Link]

  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (2025, November 7). Google.

Sources

Safety Operating Guide

Navigating the Disposal of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of novel chemical entities are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined herein are grounded in established safety protocols for handling halogenated organic compounds and are designed to be both comprehensive and easy to implement.

Hazard Assessment and Initial Safety Precautions

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Harmful if Swallowed: The compound is harmful if ingested.[1]

Given these hazards, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable when handling 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde for disposal. The following table summarizes the required PPE to prevent exposure.

PPE CategoryItemSpecifications and Recommendations
Eye/Face Protection Safety Goggles or Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3][4]
Skin Protection Chemical-Impermeable GlovesHandle with gloves inspected for integrity prior to use.[3][4]
Protective ClothingA lab coat and additional impervious clothing should be worn to prevent skin contact.[3][4]
Respiratory Protection NIOSH-Approved RespiratorIf ventilation is inadequate or dust is generated, a respirator for organic vapors and particulates (e.g., N95) should be used.[3][5]
Waste Segregation: The First Step to Safe Disposal

Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde falls into the category of halogenated organic waste .

Core Principle: Halogenated and non-halogenated solvent wastes must be segregated into separate, clearly labeled containers.[6] This is critical because many disposal facilities use different processes for these two streams, and mixing them can interfere with recycling or disposal methods and increase costs.

Step-by-Step Disposal Workflow

This section provides a detailed protocol for the collection and disposal of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde waste.

Materials:

  • Designated and labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids."

  • Appropriate PPE (as detailed in the table above).

  • Chemical fume hood.

  • Spill containment materials (e.g., sand, vermiculite).[3]

Protocol:

  • Container Preparation:

    • Obtain a suitable, leak-proof waste container that is compatible with the chemical. For solid waste, a securely sealable wide-mouth container is appropriate. For solutions, use a glass or compatible plastic bottle.[7][8]

    • Clearly label the container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde." Also, list any solvents present and their approximate concentrations.[6]

  • Waste Collection (at the point of generation):

    • Solid Waste: Carefully transfer any residual solid 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde into the designated "Halogenated Organic Solids" waste container. Avoid creating dust.[3][4]

    • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or pipette tips, should also be placed in the solid waste container.

    • Solutions: If the waste is in a solution, transfer it to the designated "Halogenated Organic Liquids" waste container.

    • Empty Containers: The original container of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde must be triple rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated liquid waste.[6] After triple rinsing, the container can be disposed of in the regular laboratory glass or plastic recycling, provided the original label is completely defaced.[6]

  • Container Management:

    • Keep the waste container securely sealed at all times, except when adding waste.[5][7] This prevents the release of vapors and protects against spills.

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[8] The SAA should be under the control of laboratory personnel and away from sources of ignition.[3]

    • Ensure that incompatible waste streams are not stored together. For example, keep halogenated organic waste separate from strong acids or oxidizers.[7][8]

  • Final Disposal:

    • Once the waste container is full or ready for disposal, ensure the hazardous waste label is complete with the date.

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not transport the waste yourself.[5] The final disposal method will likely be high-temperature incineration at an approved facility.[9]

Decision-Making for Disposal

The following diagram illustrates the logical workflow for the proper disposal of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde.

DisposalWorkflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_empty_container Empty Original Container cluster_final Final Steps start Start: Have 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_form Identify Waste Form fume_hood->waste_form solid_container Use Labeled 'Halogenated Organic Solids' Container waste_form->solid_container Solid liquid_container Use Labeled 'Halogenated Organic Liquids' Container waste_form->liquid_container Liquid triple_rinse Triple Rinse with Suitable Solvent waste_form->triple_rinse Empty Container transfer_solid Transfer Solid Waste and Contaminated Items solid_container->transfer_solid seal_container Securely Seal Waste Container transfer_solid->seal_container transfer_liquid Transfer Liquid Waste liquid_container->transfer_liquid transfer_liquid->seal_container collect_rinsate Collect Rinsate as Halogenated Liquid Waste triple_rinse->collect_rinsate collect_rinsate->liquid_container deface_label Deface Original Label collect_rinsate->deface_label dispose_container Dispose of Container in Lab Recycling deface_label->dispose_container ehs_pickup Arrange for EHS Pickup store_saa Store in Satellite Accumulation Area seal_container->store_saa store_saa->ehs_pickup

Caption: Disposal workflow for 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate: Evacuate non-essential personnel from the immediate area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Wear the appropriate PPE as detailed above.

  • Contain: For a solid spill, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[4][10] For a liquid spill, contain it with an inert absorbent material like sand or vermiculite, then collect the absorbed material into the hazardous waste container.[3]

  • Clean: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's EHS department.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde, fostering a culture of safety and environmental stewardship within the laboratory.

References

Sources

Personal protective equipment for handling 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Handling and Safety Guide: 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde

This document provides essential safety protocols and operational guidance for the handling, storage, and disposal of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde (CAS No. 17826-04-9). As a halogenated indole derivative utilized as a key intermediate in pharmaceutical and organic synthesis, understanding its specific hazard profile is critical for ensuring laboratory safety and experimental integrity.[1] This guide moves beyond mere compliance, embedding field-proven insights to explain the causality behind each procedural step.

Hazard Assessment and Risk Mitigation

Before any handling, a thorough understanding of the compound's risk profile is mandatory. 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde is classified as a hazardous chemical by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2][3]

Primary Hazards:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[2][3][4][5]

  • Serious Eye Irritation (Category 2): The compound is a significant eye irritant, and contact can lead to serious damage.[2][3][4][5]

  • Respiratory Irritation (Category 3): As a solid, the primary route of respiratory exposure is through the inhalation of dust particles generated during weighing or transfer.[2][4][5] This can irritate the respiratory system.[2][3][4][5]

  • Harmful if Swallowed (Acute Toxicity 4, Oral): Ingestion of the compound is harmful.[2][5]

The key to mitigating these risks lies in preventing the generation and dispersal of dust and avoiding all direct physical contact. This is achieved through a combination of engineering controls and appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential. The hierarchy of controls dictates that engineering controls (i.e., a fume hood) are the primary barrier, with PPE serving as the final, critical line of defense.

Engineering Controls (First Line of Defense):

  • Chemical Fume Hood: All manipulations of this solid compound, including weighing, aliquoting, and transferring to a reaction vessel, must be performed inside a properly functioning chemical fume hood.[6][7] This is non-negotiable, as it contains airborne particulates at the source, preventing inhalation and contamination of the general laboratory space.

PPE Specifications: The following table summarizes the mandatory PPE required for handling this compound.

Protection TypeSpecificationRationale
Eye and Face Chemical safety goggles compliant with ANSI Z87.1 standards. A full-face shield should be worn over goggles during procedures with a higher risk of splashing or dust generation.[7]Protects against airborne dust and accidental splashes, which can cause serious eye irritation.[2][4][5]
Hand Chemical-resistant, powder-free nitrile gloves.[6][8] Consider double-gloving for extended handling periods or when transferring larger quantities.Prevents direct skin contact, a primary route of exposure leading to irritation.[2][4] Powder-free gloves prevent contamination of the work area.[8]
Body A long-sleeved laboratory coat.[2][6] For larger-scale operations, a chemical-resistant apron or suit may be appropriate.Protects skin and personal clothing from contamination by dust or spills.[7][9]
Respiratory A NIOSH-approved N95 dust mask is required when handling the powder outside of a fume hood (a practice that should be avoided) or when dust generation is unavoidable even within the hood.[5][9]Provides a necessary barrier against the inhalation of fine particulates that can cause respiratory tract irritation.[2][4]

Step-by-Step Operational Plan

3.1 Preparation and Engineering Controls

  • Verify Fume Hood Function: Before starting, ensure the chemical fume hood is operational and the airflow is verified.

  • Prepare Work Surface: Cover the work surface within the fume hood with absorbent, disposable bench paper to contain any minor spills.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, containers, solvent) inside the hood to minimize reaching in and out of the containment area.

  • Locate Spill Kit: Ensure a spill kit containing inert absorbent material is readily accessible.[10]

3.2 Safe Handling and Transfer

  • Don PPE: Put on all required PPE (lab coat, goggles, gloves) before opening the primary container.

  • Minimize Dust: Open the container within the fume hood. Use smooth, deliberate motions when scooping and transferring the solid to minimize the generation of airborne dust.

  • Container Management: Keep the source container tightly closed when not in use.[2][4]

  • Decontamination: After transfer, decontaminate the spatula and any other equipment that has come into contact with the compound.

  • Doffing PPE: Remove gloves and wash hands thoroughly with soap and water immediately after handling is complete.[2][9]

3.3 Storage

  • Container: Store in a tightly sealed, clearly labeled container to prevent contamination and accidental exposure.[2][4][11]

  • Environment: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3][10][11] Several suppliers recommend refrigerated storage (0-8°C).[1][12]

  • Solutions: If prepared as a stock solution, aliquot to prevent degradation from repeated freeze-thaw cycles and store at -20°C for one month or -80°C for up to six months, preferably under a nitrogen atmosphere.[13]

3.4 Accidental Exposure and Spill Response

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. If irritation occurs or persists, get medical advice.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[2][4]

  • Small Spill (Solid): With appropriate PPE, gently sweep up the material using a method that avoids raising dust. Place the collected material into a suitable, sealed container for disposal.[3][4] Clean the area with an inert, dry absorbent material.[10]

Waste Disposal Plan

Proper segregation and disposal of chemical waste are paramount for safety and environmental compliance.

The Halogenated Waste Imperative: 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde is a halogenated organic compound due to the presence of bromine.[6] Halogenated waste streams are managed differently and are significantly more expensive to dispose of than non-halogenated streams, typically requiring incineration.[14][15]

Disposal Protocol:

  • Segregation is Key: Under no circumstances should this compound or any materials contaminated with it be mixed with non-halogenated organic waste.[11][15]

  • Designated Container: All waste, including contaminated PPE, weigh boats, and bench paper, must be placed in a clearly marked "Halogenated Organic Waste" container.[6][11]

  • Labeling: The waste container must be kept closed when not in use and labeled with a hazardous waste tag that lists all chemical constituents.[11][14]

  • Regulatory Compliance: Never dispose of this chemical down the drain.[6][10] Adhere strictly to your institution's waste management protocols for collection and disposal.[6]

Visualization and Workflow

To ensure the correct level of protection is applied for every task, the following decision workflow should be consulted.

PPE_Workflow cluster_0 cluster_1 Location of Work cluster_2 Scale of Operation cluster_3 Required PPE & Controls start Task Assessment: Handling 6-bromo-1-cyclopropyl- 1H-indole-3-carbaldehyde fume_hood Inside a Certified Chemical Fume Hood start->fume_hood Correct Procedure open_bench On an Open Bench (Procedure Not Recommended) start->open_bench Incorrect Procedure small_scale Small Scale Transfer (<1g, minimal dust potential) fume_hood->small_scale large_scale Large Scale Transfer (>1g) or High Dust Potential Task fume_hood->large_scale prohibited PROHIBITED High Risk of Exposure open_bench->prohibited standard_ppe Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat small_scale->standard_ppe enhanced_ppe Enhanced PPE: - Standard PPE - N95 Dust Mask - Consider Face Shield large_scale->enhanced_ppe

Caption: PPE Selection Workflow for Handling the Solid Compound.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Available at: [Link]

  • Halogenated Solvents Safety Procedures. Washington State University. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available at: [Link]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. Available at: [Link]

  • Personal Protective Equipment: Chemical Handling. Good Day's Work. Available at: [Link]

  • Safety Data Sheet - 6-Bromoindole. Thermo Fisher Scientific. Available at: [Link]

  • Safety Data Sheet - Cyclopropyl bromide. Thermo Fisher Scientific. Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. Available at: [Link]

  • PPE and Safety Equipment When Using Chemicals. Compliance Partners. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.